molecular formula C11H15N5O4 B559673 2'-O-Methyladenosine CAS No. 2140-79-6

2'-O-Methyladenosine

Cat. No.: B559673
CAS No.: 2140-79-6
M. Wt: 281.27 g/mol
InChI Key: FPUGCISOLXNPPC-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-O-Methyladenosine (CAS 2140-79-6) is a naturally occurring, methylated nucleoside derivative of adenosine, where a methyl group is added to the 2'-oxygen atom of the ribose sugar. This modification is abundant in various RNA types, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA), and plays a critical role in a wide spectrum of biological processes and advanced research applications. In RNA and epitranscriptomics research, this compound serves as an essential standard or reference compound for the precise study of post-transcriptional modifications, helping to elucidate their impact on RNA stability, folding, and protein interactions . Its significance is further highlighted in molecular biology and biochemistry, where it is employed in synthetic RNA oligonucleotides to mimic natural structures and in enzyme assays to investigate the activity of methyltransferases . A key area of application is in the development of pharmaceutical and therapeutic agents. Incorporation of 2'-O-methylated nucleosides into RNA-based therapeutics, vaccines, and aptamers significantly enhances the stability of the RNA molecule by protecting it from degradation by nucleases and can reduce undesired immunogenic responses, thereby improving the efficacy and safety profile of these biologics . Recent research demonstrates that 2'-O-methylation, alongside other modifications like N6-methyladenosine (m6A), can significantly promote the oral delivery of small RNAs, offering novel insights for oligonucleotide drug delivery systems . Furthermore, its role in biological systems is underscored by studies showing that the FTSJ1 enzyme, which catalyzes tRNA this compound (Am) modification, functions as a tumor suppressor in non-small cell lung cancer (NSCLC), linking this modification directly to the regulation of cell proliferation and malignancy . It is also utilized in diagnostic and analytical workflows, such as mass spectrometry and nucleoside analysis, for the detection and quantification of methylated nucleosides in biological samples . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUGCISOLXNPPC-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175671
Record name 2'-O-Methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140-79-6
Record name 2′-O-Methyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-O-Methyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-O-Methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-O-METHYLADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02YX82IHZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2'-O-Methyladenosine (Am) in RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Methyladenosine (Am) is a prevalent, post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl of the ribose moiety of adenosine. This modification is found across various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), and is conserved across different domains of life. The presence of Am has profound implications for RNA biology, influencing its structure, stability, and function. This technical guide provides a comprehensive overview of the core aspects of Am, including its biogenesis, its multifaceted roles in cellular processes, and its emerging significance in disease and therapeutics. Detailed experimental protocols for the detection and quantification of Am are provided, along with visual representations of key signaling pathways and experimental workflows.

Introduction to this compound (Am)

2'-O-Methylation is one of the most common post-transcriptional modifications in RNA. The addition of a methyl group to the 2'-hydroxyl group of the ribose sugar can occur on any of the four nucleotides, with this compound being a key modification with diverse functional roles. This modification imparts unique chemical properties to the RNA molecule, rendering it more resistant to cleavage by nucleases and altering its conformational dynamics.

The enzymes responsible for installing these modifications are known as "writers." In eukaryotes, 2'-O-methylation is primarily carried out by two types of enzymes: stand-alone methyltransferases and snoRNA-guided methyltransferases. Stand-alone enzymes, such as FTSJ1 and TRMT13, directly recognize and modify specific adenosine residues in tRNA. In contrast, the snoRNA-guided mechanism involves a complex of proteins, including the methyltransferase fibrillarin, which is guided to its target site on rRNA and other RNAs by a small nucleolar RNA (snoRNA) through sequence complementarity.

Biogenesis of this compound

The synthesis of this compound is a highly regulated enzymatic process. The primary methyl donor for this reaction is S-adenosylmethionine (SAM). The general mechanism involves the transfer of a methyl group from SAM to the 2'-hydroxyl of an adenosine residue within an RNA molecule, resulting in the formation of this compound and S-adenosylhomocysteine (SAH).

Key Enzymes in Am Biogenesis:
  • FTSJ1: A human tRNA methyltransferase responsible for the 2'-O-methylation of the anticodon loop of specific tRNAs.[1][2] Mutations in the FTSJ1 gene have been linked to non-syndromic X-linked intellectual disability.[3]

  • TRMT13: A tRNA methyltransferase that has been shown to catalyze the 2'-O-methylation of adenosine at position 4 in the acceptor stem of tRNAs.[4]

  • Fibrillarin (FBL): The catalytic core of the box C/D snoRNP complex, which is responsible for the vast majority of 2'-O-methylations in rRNA and some snRNAs.[5]

  • CMTR1/CMTR2: Cap methyltransferases that are involved in the 2'-O-methylation of the 5' cap structure of mRNA.

Biogenesis of this compound (Am) cluster_snoRNP snoRNP-guided Methylation cluster_standalone Stand-alone Methylation Fibrillarin Fibrillarin rRNA rRNA Fibrillarin->rRNA modifies SAH SAH Fibrillarin->SAH snoRNA snoRNA snoRNA->Fibrillarin guides FTSJ1 FTSJ1 tRNA (anticodon loop) tRNA (anticodon loop) FTSJ1->tRNA (anticodon loop) modifies FTSJ1->SAH TRMT13 TRMT13 tRNA (acceptor stem) tRNA (acceptor stem) TRMT13->tRNA (acceptor stem) modifies TRMT13->SAH SAM SAM SAM->Fibrillarin Methyl donor SAM->FTSJ1 Methyl donor SAM->TRMT13 Methyl donor

Biogenesis of this compound.

Functions of this compound in RNA

The presence of Am in RNA molecules has a wide range of functional consequences, impacting RNA stability, translation, and the innate immune response.

Role in RNA Stability

The methyl group at the 2' position of the ribose sterically hinders the access of ribonucleases, thereby protecting the RNA from degradation and increasing its half-life. This enhanced stability is crucial for the function of long-lived RNA species like rRNA and tRNA. Recent studies have also shown that internal 2'-O-methylation in mRNA can promote its stability.

Regulation of Translation

2'-O-methylation plays a complex role in the regulation of protein synthesis.

  • In tRNA: Am in the anticodon loop of tRNA is critical for accurate codon recognition and decoding during translation. The modification helps to maintain the correct structure of the anticodon loop, ensuring efficient and faithful translation.

  • In rRNA: 2'-O-methylations are abundant in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding center. These modifications are thought to fine-tune the structure and dynamics of the ribosome, thereby influencing translational fidelity and efficiency.

  • In mRNA: The presence of Am within the coding sequence of an mRNA can act as a barrier to the ribosome, slowing down translation elongation. This suggests that 2'-O-methylation in mRNA may be a mechanism for regulating the rate of protein synthesis for specific transcripts.

Modulation of the Innate Immune Response

The innate immune system can distinguish between self and non-self RNA based on their modification status. 2'-O-methylation is a key modification that helps the immune system to recognize host RNA and avoid an autoimmune response.

  • TLR7/8 Inhibition: Endosomal Toll-like receptors (TLRs) 7 and 8 are key sensors of single-stranded viral RNA. Host RNA, which is rich in 2'-O-methylations, does not activate these receptors. In fact, 2'-O-methylated RNA can act as an antagonist, inhibiting the activation of TLR7 and TLR8 by viral RNA. This is a crucial mechanism for preventing the immune system from attacking the body's own RNA.

Inhibition of TLR7/8 Signaling by 2'-O-Methylated RNA Viral RNA Viral RNA TLR7/8 TLR7/8 Viral RNA->TLR7/8 activates 2'-O-Me RNA (Host) 2'-O-Me RNA (Host) 2'-O-Me RNA (Host)->TLR7/8 inhibits MyD88 MyD88 TLR7/8->MyD88 recruits NF-kB Activation NF-kB Activation MyD88->NF-kB Activation leads to Inflammatory Cytokines Inflammatory Cytokines NF-kB Activation->Inflammatory Cytokines induces

Inhibition of TLR7/8 Signaling.

This compound in Disease

Given its fundamental roles in RNA biology, it is not surprising that dysregulation of Am modification is associated with various human diseases.

  • Cancer: Changes in the expression of 2'-O-methyltransferases have been observed in several types of cancer. For example, the downregulation of FTSJ1 has been shown to suppress the malignancy of non-small cell lung cancer (NSCLC) by regulating the expression of DRAM1, a protein involved in autophagy and apoptosis.

  • Neurological Disorders: As mentioned earlier, mutations in the FTSJ1 gene are a cause of non-syndromic X-linked intellectual disability. This highlights the critical role of proper tRNA modification in neuronal function.

FTSJ1-DRAM1 Pathway in NSCLC FTSJ1 FTSJ1 tRNA-Am tRNA-Am FTSJ1->tRNA-Am increases DRAM1 DRAM1 FTSJ1->DRAM1 inhibits Proliferation & Migration Proliferation & Migration FTSJ1->Proliferation & Migration inhibits Apoptosis Apoptosis FTSJ1->Apoptosis promotes DRAM1->Proliferation & Migration promotes DRAM1->Apoptosis inhibits

FTSJ1-DRAM1 Pathway in NSCLC.

Quantitative Data on this compound

The abundance of Am can vary significantly between different RNA types, specific nucleotide positions, and cellular conditions.

RNA TypeOrganism/Cell LinePositionStoichiometry/Fold ChangeReference
rRNAHuman (HeLa, HCT116)Multiple sites106 identified 2'-O-Me sites, with varying stoichiometry
tRNAHuman cell linesMultiple sitesUp to 75% of sites can be incompletely modified
tRNARice (Oryza sativa)GlobalUp to 10-fold increase under salt stress
mRNAHumanTranscriptome-wide2'-O-methylation is a widespread modification
rRNAHuman18S rRNA: 18036-fold higher methylation in cancer cells
rRNAHuman28S rRNA: 18582-fold higher methylation in cancer cells

Experimental Protocols

Several techniques are available for the detection and quantification of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and accurate method for the global quantification of RNA modifications.

Methodology:

  • RNA Isolation and Purification: Isolate total RNA or a specific RNA fraction (e.g., tRNA) from cells or tissues.

  • Enzymatic Digestion: Digest the purified RNA into individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation: Separate the resulting nucleosides using reversed-phase HPLC.

  • Mass Spectrometry Analysis: Detect and quantify the separated nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Determine the amount of Am relative to the amount of unmodified adenosine.

HPLC-MS/MS Workflow for Am Quantification RNA Sample RNA Sample RNA Isolation RNA Isolation RNA Sample->RNA Isolation 1. Enzymatic Digestion Enzymatic Digestion RNA Isolation->Enzymatic Digestion 2. HPLC Separation HPLC Separation Enzymatic Digestion->HPLC Separation 3. MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection 4. Quantification Quantification MS/MS Detection->Quantification 5.

HPLC-MS/MS Workflow.
RiboMethSeq

RiboMethSeq is a high-throughput sequencing-based method for mapping 2'-O-methylations at single-nucleotide resolution.

Methodology:

  • RNA Fragmentation: Randomly fragment the RNA using alkaline hydrolysis.

  • Library Preparation: Ligate adapters to the 3' and 5' ends of the RNA fragments and perform reverse transcription and PCR amplification to generate a sequencing library.

  • High-Throughput Sequencing: Sequence the library using an Illumina platform.

  • Data Analysis: Align the sequencing reads to a reference transcriptome. The presence of a 2'-O-methylation protects the adjacent phosphodiester bond from cleavage, resulting in a gap in the sequencing coverage at that position. The level of methylation can be quantified by analyzing the depth of this gap.

RiboMethSeq Experimental Workflow RNA Sample RNA Sample Alkaline Fragmentation Alkaline Fragmentation RNA Sample->Alkaline Fragmentation 1. Adapter Ligation Adapter Ligation Alkaline Fragmentation->Adapter Ligation 2. Reverse Transcription Reverse Transcription Adapter Ligation->Reverse Transcription 3. PCR Amplification PCR Amplification Reverse Transcription->PCR Amplification 4. Sequencing Sequencing PCR Amplification->Sequencing 5. Data Analysis Data Analysis Sequencing->Data Analysis 6.

RiboMethSeq Workflow.
miCLIP (methylation-individual-nucleotide-resolution crosslinking and immunoprecipitation)

miCLIP is a technique that maps m6A and other modifications at single-nucleotide resolution. While primarily used for m6A, it can be adapted for other modifications with specific antibodies.

Methodology:

  • RNA Fragmentation and Immunoprecipitation: Fragment the RNA and immunoprecipitate the fragments containing the modification of interest using a specific antibody.

  • UV Crosslinking: Covalently link the antibody to the RNA fragment using UV light.

  • Library Preparation: Ligate adapters, perform reverse transcription, and amplify the cDNA to create a sequencing library.

  • Sequencing and Analysis: Sequence the library and analyze the data. The crosslinking site, which corresponds to the location of the modification, can be identified by characteristic mutations or truncations in the sequencing reads.

Conclusion and Future Directions

This compound is a critical RNA modification with a wide array of functions in gene expression and regulation. Its roles in maintaining RNA stability, fine-tuning translation, and modulating the innate immune response underscore its importance in cellular homeostasis. The association of aberrant Am levels with diseases such as cancer and neurological disorders highlights the potential of targeting 2'-O-methyltransferases for therapeutic intervention.

Future research in this field will likely focus on several key areas:

  • Mapping the complete "Am-ome": Developing more sensitive and quantitative methods to map all Am sites across the transcriptome in different cell types and under various conditions.

  • Identifying new "writers," "erasers," and "readers": Discovering novel enzymes that install, remove, and recognize Am will provide deeper insights into its regulation and function.

  • Elucidating the molecular mechanisms: Further investigation into how Am influences RNA structure, protein-RNA interactions, and cellular signaling pathways.

  • Therapeutic targeting: Designing small molecule inhibitors or other therapeutic modalities that target specific 2'-O-methyltransferases for the treatment of diseases associated with aberrant Am modification.

A deeper understanding of the biology of this compound will undoubtedly open up new avenues for basic research and the development of novel therapeutic strategies.

References

2'-O-Methyladenosine: A Comprehensive Technical Guide to its Discovery, Natural Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Methyladenosine (Am) is a prevalent, post-transcriptional modification of RNA found across all domains of life. This technical guide provides an in-depth exploration of the discovery, natural occurrence, and biological functions of this modified nucleoside. It details the analytical methodologies for its detection and quantification, presents available quantitative data, and illustrates its key regulatory roles in cellular processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, drug discovery, and epitranscriptomics.

Discovery and Natural Occurrence

The journey into the world of RNA modifications began in the 1970s, with the initial identification of various chemical alterations to the canonical RNA bases.[1][2][3][4] While the precise first discovery of this compound is not pinpointed in the initial wave of research that identified N6-methyladenosine (m6A), its presence in diverse RNA species has since been well-established.[2]

This compound is a modification where a methyl group is added to the 2'-hydroxyl group of the ribose moiety of an adenosine nucleotide. This modification is found in a wide array of RNA molecules, including:

  • Transfer RNA (tRNA): Am is found in tRNA, particularly in the D-loop and anticodon loop in organisms like E. coli.

  • Ribosomal RNA (rRNA): Am is a common modification in rRNA, contributing to the structural integrity and function of the ribosome.

  • Messenger RNA (mRNA): Am has been identified within the coding regions of human mRNA and is also a component of the mRNA cap structure, often found as N6,2'-O-dimethyladenosine (m6Am).

  • Small nuclear and nucleolar RNAs (snRNA/snoRNA): These non-coding RNAs also contain 2'-O-methylations, including Am.

The distribution and abundance of Am can vary significantly between different organisms, tissues, and even under different physiological conditions.

Table 1: Quantitative Data on this compound and Related Modifications
Organism/TissueRNA TypeModificationQuantitative InformationReference(s)
Mouse BrainmRNAm6Am:Am ratio15:1
Mouse KidneymRNAm6Am:Am ratio2.4:1
Mouse LivermRNAm6Am:Am ratio2:1
Mouse TestismRNAm6Am:Am ratio10:1
Rice (Oryza sativa)tRNAAm10-fold increase under salt stress
Human Serum (Colorectal Cancer)Total Nucleosidesm6AmAverage concentration: 1.13 ± 0.53 nM
Human Serum (Healthy)Total Nucleosidesm6AmAverage concentration: 0.63 ± 0.37 nM

Biological Functions and Regulatory Pathways

This compound plays a crucial role in several fundamental cellular processes, primarily by influencing the structure and function of RNA.

Regulation of Translation

The presence of Am within the coding region of mRNA can act as a barrier to translation elongation. It is thought to sterically hinder the interaction between the codon-anticodon helix and the ribosomal monitoring bases, which can delay tRNA accommodation and slow down the rate of protein synthesis. This suggests a mechanism for fine-tuning the translational output of specific mRNAs.

Translation_Regulation mRNA mRNA with this compound Ribosome Ribosome mRNA->Ribosome tRNA Cognate tRNA Ribosome->tRNA Recruitment Elongation Translation Elongation tRNA->Elongation Protein Protein Synthesis Elongation->Protein Peptide Bond Formation

Diagram 1: Regulation of Translation Elongation by this compound.
Modulation of Innate Immunity

2'-O-methylated RNA, including tRNA containing 2'-O-methylated nucleosides, can act as a potent antagonist of the innate immune system, specifically targeting Toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are responsible for recognizing single-stranded viral or bacterial RNA and initiating an immune response. The presence of 2'-O-methylation can mask the RNA, preventing its recognition by TLR7/8 and thereby suppressing the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and interferons. This has significant implications for both pathogen immune evasion and the development of therapeutic RNA molecules with reduced immunogenicity.

Innate_Immunity_Modulation cluster_cell Immune Cell (e.g., Dendritic Cell) Endosome Endosome TLR7_8 TLR7 / TLR8 Signaling Downstream Signaling (MyD88, NF-κB, IRFs) TLR7_8->Signaling Cytokines Pro-inflammatory Cytokines & Interferons Signaling->Cytokines Viral_RNA Viral/Bacterial RNA Viral_RNA->TLR7_8 Activates Am_RNA 2'-O-Methylated RNA Am_RNA->TLR7_8 Inhibits RiboMethSeq_Workflow Start Total RNA Frag Alkaline Fragmentation Start->Frag Repair End Repair (Phosphorylation/Dephosphorylation) Frag->Repair Ligation 3' and 5' Adapter Ligation Repair->Ligation RT_PCR Reverse Transcription & PCR Amplification Ligation->RT_PCR Sequencing Next-Generation Sequencing RT_PCR->Sequencing Analysis Data Analysis (Mapping & Gap Identification) Sequencing->Analysis Result 2'-O-Methylation Map Analysis->Result LCMS_Workflow Start Purified RNA Digestion Enzymatic Digestion to Nucleosides Start->Digestion LC Liquid Chromatography (Separation) Digestion->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Result Absolute Quantification of Am MS->Result PrimerExtension_Workflow Start RNA Template & Labeled Primer Annealing Primer Annealing Start->Annealing RT_High Reverse Transcription (High dNTPs) Annealing->RT_High RT_Low Reverse Transcription (Low dNTPs) Annealing->RT_Low Gel Denaturing Polyacrylamide Gel Electrophoresis RT_High->Gel RT_Low->Gel Analysis Analysis of cDNA Products Gel->Analysis Result Site-Specific Detection of Am Analysis->Result

References

2'-O-Methyladenosine (Am): An In-depth Technical Guide on a Core Epitranscriptomic Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitranscriptomics, the study of post-transcriptional RNA modifications, has unveiled a complex layer of gene regulation crucial for cellular function and implicated in numerous diseases. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm)—the addition of a methyl group to the 2'-hydroxyl of the ribose sugar—is one of the most common and functionally significant. When this modification occurs on an adenosine residue, it is termed 2'-O-Methyladenosine (Am).[1][2][3] Once thought to be a static modification primarily found in abundant non-coding RNAs like tRNA and rRNA, Am is now recognized as a critical, dynamic mark within messenger RNA (mRNA) that profoundly influences its fate. This technical guide provides a comprehensive overview of the core biology of Am, its functional roles in mRNA stability, translation, and innate immunity, its association with disease, and detailed methodologies for its detection and study.

The Biology of this compound (Am)

This compound is a modification of the ribose moiety of an adenosine nucleotide.[4] This seemingly subtle chemical addition has profound consequences for the structure and function of the RNA molecule.

Biosynthesis and Regulation: The "Writers"

The installation of Am is catalyzed by a "writer" complex. In eukaryotes, the primary machinery responsible for site-specific 2'-O-methylation is the Box C/D small nucleolar ribonucleoprotein (snoRNP) complex.[5]

  • Catalytic Enzyme: The core methyltransferase is Fibrillarin (FBL) in humans (Nop1 in yeast).

  • Guidance and Specificity: The specificity of which nucleotide gets methylated is determined by a Box C/D small nucleolar RNA (snoRNA) . This guide RNA base-pairs with the substrate RNA, positioning the target nucleotide in the active site of Fibrillarin for methylation.

  • Methyl Donor: The methyl group is supplied by S-adenosylmethionine (SAM).

While Fibrillarin is the key writer for many internal Am sites, other stand-alone methyltransferases also exist. Unlike other epitranscriptomic marks like N6-methyladenosine (m6A), dedicated "erasers" (demethylases) for 2'-O-methylation are not as well-characterized, suggesting it may be a more stable modification in many contexts.

Am_Biosynthesis cluster_reaction SAM SAM Writer Writer Complex (Fibrillarin + Box C/D snoRNA) SAM->Writer SAH SAH Substrate_RNA Substrate RNA (Adenosine) Substrate_RNA->Writer Binding guided by snoRNA Writer->SAH Modified_RNA Modified RNA (Am) Writer->Modified_RNA Methylation

Caption: Biosynthesis of this compound (Am).
Functional Consequences of Am Modification

The presence of Am on an mRNA molecule can lead to distinct and sometimes opposing functional outcomes depending on its location within the transcript.

  • Enhanced mRNA Stability: Internal 2'-O-methylation, mediated by Fibrillarin, has a positive effect on mRNA stability and overall expression levels. This stabilization is partly achieved by protecting the RNA from nucleolytic degradation. Furthermore, FBL-mediated methylation has been linked to widespread 3' UTR shortening, a mechanism that globally increases RNA stability by removing miRNA binding sites and other destabilizing elements.

  • Inhibition of Translation Elongation: In stark contrast to its stabilizing effect, when Am is located within the coding sequence (CDS) of an mRNA, it can significantly impede translation. The 2'-O-methyl group sterically interferes with the decoding process within the ribosome. Specifically, it perturbs the interactions of critical ribosomal monitoring bases (G530, A1492, and A1493 in 16S rRNA) with the codon-anticodon helix, which in turn inhibits GTP hydrolysis by elongation factor Tu (EF-Tu) and prevents the proper accommodation of the aminoacyl-tRNA. This leads to an increased rejection of the correct tRNA, thereby slowing down or stalling protein synthesis.

  • Modulation of Innate Immunity: The innate immune system uses pattern recognition receptors (PRRs) like Toll-like receptors 7 and 8 (TLR7/TLR8) to detect foreign RNA, such as that from viruses. A key feature used to distinguish "self" from "non-self" RNA is the pattern of modifications. The presence of 2'-O-methylation within host RNA acts as a molecular signature of "self," preventing the activation of TLR7 and TLR8. This modification can act as a potent suppressor of the innate immune response, inhibiting the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines.

Am_Function Am This compound (Am) on mRNA Stability Increased mRNA Stability Am->Stability Translation Decreased Translation Elongation Am->Translation Degradation Protection from Nuclease Degradation Stability->Degradation via UTR 3' UTR Shortening Stability->UTR via Ribosome Steric Hindrance at Ribosome A-site Translation->Ribosome caused by tRNA Impaired tRNA Accommodation Ribosome->tRNA leads to

Caption: Functional consequences of Am modification on mRNA.

Am_Innate_Immunity Unmodified_RNA Unmodified RNA (e.g., Viral) TLR7_8 TLR7 / TLR8 Unmodified_RNA->TLR7_8 Activates Am_RNA Am-Modified RNA ('Self' RNA) Am_RNA->TLR7_8 Blocks Activation Signaling Downstream Signaling (MyD88, NF-κB) TLR7_8->Signaling No_Response Immune Response Suppressed TLR7_8->No_Response IFN Type I Interferon & Cytokine Production Signaling->IFN LC_MS_Workflow Start Cell/Tissue Sample RNA_Isolation 1. Total RNA Isolation Start->RNA_Isolation Digestion 2. Enzymatic Digestion (Nuclease P1, Phosphatase) RNA_Isolation->Digestion Nucleosides Mixture of Nucleosides Digestion->Nucleosides LC 3. HILIC Separation Nucleosides->LC MS 4. MS/MS Detection (MRM) LC->MS Data 5. Data Analysis (Peak Integration) MS->Data Result Result: Am/A Ratio (%) Data->Result

References

Biosynthesis of 2'-O-Methyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular biosynthesis pathways of 2'-O-Methyladenosine (Am), a crucial post-transcriptional RNA modification. Understanding these pathways is essential for research in RNA biology, disease pathogenesis, and the development of novel therapeutics. This document details the enzymatic machinery, molecular mechanisms, and experimental methodologies used to study this important modification in various RNA species.

Introduction to this compound

2'-O-methylation is a widespread and highly conserved post-transcriptional modification of RNA, where a methyl group is added to the 2'-hydroxyl group of the ribose moiety. When this modification occurs on an adenosine residue, it is termed this compound (Am). This modification is found in a variety of RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and at the 5' cap of messenger RNA (mRNA). The presence of a 2'-O-methyl group enhances the stability of RNA structure and protects it from degradation by cellular nucleases.

Biosynthesis Pathways of this compound

The biosynthesis of this compound is carried out by distinct enzymatic pathways depending on the type of RNA molecule being modified. The primary mechanisms involve either standalone protein enzymes or large ribonucleoprotein (RNP) complexes that utilize a guide RNA for site-specific modification.

tRNA 2'-O-Methylation: The FTSJ1-WDR6 Complex

In the cytoplasm of human cells, the 2'-O-methylation of adenosine in the anticodon loop of specific tRNAs is primarily catalyzed by the FTSJ1 methyltransferase in complex with its auxiliary protein, WDR6. FTSJ1, a homolog of the yeast Trm7 protein, is responsible for the methylation at positions 32 and 34 of certain tRNAs. The formation of this compound at these positions is crucial for the accurate decoding of mRNA during translation.

The activity of FTSJ1, particularly for methylation at position 34, is dependent on its interaction with WDR6. Furthermore, the methylation process is hierarchical; for instance, the 2'-O-methylation of guanosine at position 34 (Gm34) of tRNAPhe(GAA) by the FTSJ1-WDR6 complex requires a pre-existing m1G37 modification.

tRNA_methylation_pathway cluster_input Substrates cluster_enzyme Enzyme Complex cluster_output Products tRNA tRNA Substrate (e.g., tRNA-Phe(GAA)) FTSJ1 FTSJ1 (Methyltransferase) tRNA->FTSJ1 Binding SAM S-Adenosyl- Methionine (SAM) SAM->FTSJ1 Methyl Donor WDR6 WDR6 (Auxiliary Protein) FTSJ1->WDR6 Forms Complex Am_tRNA 2'-O-Methylated tRNA (Am at position 32/34) FTSJ1->Am_tRNA Catalysis SAH S-Adenosyl- Homocysteine (SAH) FTSJ1->SAH

rRNA and snRNA 2'-O-Methylation: The C/D Box snoRNP Machinery

The 2'-O-methylation of adenosine residues in ribosomal RNA (rRNA) and small nuclear RNA (snRNA) is a more complex process guided by C/D box small nucleolar RNAs (snoRNAs). These snoRNAs are part of a large ribonucleoprotein complex known as the C/D box snoRNP. The core components of this complex include the methyltransferase fibrillarin (also known as Nop1 in yeast), Nop56, Nop58, and Snu13 (15.5K in humans).

The snoRNA within the complex contains antisense elements that recognize and bind to specific sequences in the target rRNA or snRNA. This base-pairing interaction positions the catalytic subunit, fibrillarin, to methylate the ribose of the nucleotide that is precisely five base pairs upstream of the D-box or D'-box motif in the snoRNA. S-adenosylmethionine (SAM) serves as the methyl group donor for this reaction.

rRNA_methylation_pathway cluster_input Substrates cluster_snoRNP C/D Box snoRNP Complex cluster_output Products rRNA pre-rRNA/snRNA Substrate snoRNA C/D Box snoRNA (Guide RNA) rRNA->snoRNA Base Pairing SAM S-Adenosyl- Methionine (SAM) Fibrillarin Fibrillarin (Nop1) (Methyltransferase) SAM->Fibrillarin Methyl Donor snoRNA->Fibrillarin Nop56_58 Nop56/Nop58 Fibrillarin->Nop56_58 Am_rRNA 2'-O-Methylated rRNA/snRNA Fibrillarin->Am_rRNA Catalysis SAH S-Adenosyl- Homocysteine (SAH) Fibrillarin->SAH Snu13 Snu13 (15.5K) Nop56_58->Snu13

mRNA Cap 2'-O-Methylation

In higher eukaryotes, the 5' end of mRNA molecules is modified with a 7-methylguanosine (m7G) cap structure. This cap can be further methylated at the 2'-O position of the first and sometimes the second transcribed nucleotide, forming what are known as cap 1 and cap 2 structures, respectively. This 2'-O-methylation is critical for mRNA stability, translation efficiency, and for the innate immune system to distinguish "self" from "non-self" RNA.

The enzymes responsible for these modifications are cap-specific methyltransferases. Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1) catalyzes the methylation of the first transcribed nucleotide (cap 1 formation). A second enzyme, CMTR2 , is responsible for the methylation of the second nucleotide (cap 2 formation). Both enzymes utilize SAM as the methyl donor.

mRNA_cap_methylation_pathway Cap0 Cap 0 mRNA (m7GpppN-RNA) CMTR1 CMTR1 Cap0->CMTR1 SAM1 SAM SAM1->CMTR1 Cap1 Cap 1 mRNA (m7GpppNm-RNA) CMTR1->Cap1 SAH1 SAH CMTR1->SAH1 CMTR2 CMTR2 Cap1->CMTR2 SAM2 SAM SAM2->CMTR2 Cap2 Cap 2 mRNA (m7GpppNmNm-RNA) CMTR2->Cap2 SAH2 SAH CMTR2->SAH2

Data Presentation

Quantitative data on the kinetics of 2'-O-methyltransferases are not extensively available in the public literature. The following tables summarize the key enzymes and components involved in this compound biosynthesis and the types of RNA substrates they modify.

RNA TypeEnzyme/ComplexKey ComponentsSubstrate
tRNA FTSJ1-WDR6 ComplexFTSJ1 (catalytic), WDR6 (auxiliary)Anticodon loop of specific tRNAs (e.g., tRNAPhe)
rRNA/snRNA C/D Box snoRNPFibrillarin (catalytic), Nop56, Nop58, Snu13, C/D box snoRNA (guide)Specific adenosine residues in pre-rRNA and snRNA
mRNA CMTR1 / CMTR2CMTR1, CMTR2First and second nucleotides of the 5' cap of mRNA

Experimental Protocols

Several methods are employed to detect and quantify this compound. Below are overviews of key experimental protocols.

Primer Extension Assay for Site-Specific 2'-O-Methylation Analysis

This method relies on the principle that reverse transcriptase activity is impeded by a 2'-O-methylated nucleotide, particularly at low concentrations of deoxynucleotide triphosphates (dNTPs).

Methodology Overview:

  • Primer Design: A DNA primer is designed to anneal downstream of the putative 2'-O-methylation site.

  • Primer Labeling: The 5' end of the primer is typically radiolabeled with 32P-ATP using T4 polynucleotide kinase.

  • Reverse Transcription: Two parallel reverse transcription reactions are performed with the RNA template and the labeled primer: one with a high concentration of dNTPs and another with a low concentration.

  • Gel Electrophoresis: The cDNA products are resolved on a denaturing polyacrylamide gel.

  • Analysis: A band corresponding to a truncated cDNA product that is more intense in the low dNTP reaction compared to the high dNTP reaction indicates the presence of a 2'-O-methylated nucleotide at the position where the reverse transcriptase stalled.

primer_extension_workflow start Start rna_prep Isolate RNA start->rna_prep rt Reverse Transcription (High & Low dNTPs) rna_prep->rt primer_label Radiolabel Primer primer_label->rt gel Denaturing PAGE rt->gel analysis Autoradiography & Analysis gel->analysis end End analysis->end

RiboMethSeq: High-Throughput Sequencing for 2'-O-Methylation Profiling

RiboMethSeq is a high-throughput method to map 2'-O-methylated sites across the transcriptome. It is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is more resistant to alkaline hydrolysis.

Methodology Overview:

  • RNA Fragmentation: Purified RNA is subjected to controlled alkaline hydrolysis, resulting in random fragmentation.

  • Library Preparation: The RNA fragments are converted into a cDNA library for next-generation sequencing. This involves 3' and 5' adapter ligation, reverse transcription, and PCR amplification.

  • Sequencing: The cDNA library is sequenced using a high-throughput platform.

  • Bioinformatic Analysis: The sequencing reads are aligned to a reference transcriptome. The locations of 2'-O-methylated sites are identified by a characteristic drop in the coverage of the 5' and 3' ends of the sequencing reads at the position immediately following the modified nucleotide.

ribomethseq_workflow start Start rna_frag Alkaline RNA Fragmentation start->rna_frag lib_prep cDNA Library Preparation rna_frag->lib_prep sequencing Next-Generation Sequencing lib_prep->sequencing analysis Bioinformatic Analysis sequencing->analysis end End analysis->end

In Vitro Reconstitution of FTSJ1-WDR6 Methyltransferase Activity

Studying the specific activity of the FTSJ1-WDR6 complex requires its reconstitution in vitro.

Methodology Overview:

  • Protein Expression and Purification: Human FTSJ1 and WDR6 proteins are co-expressed, for instance, in a baculovirus-insect cell system, and purified to homogeneity.

  • Substrate Preparation: The tRNA substrate (e.g., tRNAPhe) is prepared by in vitro transcription. For studies on the hierarchy of modifications, tRNAs with pre-existing modifications can be isolated from specific cell lines.

  • Methyltransferase Assay: The purified FTSJ1-WDR6 complex is incubated with the tRNA substrate in the presence of a methyl donor, typically 3H-labeled S-adenosylmethionine.

  • Analysis: The incorporation of the radiolabeled methyl group into the tRNA is quantified, for example, by scintillation counting after precipitation and washing of the tRNA. Alternatively, the modification can be detected by mass spectrometry.

Conclusion

The biosynthesis of this compound is a fundamental process in RNA metabolism, involving distinct and highly regulated enzymatic pathways for different classes of RNA. The FTSJ1-WDR6 complex for tRNA, the snoRNP machinery for rRNA and snRNA, and the CMTR1/2 enzymes for mRNA caps each play critical roles in ensuring the proper function and stability of these essential molecules. Further research into the quantitative aspects of these pathways and the development of more detailed experimental protocols will continue to advance our understanding of the epitranscriptome and its implications for human health and disease.

The Epitranscriptomic Tale of Two Adenosines: A Technical Guide to 2'-O-Methyladenosine (Am) and N6-methyladenosine (m6A)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of post-transcriptional gene regulation, two prevalent adenosine modifications, 2'-O-Methyladenosine (Am) and N6-methyladenosine (m6A), play pivotal yet distinct roles in dictating the fate of RNA. While both involve the addition of a methyl group to an adenosine residue, their structural placement, regulatory machinery, and functional consequences differ significantly. This technical guide provides an in-depth comparison of Am and m6A, offering insights into their core differences, the methodologies to study them, and their implications in cellular signaling and disease.

Core Distinctions: A Structural and Functional Overview

The fundamental difference between this compound and N6-methyladenosine lies in the position of the methyl group on the adenosine molecule. In This compound (Am) , the methyl group is attached to the 2'-hydroxyl group of the ribose sugar. In contrast, N6-methyladenosine (m6A) features a methyl group on the nitrogen atom at the 6th position of the adenine base. This seemingly subtle structural variance leads to profound differences in their biological roles.

m6A is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is dynamically regulated by a dedicated set of "writer," "eraser," and "reader" proteins.[1][2][3] This dynamic nature allows m6A to act as a molecular switch, influencing mRNA splicing, nuclear export, stability, and translation.[1][4] Dysregulation of the m6A machinery has been implicated in a wide array of human diseases, including cancer.

2'-O-Methylation (Nm), which includes Am, is also a widespread RNA modification found in various RNA species, including mRNA, tRNA, and rRNA. While internal Am sites exist, 2'-O-methylation is notably present at the first transcribed nucleotide of a significant fraction of mRNAs, adjacent to the 7-methylguanosine cap, where it can also be N6-methylated to form N6,2'-O-dimethyladenosine (m6Am). Internal Am modifications, mediated by the methyltransferase Fibrillarin (FBL), have been shown to enhance mRNA stability.

Quantitative Data Summary

The following tables provide a comparative summary of key quantitative data for this compound and N6-methyladenosine.

PropertyThis compound (Am)N6-methyladenosine (m6A)Reference(s)
Location of Methyl Group 2'-hydroxyl of the ribose sugarN6 position of the adenine base
Prevalence in mRNA Present, particularly at the 5' cap and internal sitesMost abundant internal modification
Effect on RNA Duplex Stability Generally stabilizingDestabilizing by 0.5–1.7 kcal/mol
AnalyteColorectal Cancer Serum (pmol/mL)Gastric Cancer Serum (pmol/mL)Healthy Serum (pmol/mL)Reference(s)
N6-methyladenosine (m6A) 0.28 ± 0.140.29 ± 0.110.17 ± 0.08
N6,2'-O-dimethyladenosine (m6Am) 0.031 ± 0.0150.033 ± 0.0170.018 ± 0.010

The Regulatory Machinery: Writers, Erasers, and Readers

The dynamic regulation of these modifications is orchestrated by specific enzymes and binding proteins.

Regulatory ProteinThis compound (Am)N6-methyladenosine (m6A)Reference(s)
Writers (Methyltransferases) Internal Am: Fibrillarin (FBL)Cap m6Am: PCIF1METTL3/METTL14/WTAP complex
Erasers (Demethylases) Cap m6Am: FTOFTO, ALKBH5
Readers (Binding Proteins) Not well-defined; some general RNA binding proteins may be influenced by the structural changes induced by Am.YTH Domain Family: YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2IGF2BP Family: IGF2BP1, IGF2BP2, IGF2BP3and others

Signaling Pathways and Biological Processes

Both Am and m6A are integral to various cellular signaling pathways, thereby influencing a multitude of biological processes.

N6-methyladenosine (m6A) has been shown to modulate key signaling pathways, including:

  • Wnt/β-catenin Pathway: m6A modification can regulate the stability and translation of key components of this pathway, impacting cell proliferation and differentiation.

  • PI3K/Akt Signaling Pathway: By affecting the expression of upstream regulators and downstream effectors, m6A plays a role in cell survival and metabolism.

  • p53 Signaling Pathway: m6A can influence the expression of p53 and its targets, thereby modulating cellular responses to stress and DNA damage.

The signaling implications of This compound (Am) are less characterized but are emerging. The stability imparted by internal Am modifications can influence the expression levels of transcripts involved in various pathways. For instance, increased Am levels have been observed in response to viral infections, suggesting a role in the immune response.

Signaling Pathway Diagrams

m6A_Wnt_Pathway cluster_m6A m6A Regulation cluster_Wnt Wnt/β-catenin Pathway m6A_Writers Writers (METTL3/14) Beta_Catenin β-catenin m6A_Writers->Beta_Catenin Stabilizes mRNA m6A_Erasers Erasers (FTO/ALKBH5) m6A_Erasers->Beta_Catenin Destabilizes mRNA m6A_Readers Readers (YTHDFs, etc.) m6A_Readers->Beta_Catenin Modulates Translation Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B GSK3B->Beta_Catenin APC APC TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: m6A regulation of the Wnt/β-catenin signaling pathway.

Experimental Protocols

Accurate detection and quantification are crucial for elucidating the functions of Am and m6A. Below are detailed protocols for key experimental techniques.

Protocol 1: MeRIP-seq for Transcriptome-wide m6A Profiling

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq) is a widely used antibody-based method to map m6A modifications across the transcriptome.

1. RNA Preparation and Fragmentation:

  • Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol).

  • Purify mRNA using oligo(dT) magnetic beads.

  • Chemically fragment the mRNA to an average size of ~100 nucleotides using RNA fragmentation buffer at 94°C for a specified time.

  • Precipitate the fragmented RNA with ethanol.

2. Immunoprecipitation:

  • Resuspend fragmented RNA in IP buffer.

  • Incubate a portion of the fragmented RNA with an anti-m6A antibody. A parallel sample without the antibody serves as a negative control. An aliquot of the fragmented RNA should be saved as the input control.

  • Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.

  • Wash the beads extensively to remove non-specifically bound RNA.

3. Elution and Library Preparation:

  • Elute the m6A-containing RNA fragments from the beads.

  • Purify the eluted RNA.

  • Prepare sequencing libraries from the immunoprecipitated RNA and the input RNA using a standard library preparation kit for next-generation sequencing.

4. Sequencing and Data Analysis:

  • Sequence the libraries on a high-throughput sequencing platform.

  • Align the sequencing reads to a reference genome.

  • Use peak-calling algorithms (e.g., MACS2) to identify enriched regions in the MeRIP sample compared to the input, which correspond to m6A peaks.

Protocol 2: RiboMethSeq for Transcriptome-wide 2'-O-Methylation (including Am) Profiling

RiboMethSeq leverages the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis.

1. RNA Preparation and Alkaline Hydrolysis:

  • Isolate total RNA.

  • Perform random alkaline fragmentation of the RNA by incubation in a sodium bicarbonate buffer at 96°C. The duration of hydrolysis is optimized to generate fragments of the desired size range.

2. RNA End Repair and Adapter Ligation:

  • Dephosphorylate the 3' ends and phosphorylate the 5' ends of the RNA fragments.

  • Ligate sequencing adapters to both the 3' and 5' ends of the repaired RNA fragments.

3. Reverse Transcription and PCR Amplification:

  • Reverse transcribe the adapter-ligated RNA fragments into cDNA.

  • Amplify the cDNA library by PCR, incorporating barcodes for multiplex sequencing.

4. Sequencing and Data Analysis:

  • Sequence the library on a high-throughput platform.

  • Align the reads to the reference transcriptome.

  • Analyze the distribution of the 5' and 3' ends of the sequencing reads. A significant reduction in the number of read ends at a specific nucleotide position is indicative of the presence of a 2'-O-methylated nucleotide at that site.

Protocol 3: SCARLET for Single-Nucleotide Resolution m6A Detection

Site-specific Cleavage and Radioactive-labeling followed by Ligation-assisted Extraction and Thin-layer chromatography (SCARLET) provides precise quantification of m6A at specific sites.

1. Site-Specific RNA Cleavage:

  • Design a chimeric DNA-2'-O-methyl RNA oligonucleotide that is complementary to the target RNA sequence, with a central DNA portion that directs RNase H cleavage immediately 5' to the adenosine of interest.

  • Hybridize the oligonucleotide to the total RNA sample.

  • Treat with RNase H to induce site-specific cleavage.

2. Radioactive Labeling and Ligation:

  • Dephosphorylate the 3' ends of the cleaved RNA.

  • Radioactively label the 5' end of the cleavage product (containing the target adenosine) with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Ligate a splint DNA oligonucleotide to the labeled RNA fragment.

3. Nuclease Digestion and TLC:

  • Purify the ligated product.

  • Digest the RNA portion of the product to single nucleotides using nuclease P1.

  • Separate the resulting radiolabeled nucleotides (pA and pm6A) by two-dimensional thin-layer chromatography (TLC).

4. Quantification:

  • Visualize the separated nucleotides by autoradiography.

  • Quantify the radioactivity of the spots corresponding to adenosine and N6-methyladenosine to determine the stoichiometry of m6A at the specific site.

Experimental Workflow and Logic Diagrams

MeRIP_seq_Workflow Start Total RNA mRNA_Isolation mRNA Isolation (Oligo-dT beads) Start->mRNA_Isolation Fragmentation RNA Fragmentation (~100 nt) mRNA_Isolation->Fragmentation Immunoprecipitation Immunoprecipitation (anti-m6A antibody) Fragmentation->Immunoprecipitation Input_Control Input Control Fragmentation->Input_Control Elution Elution of m6A-RNA Immunoprecipitation->Elution Library_Prep_Input Library Preparation (Input Sample) Input_Control->Library_Prep_Input Library_Prep_MeRIP Library Preparation (MeRIP Sample) Elution->Library_Prep_MeRIP Sequencing Next-Generation Sequencing Library_Prep_MeRIP->Sequencing Library_Prep_Input->Sequencing Data_Analysis Data Analysis (Peak Calling) Sequencing->Data_Analysis Result m6A Peak Identification Data_Analysis->Result

Caption: MeRIP-seq experimental workflow.

RiboMethSeq_Workflow Start Total RNA Alkaline_Hydrolysis Alkaline Hydrolysis Start->Alkaline_Hydrolysis End_Repair RNA End Repair (Dephosphorylation & Phosphorylation) Alkaline_Hydrolysis->End_Repair Adapter_Ligation 3' and 5' Adapter Ligation End_Repair->Adapter_Ligation RT_PCR Reverse Transcription & PCR Amplification Adapter_Ligation->RT_PCR Sequencing Next-Generation Sequencing RT_PCR->Sequencing Data_Analysis Data Analysis (Read End Mapping) Sequencing->Data_Analysis Result 2'-O-Me Site Identification Data_Analysis->Result

Caption: RiboMethSeq experimental workflow.

Conclusion

This compound and N6-methyladenosine, while both simple methyl additions to adenosine, represent distinct and crucial layers of epitranscriptomic regulation. The well-established role of m6A as a dynamic and reversible mark, governed by a complex interplay of writers, erasers, and readers, contrasts with the more static, stability-enhancing function currently attributed to internal Am. As research progresses, particularly in elucidating the specific regulatory machinery and functional consequences of Am, a more complete picture of how these modifications collectively fine-tune gene expression will emerge, opening new avenues for therapeutic intervention in a variety of diseases.

References

The Pivotal Role of 2'-O-Methyladenosine in RNA Processing and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA are critical regulators of gene expression, adding a layer of complexity to the flow of genetic information. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most common and widespread. This modification is found in a variety of RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA). The 2'-O-methylation of adenosine results in the formation of 2'-O-Methyladenosine (Am), a modification that plays a crucial role in the processing, stability, and function of these essential non-coding RNAs. This technical guide provides an in-depth exploration of the multifaceted role of Am in tRNA and rRNA, detailing its biochemical significance, the enzymatic machinery responsible for its deposition, and comprehensive experimental protocols for its detection and analysis.

The Role of this compound in tRNA

In tRNA, Am is a conserved modification that contributes significantly to the structural integrity and decoding function of the molecule.

Structural Stability and Folding

The presence of a methyl group at the 2'-hydroxyl position of adenosine restricts the conformational flexibility of the ribose sugar, favoring a C3'-endo pucker. This conformation is characteristic of A-form RNA helices and contributes to the overall stability of the tRNA's three-dimensional structure. By stabilizing the local RNA structure, Am helps to maintain the canonical L-shape of tRNA, which is essential for its proper function in translation.

Processing and Maturation

The modification of tRNA nucleosides, including the formation of Am, is intricately linked to the tRNA maturation process. These modifications can serve as recognition signals for processing enzymes and quality control factors, ensuring that only correctly folded and modified tRNAs are active in protein synthesis.

Codon Recognition and Translational Fidelity

While not directly involved in the anticodon loop for most tRNAs, modifications in the tRNA body, including Am, can allosterically influence the geometry of the anticodon, thereby affecting codon recognition and the overall fidelity of translation. In some organisms, stress conditions can induce changes in the levels of tRNA modifications, including Am, which in turn can modulate the translation of specific subsets of mRNAs to facilitate adaptation. For instance, in rice, salt stress and abscisic acid (ABA) treatment lead to a significant increase in Am levels in tRNA, a process mediated by the methyltransferase OsTRM13, which positively regulates salt stress tolerance.[1][2][3][4][5]

The Role of this compound in rRNA

In the ribosome, Am is a prevalent modification that is critical for ribosome biogenesis, structure, and function.

Ribosome Biogenesis and rRNA Processing

The majority of 2'-O-methylations in eukaryotic rRNA are installed during the early stages of ribosome biogenesis in the nucleolus. These modifications are guided by small nucleolar RNAs (snoRNAs) and are essential for the correct folding and processing of the pre-rRNA transcript. The presence of Am can protect the pre-rRNA from exonucleolytic degradation and guide the endonucleolytic cleavages that lead to the mature 18S, 5.8S, and 28S rRNAs. Deficiencies in rRNA methylation have been shown to impair pre-rRNA processing, leading to a reduction in the production of functional ribosomes.

Ribosome Structure and Stability

Similar to its role in tRNA, Am in rRNA contributes to the structural stability of the ribosome. By stabilizing local helical structures and mediating tertiary interactions within the rRNA, Am helps to maintain the intricate three-dimensional architecture of the ribosomal subunits. These modifications are often clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding center, suggesting a direct role in the mechanics of translation.

Regulation of Translation

Emerging evidence suggests that the pattern of rRNA modifications, including Am, is not static and can vary in response to cellular signals, leading to the concept of "specialized ribosomes." This heterogeneity in ribosome modification may fine-tune the translational output of the cell by selectively translating specific mRNAs. For example, alterations in the 2'-O-methylation profile of rRNA have been linked to changes in the translation of mRNAs containing Internal Ribosome Entry Sites (IRES), which are often involved in stress responses and cell cycle control.

Enzymatic Machinery for this compound Addition

The site-specific installation of Am is carried out by a class of enzymes known as 2'-O-methyltransferases.

tRNA 2'-O-Methyltransferases

In eukaryotes, the tRNA methyltransferase TRM13 (in yeast, OsTRM13 in rice) is responsible for the formation of Am at position 4 of certain tRNAs. TRM13 utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.

rRNA 2'-O-Methyltransferases

In eukaryotes and archaea, the vast majority of rRNA 2'-O-methylations are catalyzed by the box C/D small nucleolar ribonucleoprotein (snoRNP) complex. This complex consists of a box C/D snoRNA, which acts as a guide to identify the target nucleotide through base pairing, and a set of core proteins, including the methyltransferase fibrillarin (Nop1 in yeast). Fibrillarin is the catalytic subunit that transfers the methyl group from SAM to the 2'-hydroxyl of the target ribose.

Quantitative Data on this compound

The stoichiometry of Am can vary depending on the specific RNA molecule, the cellular conditions, and the organism. The following tables summarize available quantitative data.

RNA TypeOrganism/Cell LinePositionStoichiometry (%)MethodReference
Chloroplast 23S rRNAArabidopsis thaliana252178LC-MS/MS
Chloroplast tRNAArabidopsis thaliana37~80 (average)LC-MS/MS
Cytosolic tRNAArabidopsis thaliana37~80 (average)LC-MS/MS
rRNAXenopus laevisMultipleVariableRiboMethSeq
Small RNAsHerbal DecoctionNot specified5.04 (Am)LC-MS
ConditionRNA TypeOrganismChange in Am LevelReference
Salt StresstRNARiceDramatic Increase
ABA TreatmenttRNARiceDramatic Increase
Fibrillarin DepletionrRNAHuman HeLa CellsDecrease (0.2-57%)

Experimental Protocols

Accurate detection and quantification of Am are essential for understanding its biological roles. Several methods have been developed, each with its own advantages and limitations.

RiboMethSeq: High-Throughput Mapping of 2'-O-Methylation

RiboMethSeq is a high-throughput sequencing-based method that relies on the principle that 2'-O-methylation protects the adjacent phosphodiester bond from alkaline hydrolysis.

Methodology:

  • RNA Fragmentation: Total RNA or purified RNA species are subjected to random alkaline hydrolysis, which preferentially cleaves the RNA backbone at unmodified nucleotides.

  • Library Preparation: The resulting RNA fragments are converted into a cDNA library for high-throughput sequencing. This typically involves end-repair, adapter ligation, reverse transcription, and PCR amplification.

  • Sequencing: The cDNA library is sequenced using an Illumina platform.

  • Data Analysis: Sequencing reads are mapped to the reference RNA sequence. The positions of the 5' and 3' ends of the reads are analyzed. A gap or a reduction in the number of read ends at a specific nucleotide position is indicative of the presence of a 2'-O-methylation at the preceding nucleotide, which has conferred protection from cleavage.

RiboMethSeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Total_RNA Total RNA Fragmentation Alkaline Fragmentation Total_RNA->Fragmentation Library_Prep Library Preparation Fragmentation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Read_Mapping Read Mapping Sequencing->Read_Mapping Coverage_Analysis Coverage Analysis Read_Mapping->Coverage_Analysis Methylation_Calling Methylation Site Calling Coverage_Analysis->Methylation_Calling Final_Map 2'-O-Me Map Methylation_Calling->Final_Map Output

RiboMethSeq Workflow for 2'-O-Methylation Mapping.
RNase H-Based Detection of 2'-O-Methylation

This method utilizes the property of RNase H, an enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid. The presence of a 2'-O-methylation in the RNA strand inhibits RNase H cleavage.

Methodology:

  • Probe Design: A chimeric DNA-RNA-DNA probe is designed to be complementary to the target RNA sequence, with the RNA portion positioned opposite the suspected methylation site.

  • Hybridization: The probe is hybridized to the target RNA.

  • RNase H Digestion: The RNA/probe hybrid is treated with RNase H. If the target site is unmethylated, RNase H will cleave the RNA. If the site is 2'-O-methylated, cleavage will be inhibited.

  • Analysis: The cleavage products are analyzed by methods such as quantitative PCR (qPCR), northern blotting, or primer extension to determine the extent of cleavage and thus the methylation status of the target site.

RNaseH_Detection cluster_outcomes Possible Outcomes Target_RNA Target RNA Hybridization Hybridization Target_RNA->Hybridization Chimeric_Probe Chimeric DNA-RNA-DNA Probe Chimeric_Probe->Hybridization RNase_H RNase H Treatment Hybridization->RNase_H Cleavage Cleavage (Unmethylated) RNase_H->Cleavage If Unmethylated No_Cleavage No Cleavage (2'-O-Methylated) RNase_H->No_Cleavage If Methylated Analysis Analysis (e.g., qPCR) Cleavage->Analysis No_Cleavage->Analysis

RNase H-based detection of 2'-O-methylation.
Mass Spectrometry for Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of RNA modifications.

Methodology:

  • RNA Isolation and Digestion: High-purity tRNA or rRNA is isolated and then enzymatically digested into single nucleosides using nucleases such as nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation: The resulting mixture of nucleosides is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometry Analysis: The separated nucleosides are introduced into a tandem mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are used to identify and quantify each nucleoside, including Am.

  • Quantification: The amount of Am is quantified by comparing its signal intensity to that of a known amount of a stable isotope-labeled internal standard or by using a standard curve generated with a pure Am standard.

Mass_Spectrometry_Workflow RNA_Sample Purified RNA (tRNA or rRNA) Digestion Enzymatic Digestion to Nucleosides RNA_Sample->Digestion LC_Separation Liquid Chromatography Separation Digestion->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis Final_Quant Absolute Quantification of Am Data_Analysis->Final_Quant Output

Mass Spectrometry Workflow for Am Quantification.

Conclusion and Future Perspectives

This compound is a fundamental RNA modification that profoundly influences the structure, processing, and stability of tRNA and rRNA. Its role extends from ensuring the fundamental mechanics of protein synthesis to participating in dynamic regulatory networks that allow cells to respond to environmental cues. The development of advanced analytical techniques has been instrumental in uncovering the widespread presence and functional significance of Am.

For researchers in basic science and drug development, a deeper understanding of the enzymes that install and potentially remove Am, as well as the cellular factors that read this modification, opens up new avenues for therapeutic intervention. Dysregulation of RNA methylation has been implicated in a range of human diseases, including cancer and neurological disorders. Therefore, targeting the machinery of Am modification could offer novel strategies for disease treatment. Future research will likely focus on elucidating the complete "Am-ome" in different cell types and disease states, uncovering the dynamic regulation of Am deposition, and identifying the full complement of proteins that interact with and interpret this critical epitranscriptomic mark.

References

how 2'-O-Methyladenosine affects mRNA translation and decay rates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of 2'-O-Methyladenosine in mRNA Fate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Am), a prevalent post-transcriptional modification of messenger RNA (mRNA), is emerging as a critical regulator of gene expression. This modification, where a methyl group is added to the 2'-hydroxyl of the adenosine ribose, exerts a profound and context-dependent influence on the lifecycle of an mRNA molecule. Its location is a key determinant of its function; internal Am modifications within the coding sequence and untranslated regions primarily enhance mRNA stability while impeding translation, whereas Am within the 5' cap structure is essential for both robust translation and protection against degradation. This technical guide provides a comprehensive overview of the mechanisms by which Am modulates mRNA translation and decay rates, details the experimental protocols used for its study, and presents quantitative data and pathway visualizations to facilitate a deeper understanding for researchers and professionals in drug development.

The Impact of this compound on mRNA Stability and Decay

Internal 2'-O-methylation (Nm) significantly enhances mRNA stability, thereby increasing the half-life of modified transcripts. This process is primarily catalyzed by the methyltransferase Fibrillarin (FBL), which is guided to specific sites by C/D-box small nucleolar RNAs (snoRNAs).

Mechanism of Enhanced Stability

The stabilizing effect of internal Am is linked to several mechanisms:

  • Increased mRNA Half-Life: A primary consequence of FBL-mediated methylation is a direct increase in mRNA transcript stability. Studies have consistently shown that mRNAs containing 2'-O-methylated nucleotides have significantly longer half-lives compared to their unmethylated counterparts[1][2]. This effect has been observed in various cell types, including HEK293T and prostate cancer cells[1].

  • 3' UTR Shortening: FBL-mediated 2'-O-methylation has been connected to widespread shortening of the 3' untranslated region (UTR)[1][2]. Shorter 3' UTRs are known to contribute to increased RNA stability, as they often lack binding sites for microRNAs and other destabilizing RNA-binding proteins.

  • Protection from Decapping (Cap-proximal Am): When 2'-O-methylation occurs on the first transcribed nucleotide adjacent to the 7-methylguanosine (m7G) cap (a structure known as cap1), it protects the mRNA from degradation. This modification significantly reduces the affinity of the decapping and degradation enzyme DXO for the RNA, preventing its removal of the cap and subsequent exonucleolytic decay.

Quantitative Data on mRNA Stability

The following table summarizes the observed effects of 2'-O-methylation on mRNA half-life.

Cell LineMethodObservationQuantitative EffectReference
HEK293TActinomycin D chase + RNA-seq2'-O-methylated mRNAs are enriched in the long-half-life mRNA population.Half-lives of 2'-O-methylated mRNAs were significantly longer than control mRNAs.
C4-2 (Prostate Cancer)SLAM-seqFBL knockdown leads to a decrease in the half-life of FBL-binding mRNAs.33% of genes with decreased RNA half-life upon FBL knockdown were 2'-O-methylated (1.81-fold enrichment).
HEK293TSLAM-seq2'-O-methylated mRNAs showed a longer half-life compared to unmethylated mRNAs.Consistent with observations in C4-2 cells.
In vitroFluorescence Spectroscopy2'-O-methylation on the cap structure reduces DXO affinity for RNA.Drastically reduces affinity, preventing decapping.
Signaling and Logic Pathway for Am-Mediated Stability

The diagram below illustrates the process by which FBL-mediated 2'-O-methylation leads to increased mRNA stability.

FBL_Mediated_Stability snoRNA C/D-box snoRNA FBL_complex FBL/NOP56/NOP58/SNU13 Complex snoRNA->FBL_complex guides pre_mRNA pre-mRNA FBL_complex->pre_mRNA methylated_mRNA 2'-O-methylated mRNA (Am) pre_mRNA->methylated_mRNA FBL-mediated methylation UTR_shortening 3' UTR Shortening methylated_mRNA->UTR_shortening Stability Increased mRNA Half-Life & Stability methylated_mRNA->Stability direct stabilization UTR_shortening->Stability

FBL-mediated 2'-O-methylation enhances mRNA stability.

The Impact of this compound on mRNA Translation

The effect of Am on translation is inhibitory when present at internal sites but can be enhancing when part of the 5' cap structure. This duality underscores the importance of the modification's precise location.

Mechanism of Translation Inhibition (Internal Am)

Internal Am modifications act as roadblocks to the ribosome, primarily by disrupting the elongation phase of translation.

  • Inhibition of Translation Elongation: The presence of a 2'-O-methyl group within a codon, particularly at the second position, severely impairs translation. The bulky methyl group introduces a steric clash with the decoding machinery of the ribosome. Specifically, it disrupts the canonical interactions between the universally conserved monitoring bases of the 18S rRNA (G530, A1492, A1493) and the codon-anticodon helix. This disruption inhibits the subsequent GTP hydrolysis by elongation factor Tu (EF-Tu) and prevents the proper accommodation of the aminoacyl-tRNA into the ribosomal A-site, leading to a stall in elongation and excessive rejection of the correct tRNA.

  • Repression of Translation Initiation: 2'-O-methylation can also repress translation at the initiation stage. When located at the first nucleotide of a start codon (both canonical AUG and non-canonical start sites within 5'UTRs), the modification interferes with the critical interaction between the mRNA and the 18S rRNA, which prevents the pre-initiation complex from correctly recognizing the start codon.

Mechanism of Translation Promotion (Cap-proximal Am)

In contrast to internal modifications, 2'-O-methylation at the 5' cap (cap1) generally promotes translation efficiency.

  • Enhanced Translation Initiation Factor Binding: The cap1 structure is recognized by the eukaryotic translation initiation factor 4E (eIF4E), a key component of the cap-binding complex that recruits the ribosome to the mRNA.

  • Evasion of Translational Repressors: The cap1 modification prevents the binding of translational inhibitors like the Interferon-Induced Proteins with Tetratricopeptide Repeats (IFITs). IFIT1, for example, competes with eIF4E for binding to the 5' cap, but its affinity is greatly reduced for cap1-modified mRNAs, thus allowing translation to proceed.

Quantitative Data on mRNA Translation

The following table summarizes the quantitative effects of 2'-O-methylation on translation processes.

Location of AmExperiment TypeObservationQuantitative EffectReference
Internal (Coding Region)Single-molecule kinetics2'-O-methylation at a codon stalls the ribosome.Prolongs the time between initial tRNA binding and its full accommodation.
Internal (2nd codon position)mRNA stability analysismRNAs with Am at the second codon position were less stable.This is consistent with reports that impaired translation promotes RNA decay.
Start Codon (5'UTR)In vitro translation2'-O-methylation at the first nucleotide of a start codon represses initiation.Prevents pre-initiation complex from recognizing the start codon.
5' Cap Structure (cap1 vs cap0)In vitro translationCap1 can increase protein production levels compared to cap0.Effect is cell-specific; can boost protein production.
Mechanism of Translation Elongation Inhibition

This diagram illustrates how an internal 2'-O-methylated adenosine disrupts the decoding process during translation elongation.

Translation_Inhibition cluster_ribosome Ribosome A-Site mRNA mRNA with internal Am Clash Steric Clash mRNA->Clash Am modification rRNA_bases 18S rRNA Monitoring Bases (G530, A1492, A1493) rRNA_bases->Clash monitoring tRNA Cognate aa-tRNA + EF-Tu-GTP tRNA->mRNA codon recognition Inhibition Inhibition of EF-Tu GTP Hydrolysis Clash->Inhibition Rejection tRNA Rejection & Translation Stall Inhibition->Rejection RTLP_Workflow start Isolate Total RNA rt_step Reverse Transcription start->rt_step high_dntp High dNTPs (Control) rt_step->high_dntp low_dntp Low dNTPs (Test for stall) rt_step->low_dntp qpcr Quantitative PCR (flanking primers) high_dntp->qpcr low_dntp->qpcr analysis Compare ΔCt (Low vs High dNTPs) Calculate Modification Index qpcr->analysis result Quantify site-specific 2'-O-methylation level analysis->result

References

The Impact of 2'-O-Methyladenosine on RNA Secondary and Tertiary Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA add a significant layer of complexity to the regulation of gene expression and RNA function. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most common and is found in a wide variety of RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small non-coding RNAs. 2'-O-Methyladenosine (Am) is a prevalent form of this modification. This technical guide provides an in-depth analysis of the structural and functional consequences of Am on RNA, with a focus on its impact on secondary and tertiary structure. We will delve into the thermodynamic effects, detail key experimental methodologies for its study, and illustrate the downstream consequences of this modification on biological processes such as translation.

Impact on RNA Structure and Stability

The presence of a methyl group at the 2'-hydroxyl position of adenosine has profound effects on the local conformation and the overall stability of RNA structures.

Secondary Structure

The 2'-O-methyl group favors a C3'-endo sugar pucker conformation, which is the characteristic conformation of nucleotides in an A-form RNA helix. This pre-organization of the ribose moiety reduces the entropic penalty of duplex formation, thereby stabilizing helical structures. Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol.[1] However, the overall thermodynamic impact is context-dependent and can be influenced by the neighboring sequence and the position of the modification within the duplex.[1]

In contrast to its stabilizing effect in paired regions, the impact of modifications on unpaired regions can be different. For instance, N6-methyladenosine (m6A), a different adenosine modification, has been shown to be destabilizing within a duplex by 0.5-1.7 kcal/mol, while it can be stabilizing in single-stranded, stacking contexts.[2][3][4] While direct comprehensive thermodynamic data for Am in all contexts is still being actively researched, the general principle of enhanced helical stability is a key takeaway.

Tertiary Structure

By influencing the stability of local secondary structural elements, this compound can have a significant impact on the global tertiary structure of an RNA molecule. It can increase the abundance and lifetime of alternative RNA conformational states. This is particularly relevant for complex RNA structures that rely on a delicate balance of multiple helical elements and loops to achieve their final three-dimensional fold. For example, in the HIV-1 transactivation response (TAR) element, 2'-O-methylation was shown to preferentially stabilize alternative secondary structures where the modified nucleotides are paired, thereby altering the conformational landscape of the RNA.

Quantitative Data on Thermodynamic Stability

The following table summarizes the available quantitative data on the thermodynamic effects of adenosine modifications on RNA duplex stability. It is important to note that much of the detailed thermodynamic analysis has been performed on N6-alkyladenosines and 2-methylthio-N6-alkyladenosines, which provide valuable insights into the effects of steric bulk and chemical properties at the adenosine base, though they are distinct from the 2'-O-methylation of the ribose.

ModificationPosition in DuplexChange in Free Energy (ΔΔG°37 in kcal/mol)Change in Melting Temperature (ΔTm in °C)Reference Sequence/ContextCitation
2'-O-Methylation (general)Internal~ -0.2 (stabilizing) per modificationNot specifiedGeneral observation for RNA helices
N6-methyladenosine (m6A)Internal+0.5 to +1.7 (destabilizing)Not specifiedIn GGACU consensus sequence
N6-methyladenosine (m6A)Tandem internal U-A pairs+2.55 (destabilizing)Not specified(UACA UGUA)2 vs (UACm6A UGUA)2
2-methylthio-N6-methyladenosine (ms2m6A)Separated internal U-A pairs+1.98 (destabilizing)Not specified(UA CA UGUA)2 vs (Ums2m6A CA UGUA)2
2-methylthioadenosine (ms2A)Separated internal U-A pairs+2.81 (destabilizing)Not specified(UA CA UGUA)2 vs (Ums2A CA UGUA)2

Note: A positive ΔΔG°37 indicates destabilization compared to the unmodified duplex. The data for N6- and 2-methylthio- modifications highlight that modifications at the adenosine base, particularly those with increased steric bulk, tend to destabilize RNA duplexes. This contrasts with the stabilizing effect of the 2'-O-methyl group on the ribose.

Experimental Protocols

A variety of experimental techniques are employed to investigate the impact of this compound on RNA structure and function.

Synthesis of this compound-Containing RNA

The chemical synthesis of RNA oligonucleotides containing this compound is typically achieved through solid-phase phosphoramidite chemistry.

Protocol Outline:

  • Solid Support: The synthesis begins with the first nucleoside attached to a solid support, commonly controlled-pore glass (CPG).

  • Deprotection: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed.

  • Coupling: The desired this compound phosphoramidite, with its own 5'-DMT group and a protected 3'-phosphoramidite group, is activated and coupled to the free 5'-hydroxyl of the growing RNA chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphates are removed using a base, such as a mixture of ammonia and methylamine (AMA).

  • Purification: The final product is purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling)

SHAPE-MaP is a powerful technique for probing RNA secondary structure at single-nucleotide resolution, both in vitro and in vivo.

Protocol Outline:

  • RNA Folding: The RNA of interest is folded into its native conformation.

  • SHAPE Reagent Treatment: The folded RNA is treated with a SHAPE reagent (e.g., 1M7, NMIA) that acylates the 2'-hydroxyl group of flexible, single-stranded nucleotides. 2'-O-methylated nucleotides are inherently unreactive to SHAPE reagents.

  • Reverse Transcription with Mutational Profiling: The modified RNA is reverse transcribed under conditions that cause the reverse transcriptase to misincorporate a nucleotide at the site of a SHAPE adduct.

  • Sequencing: The resulting cDNA is sequenced using next-generation sequencing.

  • Data Analysis: The mutation rates at each nucleotide position are quantified. High mutation rates correspond to flexible, likely single-stranded regions, while low mutation rates indicate base-paired or otherwise constrained regions.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the three-dimensional structure and dynamics of RNA molecules in solution.

Protocol Outline for a 2'-O-Methylated RNA:

  • Sample Preparation: The synthesized and purified 2'-O-methylated RNA is dissolved in a suitable NMR buffer, often containing D2O to suppress the water signal.

  • Data Acquisition: A suite of multidimensional NMR experiments (e.g., 2D NOESY, TOCSY, HSQC) is performed to assign the resonances of the protons and carbons in the RNA, including those of the 2'-O-methyl group.

  • Structural Restraint Generation: Nuclear Overhauser effect (NOE) cross-peaks from NOESY spectra provide distance restraints between protons that are close in space. Scalar coupling constants provide information about dihedral angles.

  • Structure Calculation: The experimental restraints are used in computational algorithms to calculate a family of 3D structures consistent with the NMR data.

  • Structural Analysis: The resulting ensemble of structures is analyzed to determine the conformation of the RNA, including the sugar pucker of the 2'-O-methylated residue and its interactions with neighboring nucleotides.

X-ray Crystallography

X-ray crystallography provides high-resolution static snapshots of the three-dimensional structure of RNA molecules.

Protocol Outline for a 2'-O-Methylated RNA:

  • Crystallization Screening: The purified 2'-O-methylated RNA is subjected to a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) to find conditions that yield well-ordered crystals.

  • Crystal Optimization: Initial crystal hits are optimized to obtain larger, better-diffracting crystals.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Phase Determination: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).

  • Model Building and Refinement: An atomic model of the RNA is built into the electron density map and refined against the diffraction data to produce the final high-resolution structure.

Impact on Biological Processes: Translation

This compound within the coding sequence of an mRNA can have a significant inhibitory effect on translation elongation.

Mechanism of Inhibition

The 2'-O-methyl group introduces steric hindrance within the ribosome's A-site, interfering with the decoding process. Specifically, it disrupts the interaction between the mRNA codon and the universally conserved monitoring bases (G530, A1492, and A1493) of the 16S rRNA in the small ribosomal subunit. This interference hinders the proper accommodation of the cognate aminoacyl-tRNA into the A-site and inhibits the subsequent GTP hydrolysis by elongation factor Tu (EF-Tu). This leads to an increased rejection rate of the correct tRNA, thereby slowing down or stalling translation.

Furthermore, 2'-O-methylation at the first nucleotide of a start codon, including non-canonical start codons in 5'UTRs, can repress translation initiation by preventing the pre-initiation complex from recognizing the start codon.

Visualizations

Signaling Pathway: Inhibition of Translation Elongation by this compound

Translation_Inhibition cluster_outcome Outcome P_site P-site A_site A-site E_site E-site aa_tRNA Aminoacyl-tRNA A_site->aa_tRNA inhibition Translation Inhibition/ Stalling A_site->inhibition mRNA 5'---[codon]---[Am-codon]---[codon]---3' EF_Tu EF-Tu-GTP EF_Tu->A_site

Caption: Steric hindrance by this compound in the ribosomal A-site.

Experimental Workflow: Studying the Impact of this compound

Experimental_Workflow cluster_analysis Structural and Functional Analysis start Hypothesis: Am affects RNA structure/function synthesis 1. Synthesis of RNA with and without Am modification start->synthesis thermo 2a. Thermodynamic Analysis (UV-melting) synthesis->thermo structure 2b. Structural Analysis (NMR, X-ray, SHAPE-MaP) synthesis->structure functional 2c. Functional Assay (e.g., in vitro translation) synthesis->functional data 3. Data Collection and Comparison thermo->data structure->data functional->data conclusion Conclusion: Elucidation of Am's impact data->conclusion

Caption: Workflow for investigating the effects of this compound.

Conclusion

This compound is a subtle yet powerful regulator of RNA structure and function. Its primary structural effect is the stabilization of helical conformations, which can, in turn, modulate the global architecture and conformational dynamics of RNA molecules. This has significant downstream consequences, most notably the inhibition of translation through steric interference within the ribosome. The experimental methodologies outlined in this guide provide a robust toolkit for researchers to further unravel the intricate roles of this and other RNA modifications. A deeper understanding of the impact of this compound is crucial for advancing our knowledge of post-transcriptional gene regulation and for the development of novel RNA-based therapeutics.

References

The Critical Role of 2'-O-Methyladenosine in Viral RNA Replication and Host Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pivotal role of 2'-O-methyladenosine (2'-O-Me-A) in the life cycle of RNA viruses and their interactions with the host immune system. This modification, occurring at the 2'-hydroxyl group of the ribose sugar of adenosine, is a key molecular signature that allows viruses to mimic host messenger RNA (mRNA) and evade innate immune surveillance. Understanding the mechanisms underlying 2'-O-methylation and its consequences for viral replication and pathogenesis is crucial for the development of novel antiviral therapeutics and live-attenuated vaccines.

This compound and Viral RNA Replication: A Tale of Molecular Mimicry

Many RNA viruses that replicate in the cytoplasm of host cells have evolved mechanisms to modify the 5' end of their genomes and transcripts to resemble eukaryotic mRNA. This "capping" process typically involves the addition of a 7-methylguanosine (m7G) cap, followed by methylation of the 2'-hydroxyl group of the first and sometimes second nucleotide. When the first nucleotide is adenosine, this results in the formation of this compound.

This modification is not merely decorative; it is a critical strategy for viral survival and propagation. The primary functions of the 2'-O-methylated cap structure in viral replication include:

  • Promotion of Efficient Translation: The cap structure is recognized by the host translational machinery, facilitating the efficient synthesis of viral proteins.

  • Protection from Exonucleolytic Degradation: The cap protects the viral RNA from degradation by host 5' exonucleases, thereby increasing its stability and translational lifetime.

  • Evasion of Innate Immune Recognition: This is arguably the most critical role of 2'-O-methylation for viral persistence. The host innate immune system has evolved sensors that can distinguish "self" RNA from "non-self" RNA. The absence of 2'-O-methylation on viral RNA is a key pathogen-associated molecular pattern (PAMP) that triggers a potent antiviral response.

Many viruses, including coronaviruses, flaviviruses, and poxviruses, encode their own 2'-O-methyltransferase (2'-O-MTase) enzymes to carry out this modification. For instance, in coronaviruses, the non-structural protein 16 (nsp16) functions as the 2'-O-MTase, while in flaviviruses, this activity is housed within the non-structural protein 5 (NS5). The conservation of these enzymes across diverse viral families underscores their essential role in the viral life cycle.

Host Interactions: The Immune System's Response to Unmethylated Viral RNA

The host has evolved a sophisticated surveillance system to detect and eliminate invading viral RNAs. A key component of this system is the recognition of RNA molecules lacking 2'-O-methylation at their 5' end. The primary host factors involved in this process are the cytoplasmic RNA sensor Melanoma Differentiation-Associated protein 5 (MDA5) and the Interferon-Induced Proteins with Tetratricopeptide Repeats (IFITs).

The MDA5 Signaling Pathway

The recognition of viral RNA lacking 2'-O-methylation by MDA5 initiates a signaling cascade that leads to the production of type I interferons (IFN-α and IFN-β).[1][2] These interferons are potent antiviral cytokines that induce the expression of hundreds of interferon-stimulated genes (ISGs), which collectively establish an antiviral state in the infected cell and its neighbors.

The signaling pathway proceeds as follows:

  • Recognition: MDA5 recognizes long double-stranded RNA (dsRNA) structures that are often formed during viral replication. The absence of 2'-O-methylation on nearby cap structures is thought to enhance this recognition.[1][2]

  • Activation and Conformational Change: Upon binding to viral RNA, MDA5 undergoes a conformational change and forms filamentous structures along the dsRNA.

  • MAVS Interaction: Activated MDA5 interacts with the mitochondrial antiviral-signaling protein (MAVS) via its caspase activation and recruitment domains (CARDs).

  • Downstream Signaling: MAVS then serves as a scaffold to recruit and activate downstream signaling components, including TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).

  • IRF3/7 Activation: TBK1 and IKKε phosphorylate the transcription factors interferon regulatory factor 3 (IRF3) and IRF7.

  • Nuclear Translocation and IFN Production: Phosphorylated IRF3 and IRF7 dimerize, translocate to the nucleus, and bind to the promoter regions of type I interferon genes, driving their transcription and subsequent secretion.

MDA5_Signaling Unmethylated_RNA Viral RNA (lacking 2'-O-Me) MDA5 MDA5 Unmethylated_RNA->MDA5 Recognition MDA5_active Activated MDA5 (filament) MDA5->MDA5_active Activation MAVS MAVS MDA5_active->MAVS Interaction TBK1 TBK1/IKKε MAVS->TBK1 Recruitment & Activation IRF3_7 IRF3/IRF7 TBK1->IRF3_7 Phosphorylation IRF3_7_P p-IRF3/p-IRF7 (dimerized) IRF3_7->IRF3_7_P Dimerization IFN_Genes Type I IFN Genes IRF3_7_P->IFN_Genes Transcription cluster_nucleus cluster_nucleus IRF3_7_P->cluster_nucleus IFN_mRNA IFN mRNA IFN_Genes->IFN_mRNA IFN Type I Interferons IFN_mRNA->IFN IFNAR IFN Receptor (IFNAR) IFN->IFNAR Secretion & Paracrine/Autocrine Signaling JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs IFIT1_Restriction cluster_viral_translation Viral mRNA Translation cluster_unmethylated Unmethylated Viral RNA (Cap 0) cluster_methylated Methylated Viral/Host RNA (Cap 1) Unmethylated_RNA m7GpppN-RNA IFIT1 IFIT1 Unmethylated_RNA->IFIT1 Binding eIF4F eIF4F Complex IFIT1->eIF4F Blocks Binding Translation_Blocked Translation Blocked Methylated_RNA m7GpppNm-RNA eIF4F_2 eIF4F Complex Methylated_RNA->eIF4F_2 Binding Translation_Proceeds Translation Proceeds eIF4F_2->Translation_Proceeds Mutant_Virus_Workflow Identify_Site 1. Identify Catalytic Site (e.g., K-D-K-E) Design_Primers 2. Design Mutagenic Primers (e.g., D -> A) Identify_Site->Design_Primers Mutagenesis 3. Site-Directed Mutagenesis of Infectious Clone Design_Primers->Mutagenesis Sequencing 4. Sequence Verification Mutagenesis->Sequencing Transcription 5. In Vitro Transcription of Viral Genome Sequencing->Transcription Transfection 6. Transfection into Susceptible Cells Transcription->Transfection Rescue_Amplify 7. Virus Rescue & Amplification Transfection->Rescue_Amplify Titer 8. Titer Mutant Virus Rescue_Amplify->Titer RTLP_Workflow RNA_Extraction 1. Extract Viral RNA RT_Setup 2. Set up Reverse Transcription RNA_Extraction->RT_Setup RT_Low Low dNTPs (0.01 mM) RT_Setup->RT_Low RT_High High dNTPs (1 mM) RT_Setup->RT_High qPCR 3. Quantitative PCR RT_Low->qPCR RT_High->qPCR Data_Analysis 4. Data Analysis (Calculate ΔCt) qPCR->Data_Analysis Conclusion Conclusion: High ΔCt indicates methylation Data_Analysis->Conclusion

References

A Technical Guide to the Cellular Enzymes of 2'-O-Methyladenosine (Am): Writers, Readers, and Erasers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: 2'-O-Methyladenosine (Am) is a crucial post-transcriptional modification of RNA, primarily found in transfer RNA (tRNA) and other non-coding RNAs. This modification, installed by "writer" enzymes, plays a significant role in RNA stability, structure, and function. Dysregulation of Am has been linked to human diseases, including intellectual disability and cancer. This technical guide provides a comprehensive overview of the known enzymatic machinery governing Am metabolism. It details the "writer" methyltransferases, discusses the current knowledge gaps regarding Am-specific "reader" and "eraser" proteins, presents quantitative data on enzyme kinetics, and offers detailed experimental protocols for the study of Am.

"Writers": The Methyltransferases of this compound

The installation of the methyl group onto the 2'-hydroxyl of the adenosine ribose is catalyzed by a specific class of S-adenosylmethionine (SAM)-dependent methyltransferases. In humans, two primary enzymes have been characterized as Am writers, primarily targeting tRNA.

FTSJ1: The Anticodon Loop Modifier

FTSJ1 (FtsJ RNA 2'-O-Methyltransferase 1) is a human methyltransferase responsible for 2'-O-methylation at positions 32 and 34 of the tRNA anticodon loop.[1][2] It is the human homolog of the yeast Trm7 protein.[1][3] Loss-of-function mutations in the FTSJ1 gene are a known cause of non-syndromic X-linked intellectual disability (NSXLID).[4]

Function and Substrate Specificity: FTSJ1 acts as the catalytic subunit within a larger complex, requiring an interacting partner, WDR6, for its activity. FTSJ1 binds to SAM, while WDR6 appears to be crucial for binding the tRNA substrate. The FTSJ1-WDR6 complex specifically targets certain tRNAs, with tRNAPhe(GAA) being a well-characterized substrate. In tRNAPhe, FTSJ1 is responsible for the formation of 2'-O-methylcytidine at position 32 (Cm32) and 2'-O-methylguanosine at position 34 (Gm34). The presence of another modification, m1G37, is a prerequisite for FTSJ1-mediated methylation at position 34, indicating a hierarchical modification pathway.

Biological Significance: The modifications installed by FTSJ1 are critical for the efficiency and fidelity of protein synthesis. The absence of these modifications in ftsj1 knockout cells leads to a reduced translation efficiency of genes that are rich in the UUU codon, which is decoded by tRNAPhe(GAA). A significant portion of these UUU-biased genes are involved in brain and nervous system functions, providing a potential molecular basis for the intellectual disability observed in patients with FTSJ1 mutations.

TRMT13: The Acceptor Stem Modifier

TRMT13 (tRNA Methyltransferase 13) is another key 2'-O-methyltransferase, but it targets a different region of the tRNA molecule. In yeast, its homolog Trm13p is responsible for 2'-O-methylation at position 4 in the acceptor stem of specific tRNAs, including tRNAGly, tRNAHis, and tRNAPro. In humans, the enzyme CCDC76 has been identified as the functional homolog of yeast Trm13, now referred to as hTrmt13.

Function and Substrate Specificity: hTrmt13 catalyzes the formation of Nm4 (where N can be A, C, G, or U) in the acceptor stem of tRNAs. This modification does not appear to affect the stability or the aminoacylation levels of its substrate tRNAs. Instead, its activity is linked to the regulation of translation and, unexpectedly, transcription, with a role in epithelial-mesenchymal transition (EMT) in cancer models. In plants, the TRMT13 homolog in rice, OsTRM13, is upregulated in response to salt stress and abscisic acid (ABA) treatment, and its overexpression enhances salt stress tolerance.

Biological Significance: The activity of TRMT13 is implicated in cellular stress responses and cancer progression. In rice, the increase in Am levels upon salt stress suggests a role for this modification in tuning the translational machinery to produce stress-related proteins, a concept known as 'Modification of tRNA Tuned' (MoTT) translation. In human cancers, hTrmt13 has been shown to have dual roles in both the cytoplasm (regulating translation) and the nucleus (regulating transcription), impacting cancer cell progression.

Quantitative Data for Am "Writers"

Quantitative analysis of enzyme kinetics and substrate binding provides essential insights into the efficiency and specificity of the Am writers. While detailed kinetic data for human FTSJ1 is limited in the literature, studies on the yeast homolog of TRMT13 offer a clear example.

Enzyme (Organism)SubstrateParameterValueReference
Trm13p (S. cerevisiae)tRNAHisKD85 ± 8 nM
Trm13p (S. cerevisiae)tRNAGlyKD100 ± 14 nM
Trm13p (S. cerevisiae)tRNAPhe (non-substrate)KD>3000 nM
Trm13p (S. cerevisiae)tRNAHiskcat/KM4.0 x 105 M-1s-1

"Readers": The Recognition of this compound

In the field of epitranscriptomics, "reader" proteins are effector proteins that specifically recognize and bind to a modified nucleoside, translating the chemical mark into a functional cellular outcome. For the well-studied N6-methyladenosine (m6A) modification, a large family of reader proteins containing a YTH domain (e.g., YTHDF1/2/3, YTHDC1/2) has been characterized.

Current Knowledge: Despite the established importance of Am, there are currently no definitively characterized, dedicated "reader" proteins for this compound in the literature. The search for Am-binding proteins is an active and critical area of research. The YTH domain proteins that recognize m6A do not appear to bind Am. The discovery of Am readers is a crucial next step to fully understand how this modification exerts its biological effects, from influencing translation to mediating stress responses.

"Erasers": The Removal of this compound

The concept of "erasers" involves enzymes that can dynamically reverse an RNA modification, allowing for precise temporal and spatial control of gene expression. For m6A, the demethylases FTO and ALKBH5 serve as erasers. These enzymes belong to the AlkB family of Fe(II)- and α-ketoglutarate-dependent dioxygenases.

Current Knowledge: Similar to readers, no enzyme has been identified that functions as a direct "eraser" for Am by removing the 2'-O-methyl group. The FTO protein has been shown to demethylate N6,2'-O-dimethyladenosine (m6Am) to this compound (Am), but this reaction erases the N6-methyl group, not the 2'-O-methyl group. Therefore, FTO produces Am but does not remove it. The chemical stability of the 2'-O-methyl bond presents a significant challenge for enzymatic removal, and the existence of a direct Am eraser remains an open and important question in the field.

Signaling and Regulatory Pathways

The functional consequences of Am modification are best understood through the signaling and regulatory pathways in which the writer enzymes operate.

FTSJ1 Pathway in Neuronal Function

Loss of FTSJ1 function leads to hypomethylation of specific tRNAs, which impairs the translation of UUU-codon-rich mRNAs. Many of these mRNAs encode proteins essential for neuronal development and function, linking a specific molecular defect to the phenotype of X-linked intellectual disability.

FTSJ1_Pathway FTSJ1 FTSJ1 Complex FTSJ1-WDR6 Complex FTSJ1->Complex Binds WDR6 WDR6 WDR6->Complex tRNA_mod tRNA-Phe (GAA) (Cm32, Gm34) tRNA_unmod tRNA-Phe (GAA) (unmodified) tRNA_unmod->tRNA_mod Ribosome Ribosome tRNA_mod->Ribosome Enables Efficient Decoding Protein Neuronal Proteins Ribosome->Protein Translation mRNA UUU-codon-rich mRNA mRNA->Ribosome Function Normal Neuronal Function Protein->Function

FTSJ1 pathway in tRNA modification and neuronal protein translation.
TRMT13 Pathway in Cellular Stress Response

In response to environmental stressors like high salinity, the expression of TRMT13 is induced. This leads to increased Am modification on tRNAs, which is thought to tune the translational machinery to preferentially synthesize proteins required for the stress response, thereby enhancing cellular survival.

TRMT13_Pathway Stress Abiotic Stress (e.g., High Salinity) GeneExp TRMT13 Gene Expression Stress->GeneExp Induces TRMT13 TRMT13 Protein GeneExp->TRMT13 Translation tRNA_mod Am-modified tRNAs tRNA_unmod tRNA Substrates (unmodified) tRNA_unmod->tRNA_mod 2'-O-Methylation Translation Tuned Translation of Stress-Response mRNAs tRNA_mod->Translation Modulates Proteins Stress-Response Proteins Translation->Proteins Tolerance Enhanced Stress Tolerance Proteins->Tolerance

TRMT13 pathway in the plant cellular stress response.

Key Experimental Protocols

Quantification of Am in RNA using HPLC-MS/MS

This protocol provides a method for the sensitive detection and quantification of this compound from total RNA.

Workflow Diagram:

HPLC_Workflow Start Total RNA Sample Digest Enzymatic Hydrolysis (Nuclease P1, BAP) Start->Digest Filter Ultrafiltration Digest->Filter HPLC Reverse-Phase HPLC Separation Filter->HPLC MS Tandem Mass Spec (MS/MS) Detection HPLC->MS Quant Quantification (vs. Standard Curve) MS->Quant Assay_Workflow Protein 1. Purify Recombinant FTSJ1 and WDR6 Reaction 3. Set up Reaction (Enzymes, tRNA, SAM) Protein->Reaction Substrate 2. Prepare tRNA Substrate Substrate->Reaction Incubate 4. Incubate (37°C) Reaction->Incubate Quench 5. Quench Reaction & Purify RNA Incubate->Quench Analysis 6. Analyze Product (HPLC-MS/MS) Quench->Analysis

References

Foundational Research on the Physiological Effects of 2'-O-Methyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Methyladenosine (2'-OMeA) is a naturally occurring modified nucleoside, an adenosine molecule with a methyl group attached to the 2' hydroxyl of its ribose sugar. This modification, found within various RNA species across different organisms, plays a crucial role in fine-tuning RNA's structural stability and function. Beyond its structural contributions, 2'-OMeA exhibits a range of physiological effects, including antiviral, immunomodulatory, and hypotensive properties. This technical guide provides a comprehensive overview of the foundational research on 2'-OMeA, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its known signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in drug development interested in the therapeutic potential and biological significance of this compound.

Introduction

The landscape of cellular regulation is intricately woven with post-transcriptional modifications of RNA, which dramatically expand the functional capacity of the transcriptome. Among these modifications, 2'-O-methylation is a prevalent and significant alteration. This compound (2'-OMeA), a specific instance of this modification on adenosine, has garnered increasing attention for its diverse physiological roles.

Initially identified as a component of stable RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA), 2'-OMeA contributes to the structural integrity of these molecules, protecting them from enzymatic degradation and ensuring their proper function in protein synthesis.[1] More recent research has unveiled its involvement in more dynamic regulatory processes. Evidence suggests that 2'-OMeA can influence mRNA translation and splicing, highlighting its role in the intricate control of gene expression.[2]

Furthermore, 2'-OMeA has demonstrated compelling pharmacological activities. It has been shown to possess antiviral properties, notably against the human immunodeficiency virus (HIV).[3][4] Its ability to modulate the innate immune system by interacting with Toll-like receptors (TLRs) presents a promising avenue for therapeutic intervention in inflammatory and autoimmune diseases.[5] Additionally, studies have pointed towards a hypotensive effect of 2'-OMeA and its analogs, suggesting a potential role in cardiovascular regulation.

This guide will delve into the fundamental aspects of 2'-OMeA's physiological effects, providing a structured overview of the current state of knowledge.

Quantitative Data on Physiological Effects

The following tables summarize the available quantitative data on the physiological effects of this compound and its analogs. It is important to note that specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for the direct effect of 2'-OMeA on key enzymatic targets like RNA polymerase and ribonucleotide reductase are not yet well-documented in publicly available literature. The data presented here is based on studies of 2'-O-methylated RNA or analogs of 2'-OMeA.

Table 1: Antiviral and Immunomodulatory Effects of 2'-O-Methylated RNA

Effect System Key Findings Quantitative Data Reference
Inhibition of TLR7/8 ActivationHuman Peripheral Blood Mononuclear Cells (PBMCs)2'-O-methylated RNA acts as an antagonist for TLR7 and TLR8, inhibiting the production of pro-inflammatory cytokines.Half-minimal inhibitory concentrations for IFN-α inhibition were observed, though specific values for 2'-OMeA alone are not provided.
HIV Immune EvasionHuman Myeloid CellsHIV-1 incorporates 2'-O-methylation into its RNA to evade recognition by the innate immune sensor MDA5, thereby preventing an interferon response.Not specified.

Table 2: Cardiovascular Effects of a this compound Analog

Compound System Effect Dosage Key Findings Reference
SDZ WAG 994 (6-cyclohexyl-2'-O-methyl-adenosine)Spontaneously Hypertensive Rats with Hyperglycemia (SHR-DM)Hypotensive and Hypoglycemic0.1 mg/kg, p.o.Lowered serum glucose, blood pressure, and heart rate. Associated with a decrease in serum free fatty acids, triglycerides, phospholipids, and total cholesterol.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Chemical Synthesis of this compound

Principle: This protocol describes a common method for the chemical synthesis of 2'-OMeA via direct methylation of adenosine. This method yields a mixture of 2'- and 3'-O-methylated isomers, with the 2'-isomer being the predominant product.

Materials:

  • Adenosine

  • Methyl iodide (CH₃I)

  • Anhydrous alkaline medium (e.g., Sodium hydride in Dimethylformamide)

  • Silica gel for column chromatography

  • Ethanol for crystallization

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Dissolve adenosine in the anhydrous alkaline medium in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add methyl iodide to the stirred solution.

  • Allow the reaction to proceed at 0°C for approximately 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the monomethylated adenosine isomers from unreacted adenosine and dimethylated byproducts.

  • Further purify the mixture of 2'-O- and 3'-O-methyladenosine by crystallization from ethanol. The this compound isomer is typically less soluble and will crystallize out preferentially.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Quantification of this compound in RNA by LC-MS/MS

Principle: This protocol outlines a general procedure for the sensitive and specific quantification of 2'-OMeA in total RNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves the enzymatic digestion of RNA into its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection.

Materials:

  • Total RNA sample

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system (including a suitable C18 column)

  • This compound standard for calibration curve

  • Stable isotope-labeled internal standard (e.g., [¹³C₅]-2'-O-Methyladenosine)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (LC-MS grade)

Procedure:

  • RNA Digestion:

    • To 1-5 µg of total RNA, add nuclease P1 and incubate at 37°C for 2 hours in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3).

    • Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleoside monophosphates.

  • Sample Preparation:

    • Centrifuge the digested sample to pellet any undigested material.

    • Transfer the supernatant to a new tube and add the internal standard.

    • Filter the sample through a 0.22 µm filter before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the nucleosides using a C18 column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Perform mass spectrometric detection in positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for 2'-OMeA and the internal standard should be optimized beforehand.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of the this compound standard.

    • Quantify the amount of 2'-OMeA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vitro Assay for TLR7/8 Activation

Principle: This protocol describes a cell-based assay to assess the ability of 2'-O-methylated RNA to inhibit Toll-like receptor 7 and 8 (TLR7/8) activation. The assay utilizes human peripheral blood mononuclear cells (PBMCs) and measures the production of pro-inflammatory cytokines, such as TNF-α and IFN-α, in response to a TLR7/8 agonist in the presence or absence of the test compound.

Materials:

  • Human PBMCs, freshly isolated

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

  • TLR7/8 agonist (e.g., R848 or a known immunostimulatory RNA sequence)

  • 2'-O-methylated RNA (test compound)

  • ELISA kits for human TNF-α and IFN-α

  • 96-well cell culture plates

Procedure:

  • Seed human PBMCs in a 96-well plate at a density of approximately 2 x 10⁵ cells per well.

  • Pre-incubate the cells with varying concentrations of the 2'-O-methylated RNA for 1-2 hours at 37°C.

  • Add the TLR7/8 agonist to the wells. Include control wells with no agonist, agonist alone, and 2'-O-methylated RNA alone.

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Measure the concentration of TNF-α and IFN-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the inhibitory effect of the 2'-O-methylated RNA on TLR7/8-mediated cytokine production.

Signaling Pathways and Experimental Workflows

This section provides diagrams generated using the DOT language to visualize key signaling pathways and experimental workflows related to this compound.

Inhibition of TLR7/8 Signaling by 2'-O-Methylated RNA

TLR_Inhibition cluster_extracellular Endosome Agonist TLR7/8 Agonist (e.g., viral ssRNA) TLR7_8 TLR7 / TLR8 Agonist->TLR7_8 Binds and Activates OMeA_RNA 2'-O-Methylated RNA OMeA_RNA->TLR7_8 Competitively Binds (Inhibits) MyD88 MyD88 TLR7_8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-α) NFkB_pathway->Cytokines Induces Transcription MAPK_pathway->Cytokines Induces Transcription

Caption: Competitive inhibition of TLR7/8 signaling by 2'-O-methylated RNA.

Experimental Workflow for Assessing Antiviral Activity

Antiviral_Workflow cluster_workflow Antiviral Activity Assay Workflow cluster_analysis_methods Analysis Methods start Start cell_culture 1. Culture target cells (e.g., CD4+ T-cells for HIV) start->cell_culture infection 2. Infect cells with virus cell_culture->infection treatment 3. Treat with varying concentrations of 2'-OMeA infection->treatment incubation 4. Incubate for a defined period treatment->incubation analysis 5. Analyze viral replication incubation->analysis p24_assay p24 Antigen ELISA (for HIV) analysis->p24_assay rt_qpcr RT-qPCR for viral RNA analysis->rt_qpcr plaque_assay Plaque Assay (for lytic viruses) analysis->plaque_assay end End p24_assay->end rt_qpcr->end plaque_assay->end

Caption: A generalized workflow for evaluating the antiviral activity of this compound.

Conclusion and Future Directions

This compound is a fascinating molecule with a dual role as a structural component of RNA and a modulator of key physiological processes. Its involvement in antiviral defense, immune regulation, and potentially cardiovascular function underscores its significance in cellular homeostasis and disease. While foundational research has illuminated some of its effects, there remain significant gaps in our understanding.

Future research should prioritize the determination of precise quantitative data, such as the inhibitory constants of 2'-OMeA against its enzymatic targets. Elucidating the specific molecular mechanisms underlying its hypotensive effects, including its potential interaction with adenosine receptors, is another critical area for investigation. The development of more specific and potent 2'-OMeA analogs could pave the way for novel therapeutic strategies for a range of diseases, from viral infections to chronic inflammatory conditions. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for these future endeavors, which promise to further unravel the complex and vital roles of this ubiquitous RNA modification.

References

Methodological & Application

Revolutionizing RNA Research: A Guide to Genome-Wide Mapping of 2'-O-Methyladenosine (Am) Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive suite of application notes and detailed protocols for the genome-wide mapping of 2'-O-Methyladenosine (Am) sites is now available for researchers, scientists, and drug development professionals. This resource provides an in-depth overview and comparison of cutting-edge methodologies, enabling investigators to select and implement the most suitable technique for their research needs. The accompanying protocols and comparative data aim to accelerate the understanding of the epitranscriptome and its role in health and disease.

2'-O-methylation (Am) is a crucial post-transcriptional modification of RNA that plays a significant role in various biological processes, including RNA stability, translation, and immune response. The ability to accurately map Am sites across the transcriptome is essential for elucidating its regulatory functions and identifying potential therapeutic targets. This document details several key high-throughput sequencing methods, offering a comparative analysis of their principles, workflows, and performance metrics.

Featured Methodologies

This guide covers a range of techniques, each with unique advantages and limitations:

  • Nm-seq (2'-O-methyl-seq): A chemical-based method that leverages the resistance of 2'-O-methylated nucleotides to periodate oxidation and subsequent cleavage. It is highly sensitive for detecting Am sites.

  • RiboMeth-seq: This method relies on the principle that 2'-O-methylation protects the adjacent phosphodiester bond from alkaline hydrolysis, allowing for the quantitative assessment of methylation levels.

  • 2OMe-seq: This technique utilizes the property of reverse transcriptase to pause at 2'-O-methylated sites under low dNTP concentrations, enabling single-nucleotide resolution mapping.

  • miCLIP-seq (m6A individual-nucleotide-resolution cross-linking and immunoprecipitation sequencing): While primarily designed for N6-methyladenosine (m6A), this antibody-based method can also be adapted to map Am sites by using specific antibodies, providing single-nucleotide resolution through mutation or truncation signatures upon UV cross-linking.

  • NJU-seq (Nm-judged-universally sequencing): A more recent enzymatic method that employs the MgR enzyme to specifically digest RNA upstream of Am sites, offering a faster and less biased workflow compared to chemical methods.[1]

  • Nm-Mut-seq: This innovative approach uses a custom-engineered reverse transcriptase that introduces mutations at Am, Cm, and Gm sites, allowing for the quantitative, base-resolution mapping of these modifications. A key limitation is its inability to detect 2'-O-methylated uridine (Um).[1][2][3][4]

Comparative Analysis of Methods

To facilitate the selection of the most appropriate method, the following table summarizes the key quantitative performance metrics for each technique.

MethodPrincipleResolutionSensitivitySpecificityQuantitativeInput RNAKey AdvantagesKey Limitations
Nm-seq Chemical (Periodate Oxidation)Single nucleotideHighHighNo (enrichment-based)~10 µg poly(A) RNAHigh sensitivity for low-abundance transcripts.Chemical treatment can lead to RNA degradation; labor-intensive; ligation bias.
RiboMeth-seq Chemical (Alkaline Hydrolysis)Single nucleotideModerateModerateYes (relative quantification)10-100 ng total RNAProvides quantitative information on methylation stoichiometry.Can be prone to false positives due to RNA structure; requires high sequencing depth.
2OMe-seq Enzymatic (Reverse Transcriptase Pausing)Single nucleotideHighHighYes (relative quantification)~1 µg total RNAHigh sensitivity and specificity.Relies on specific reverse transcription conditions which can be variable.
miCLIP-seq Immuno-enrichment & Cross-linkingSingle nucleotideHighHigh (antibody-dependent)Semi-quantitative10-50 µg total RNAProvides single-nucleotide resolution and information on the protein-RNA interaction landscape.Dependent on antibody specificity and cross-linking efficiency; can be complex.
NJU-seq Enzymatic (MgR Digestion)Single nucleotideHighHighYes (relative quantification)Low (e.g., 1 µg total RNA)Fast, less biased, and requires less input RNA compared to Nm-seq.Newer method, fewer comparative studies available.
Nm-Mut-seq Enzymatic (Mutational Signature)Single nucleotideHighHighYes (stoichiometric)Low (e.g., 50 ng poly(A) RNA)Provides stoichiometric information at single-base resolution.Does not detect Um sites.

Application Notes and Protocols

This section provides detailed application notes and experimental protocols for the key methodologies.

Nm-seq: Chemical Mapping by Periodate Oxidation

Application Note: Nm-seq is a powerful tool for the discovery of 2'-O-methylated sites, particularly in low-abundance transcripts like mRNAs. The method's principle lies in the chemical resistance of the 2'-O-methyl group to periodate oxidation. Unmodified riboses are oxidized and subsequently cleaved, while Am sites remain intact. Through iterative cycles of oxidation, elimination, and dephosphorylation, internal Am sites are exposed at the 3' end of RNA fragments. These fragments are then preferentially ligated to an adapter and sequenced. While highly sensitive, it's important to note that the enrichment nature of this method precludes direct quantification of methylation stoichiometry.

Experimental Workflow (Nm-seq):

Nm_seq_workflow cluster_0 RNA Preparation cluster_1 Iterative Chemical Treatment cluster_2 Library Preparation cluster_3 Sequencing & Analysis Start Total RNA Fragment RNA Fragmentation Start->Fragment OED Oxidation-Elimination- Dephosphorylation (OED) Cycles Fragment->OED Final_OE Final Oxidation-Elimination OED->Final_OE Ligation 3' Adapter Ligation Final_OE->Ligation RT Reverse Transcription Ligation->RT PCR PCR Amplification RT->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Analysis Data Analysis: Map 3' ends Sequencing->Analysis

Caption: Workflow of the Nm-seq method.

Detailed Protocol (Nm-seq):

  • RNA Fragmentation:

    • Start with 10 µg of poly(A)-selected RNA.

    • Fragment the RNA using a suitable method (e.g., enzymatic or chemical) to the desired size range (typically 50-100 nucleotides).

    • Purify the fragmented RNA.

  • Iterative Oxidation-Elimination-Dephosphorylation (OED) Cycles:

    • Perform a series of OED cycles to remove unmodified nucleotides from the 3' end. Each cycle consists of:

      • Oxidation: Treat the RNA with sodium periodate (NaIO₄) to oxidize the 3'-terminal ribose of unmodified nucleotides.

      • Elimination: Induce beta-elimination to remove the oxidized ribose.

      • Dephosphorylation: Remove the resulting 3'-phosphate group to allow for the next cycle.

    • The number of cycles determines the sensitivity of the assay.

  • Final Oxidation-Elimination:

    • Perform a final oxidation and elimination step without dephosphorylation. This leaves a 3'-phosphate on unmodified fragments, rendering them incompetent for ligation.

  • Library Preparation:

    • 3' Adapter Ligation: Ligate a 3' adapter to the RNA fragments. Only fragments with a 3'-hydroxyl group (i.e., those ending with a 2'-O-methylated nucleotide) will be efficiently ligated.

    • Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' adapter.

    • 5' Adapter Ligation and PCR Amplification: Ligate a 5' adapter and amplify the resulting cDNA library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • After trimming adapters, map the reads to the reference transcriptome. The 3' ends of the reads will correspond to the location of the 2'-O-methylated nucleotide.

RiboMeth-seq: Quantitative Mapping by Alkaline Hydrolysis

Application Note: RiboMeth-seq is a quantitative method that exploits the resistance of the phosphodiester bond 3' to a 2'-O-methylated nucleotide to alkaline hydrolysis. During partial alkaline fragmentation of RNA, cleavage is less likely to occur at these resistant sites. Consequently, when the resulting fragments are sequenced, there is a depletion of sequencing read ends at Am sites. This "gap" in coverage allows for the identification and relative quantification of the methylation level. This method is particularly well-suited for abundant RNAs like ribosomal RNA (rRNA) but can be adapted for other RNA species.

Experimental Workflow (RiboMeth-seq):

RiboMeth_seq_workflow cluster_0 RNA Preparation cluster_1 Library Preparation cluster_2 Sequencing & Analysis Start Total RNA Fragment Alkaline Hydrolysis Start->Fragment End_Repair End Repair (Dephosphorylation & Phosphorylation) Fragment->End_Repair Ligation 3' & 5' Adapter Ligation End_Repair->Ligation RT Reverse Transcription Ligation->RT PCR PCR Amplification RT->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Analysis Data Analysis: Identify gaps in read ends Sequencing->Analysis

Caption: Workflow of the RiboMeth-seq method.

Detailed Protocol (RiboMeth-seq):

  • RNA Fragmentation:

    • Start with 10-100 ng of total RNA.

    • Perform partial alkaline hydrolysis of the RNA by incubation in a sodium bicarbonate buffer at 95°C. The incubation time will determine the fragment size distribution.

    • Immediately stop the reaction on ice.

  • End Repair:

    • Dephosphorylation: Remove the 2',3'-cyclic phosphates and 3'-phosphates from the 3' ends of the RNA fragments using T4 Polynucleotide Kinase (PNK) in the absence of ATP.

    • Phosphorylation: Add ATP and continue the incubation with T4 PNK to phosphorylate the 5' ends of the fragments.

    • Purify the end-repaired RNA fragments.

  • Library Preparation:

    • Adapter Ligation: Sequentially ligate 3' and 5' adapters to the RNA fragments.

    • Reverse Transcription: Perform reverse transcription using a primer that anneals to the 3' adapter.

    • PCR Amplification: Amplify the cDNA library using primers that anneal to the adapter sequences.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Map the sequencing reads to the reference transcriptome.

    • Analyze the distribution of the 5' and 3' ends of the reads. A significant drop in the number of read ends at a specific nucleotide position compared to its neighbors indicates the presence of a 2'-O-methylation.

miCLIP-seq: Antibody-Based Mapping with Single-Nucleotide Resolution

Application Note: miCLIP-seq is an antibody-based technique that provides single-nucleotide resolution mapping of RNA modifications. While widely used for m6A, its application to Am requires a specific anti-2'-O-methyladenosine antibody. The core principle involves UV cross-linking of the antibody to the RNA at the site of modification. Following immunoprecipitation and stringent washing, the RNA is partially digested, and the remaining antibody-RNA complex is subjected to library preparation. During reverse transcription, the residual peptide cross-linked to the RNA can cause either truncation of the cDNA or the introduction of a specific mutation, both of which can be used to pinpoint the exact location of the Am site.

Experimental Workflow (miCLIP-seq):

miCLIP_seq_workflow cluster_0 Immunoprecipitation cluster_1 Library Preparation cluster_2 Sequencing & Analysis Start Fragmented RNA IP Immunoprecipitation with Am Antibody Start->IP Crosslink UV Cross-linking IP->Crosslink Ligation 3' Adapter Ligation Crosslink->Ligation RT Reverse Transcription (induces mutations/truncations) Ligation->RT Circularization cDNA Circularization RT->Circularization PCR PCR Amplification Circularization->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Analysis Data Analysis: Identify mutation/truncation sites Sequencing->Analysis

Caption: Workflow of the miCLIP-seq method.

Detailed Protocol (miCLIP-seq):

  • RNA Fragmentation and Immunoprecipitation:

    • Fragment total RNA to a size of approximately 100-150 nucleotides.

    • Incubate the fragmented RNA with a specific anti-2'-O-methyladenosine antibody.

    • Perform immunoprecipitation using protein A/G beads to capture the antibody-RNA complexes.

  • UV Cross-linking and RNA End-Ligation:

    • Expose the bead-bound complexes to UV light to cross-link the antibody to the RNA.

    • Perform stringent washes to remove non-specifically bound RNA.

    • Ligate a 3' adapter to the RNA fragments.

  • Protein Digestion and Reverse Transcription:

    • Elute the RNA-protein complexes from the beads and digest the antibody with proteinase K, leaving a small peptide adduct at the cross-linking site.

    • Perform reverse transcription. The residual peptide will cause the reverse transcriptase to either terminate (truncation) or misincorporate a nucleotide (mutation) at or near the Am site.

  • Library Construction and Sequencing:

    • Ligate a 5' adapter to the cDNA.

    • Amplify the library by PCR.

    • Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Map the sequencing reads to the reference transcriptome.

    • Identify the positions of truncations and specific mutations (e.g., C-to-T transitions are common). The location of these events pinpoints the Am site at single-nucleotide resolution.

This comprehensive guide provides researchers with the necessary information to embark on the genome-wide mapping of this compound, a critical step towards understanding the complexities of the epitranscriptome.

References

Application Note & Protocol: Detection and Quantification of 2'-O-Methyladenosine in Biological Samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-O-Methyladenosine (Am) is a post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl of the ribose moiety of adenosine.[1][2] This modification is found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), and plays a crucial role in regulating RNA stability and translation.[2][3][4] The dynamic nature of RNA modifications, including 2'-O-methylation, is governed by "writer" enzymes that install the modification and "eraser" enzymes that remove it, influencing a variety of cellular processes. Given its role in fundamental biological processes, the accurate detection and quantification of Am are essential for understanding its function in health and disease.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and accurate quantification of nucleoside modifications due to its high selectivity and sensitivity. This application note provides a detailed protocol for the quantification of this compound in RNA from biological samples using a stable isotope dilution LC-MS/MS method.

Experimental Protocols

This section details the necessary steps for the quantification of this compound, from sample preparation to LC-MS/MS analysis.

RNA Isolation and Purification

High-quality, intact RNA is crucial for accurate quantification of Am.

  • Materials:

    • TRIzol reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

    • RNase-free water, tubes, and pipette tips.

    • Chloroform.

    • Isopropanol.

    • 75% Ethanol (in RNase-free water).

  • Protocol:

    • Homogenize cells or tissues in TRIzol reagent (1 mL per 50-100 mg of tissue or 5-10 x 10^6 cells).

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tubes securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase containing the RNA to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization.

    • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

    • Determine the RNA concentration and purity using a NanoDrop spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

Enzymatic Digestion of RNA to Nucleosides

To analyze Am by mass spectrometry, the RNA must be digested into its constituent nucleosides.

  • Materials:

    • Nuclease P1.

    • Bacterial Alkaline Phosphatase (BAP).

    • Nuclease P1 buffer (e.g., 10 mM ammonium acetate, pH 5.3).

    • BAP buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Stable isotope-labeled this compound (e.g., 2'-O-methyl-[¹³C₅]-adenosine) as an internal standard.

  • Protocol:

    • To 1-2 µg of purified RNA, add the stable isotope-labeled internal standard. The amount of internal standard should be optimized based on the expected level of Am in the sample.

    • Add nuclease P1 (e.g., 2 units) and incubate at 42°C for 2 hours.

    • Add bacterial alkaline phosphatase (e.g., 1 unit) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.

    • Remove the enzymes by chloroform extraction or using a 3K Nanosep spinning column.

    • Dry the resulting aqueous layer in a vacuum centrifuge.

    • Reconstitute the dried nucleosides in an appropriate volume of the initial LC mobile phase (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis

The digested nucleosides are separated by liquid chromatography and detected by tandem mass spectrometry.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • LC Parameters (Example):

    • Column: Waters BEH HILIC column (2.1 × 100 mm, 1.7 µm) or an Agilent Poroshell 120 EC-C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water or 10 mM ammonium acetate and 0.2% acetic acid in water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or acetonitrile with 2 mM ammonium acetate and 0.2% acetic acid.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 60% B over 10 minutes) is typically used to separate the nucleosides.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: The specific precursor-to-product ion transitions for both native Am and the labeled internal standard must be optimized. For this compound (Am), the protonated molecule [M+H]⁺ is at m/z 282.1. A characteristic product ion is observed at m/z 136, corresponding to the adenine base.

      • This compound (Am): m/z 282.1 → 136.1

      • Adenosine (A): m/z 268.1 → 136.1

      • Internal Standard (e.g., 2'-O-methyl-[¹³C₅]-adenosine): The m/z will be shifted according to the number of heavy isotopes. For example, with five ¹³C atoms, the precursor ion would be m/z 287.1. The product ion corresponding to the adenine base would remain at m/z 136.1 unless the adenine ring itself is labeled.

    • Optimize collision energy and other instrument-specific parameters for maximum signal intensity.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison across different samples.

Table 1: Quantification of this compound (Am) in Various Biological Samples
Sample TypeAm Level (Relative Abundance %)MethodReference
Small RNAs from BZL decoction5.04%LC-MS/MS
mRNA from VSV-infected mouse macrophagesIncreased levelsNm-seq
Serum from healthy volunteersTo be determinedHILIC-MS/MS
Serum from colorectal cancer patientsTo be determinedHILIC-MS/MS
Serum from gastric cancer patientsTo be determinedHILIC-MS/MS

Note: The table is populated with available data and serves as a template. Further research is required to fill in the "To be determined" values.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the biological context of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing RNA_Isolation RNA Isolation & Purification Internal_Standard Addition of Stable Isotope Internal Standard RNA_Isolation->Internal_Standard Enzymatic_Digestion Enzymatic Digestion to Nucleosides LC_Separation LC Separation Enzymatic_Digestion->LC_Separation Internal_Standard->Enzymatic_Digestion MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification

Caption: Experimental workflow for the quantification of this compound.

rna_methylation_pathway cluster_writers Writers (Methylation) cluster_rna RNA Substrate cluster_erasers Erasers (Demethylation) cluster_function Functional Consequence FBL Fibrillarin (FBL) Adenosine Adenosine in RNA FBL->Adenosine Adds methyl group snoRNPs snoRNPs snoRNPs->Adenosine Adds methyl group Am This compound (Am) in RNA Demethylase Putative Demethylase (e.g., FTO family) Am->Demethylase Removes methyl group Translation mRNA Translation Am->Translation Disruption Disruption of tRNA Decoding Translation->Disruption leads to

References

Application Notes and Protocols for 2'-O-Methyladenosine RNA Immunoprecipitation Sequencing (MeRIP-seq)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in various biological processes such as RNA splicing, stability, translation, and cellular senescence.[1][2][3] The dynamic regulation of m6A is essential for maintaining cellular homeostasis, and its dysregulation has been implicated in a wide range of human diseases, including cancer.[3] Methylated RNA Immunoprecipitation followed by high-throughput sequencing (MeRIP-seq or m6A-seq) is a powerful and widely used technique to map the m6A landscape across the transcriptome.[4] This method involves the enrichment of m6A-containing RNA fragments using an antibody specific to m6A, followed by sequencing to identify the locations of these modifications. The insights gained from MeRIP-seq can help elucidate the role of m6A in gene regulation and disease pathogenesis, making it a valuable tool for basic research and drug development.

Principle of MeRIP-seq

MeRIP-seq combines the specificity of immunoprecipitation with the high-throughput nature of next-generation sequencing to identify m6A-modified RNA fragments. The core principle involves using an antibody that specifically recognizes and binds to m6A residues within RNA molecules. Total RNA is first extracted from cells or tissues and then fragmented into smaller pieces. These fragments are then incubated with the anti-m6A antibody, which captures the RNA fragments containing the m6A modification. The antibody-RNA complexes are then pulled down, and the enriched, m6A-containing RNA is eluted and used to construct a sequencing library. This library, along with a control "input" library (prepared from the fragmented RNA before immunoprecipitation), is then sequenced. By comparing the sequencing reads from the immunoprecipitated (IP) sample to the input sample, regions of the transcriptome enriched for m6A can be identified.

Experimental Workflow

The MeRIP-seq protocol can be broadly divided into several key stages: RNA preparation and fragmentation, immunoprecipitation, library construction, sequencing, and data analysis.

MeRIP_seq_Workflow cluster_0 Sample Preparation cluster_1 RNA Fragmentation & IP cluster_2 Library Preparation & Sequencing cluster_3 Data Analysis Total_RNA Total RNA Extraction RNA_QC1 RNA Quality Control (QC) Total_RNA->RNA_QC1 Fragmentation RNA Fragmentation RNA_QC1->Fragmentation Input Input Control Sample Fragmentation->Input IP Immunoprecipitation (IP) with anti-m6A Antibody Fragmentation->IP Input_Library Input Library Preparation Input->Input_Library Beads Capture with Protein A/G Beads IP->Beads Wash Washing Steps Beads->Wash Elution Elution of m6A-RNA Wash->Elution IP_Library IP Library Preparation Elution->IP_Library Sequencing High-Throughput Sequencing Input_Library->Sequencing IP_Library->Sequencing Data_QC Sequencing Data QC Sequencing->Data_QC Alignment Read Alignment Data_QC->Alignment Peak_Calling Peak Calling Alignment->Peak_Calling Annotation Peak Annotation Peak_Calling->Annotation Differential_Analysis Differential Methylation Analysis Annotation->Differential_Analysis Functional_Analysis Functional Analysis Differential_Analysis->Functional_Analysis

Fig. 1: MeRIP-seq Experimental Workflow

Detailed Experimental Protocol

This protocol provides a comprehensive guide for performing MeRIP-seq.

RNA Extraction and Quality Control
  • Objective: To isolate high-quality total RNA from the biological sample.

  • Protocol:

    • Extract total RNA from cell or tissue samples using a TRIzol-based method or a commercial RNA extraction kit.

    • Assess RNA integrity and purity using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios.

    • Further evaluate RNA integrity by running an aliquot on a denaturing agarose gel or using an Agilent Bioanalyzer. High-quality RNA should show intact 28S and 18S ribosomal RNA bands.

RNA Fragmentation
  • Objective: To fragment the RNA into a suitable size range for immunoprecipitation and sequencing.

  • Protocol:

    • Fragment the total RNA using a fragmentation buffer (e.g., 100 mM Tris-HCl pH 7.0, 100 mM ZnCl2) at 94°C for a specific duration. The incubation time will determine the final fragment size and should be optimized.

    • Immediately stop the fragmentation reaction by adding a chelating agent like EDTA and placing the sample on ice.

    • Purify the fragmented RNA using ethanol precipitation.

    • Verify the size distribution of the fragmented RNA (typically 100-200 nucleotides) using a Bioanalyzer.

Immunoprecipitation (IP)
  • Objective: To enrich for RNA fragments containing m6A modifications.

  • Protocol:

    • Take an aliquot of the fragmented RNA to serve as the "input" control.

    • Incubate the remaining fragmented RNA with a specific anti-m6A antibody at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the immunocomplexes.

    • Wash the beads multiple times with IP buffer to remove non-specifically bound RNA.

    • Elute the m6A-containing RNA from the beads using an elution buffer, which can be a buffer containing a high concentration of m6A to competitively displace the antibody.

    • Purify the eluted RNA.

Library Preparation and Sequencing
  • Objective: To prepare sequencing libraries from the m6A-enriched RNA and the input control RNA for high-throughput sequencing.

  • Protocol:

    • Construct sequencing libraries from both the IP and input RNA samples using a strand-specific RNA library preparation kit. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

    • Perform quality control on the prepared libraries to assess their concentration and size distribution.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Starting Total RNA 500 ng - 300 µgOptimized protocols allow for as low as 500 ng.
RNA Fragmentation Size ~100-200 nucleotidesCritical for resolution of m6A peak detection.
Anti-m6A Antibody Varies by manufacturerTitration is recommended to determine the optimal concentration.
Sequencing Depth >20 million reads per sampleDeeper sequencing can improve the sensitivity of peak detection.
Read Length 50-150 bpSingle-end or paired-end sequencing can be used.

Data Analysis

The bioinformatics analysis of MeRIP-seq data is a critical step to accurately identify and interpret m6A modifications.

Quality Control and Pre-processing
  • Raw sequencing reads are assessed for quality using tools like FastQC.

  • Adapter sequences and low-quality bases are trimmed using tools like Trimmomatic.

Read Alignment
  • The processed reads from both the IP and input samples are aligned to a reference genome or transcriptome using a splice-aware aligner such as STAR.

Peak Calling
  • Peak calling algorithms, such as MACS2, are used to identify regions in the genome where there is a significant enrichment of reads in the IP sample compared to the input control. These enriched regions are referred to as m6A peaks.

Peak Annotation and Motif Analysis
  • Called peaks are annotated to specific genes and genomic features (e.g., 5' UTR, CDS, 3' UTR).

  • Motif analysis is often performed to identify the consensus sequence motif for m6A modification within the identified peaks.

Differential Methylation Analysis
  • To identify changes in m6A levels between different conditions, statistical methods are applied to compare the peak enrichments between sample groups.

Functional Analysis
  • Gene Ontology (GO) and pathway analysis are performed on the genes with differentially methylated peaks to understand the biological processes and pathways that may be regulated by m6A.

Signaling Pathway Diagram

The regulation of mRNA fate by m6A is a dynamic process involving "writers," "erasers," and "readers."

m6A_Pathway cluster_writers Writers (Methyltransferases) cluster_erasers Erasers (Demethylases) cluster_readers Readers (Binding Proteins) METTL3 METTL3 m6A m6A METTL14 METTL14 WTAP WTAP FTO FTO Adenosine Adenosine ALKBH5 ALKBH5 YTHDF1 YTHDF1 Translation Translation YTHDF1->Translation Promotes YTHDF2 YTHDF2 Decay Decay YTHDF2->Decay Promotes YTHDF3 YTHDF3 YTHDC1 YTHDC1 mRNA mRNA YTHDC1->mRNA Splicing YTHDC2 YTHDC2 IGF2BP1_3 IGF2BP1/2/3 IGF2BP1_3->mRNA Stability pre_mRNA pre-mRNA pre_mRNA->mRNA Splicing mRNA->Translation mRNA->Decay Export Export mRNA->Export Adenosine->m6A + CH3 m6A->Adenosine - CH3

Fig. 2: m6A Regulatory Pathway

References

applications of 2'-O-Methyladenosine in the development of RNA therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: 2'-O-Methyladenosine in RNA Therapeutics

Introduction

This compound (2'-OMeA) is a naturally occurring modified nucleoside where a methyl group is added to the 2' hydroxyl group of the adenosine ribose sugar.[1] This modification is one of the most common post-transcriptional modifications found in various types of cellular RNA, including tRNA, rRNA, snRNA, and mRNA.[1][2][3] In the realm of RNA therapeutics, the strategic incorporation of 2'-OMeA and other 2'-O-methylated nucleotides has become a cornerstone for enhancing the drug-like properties of RNA molecules. This modification imparts several beneficial characteristics, including increased stability against nuclease degradation, enhanced binding affinity to target sequences, and reduced activation of the innate immune system.[4] These attributes are critical for the development of effective and safe antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and messenger RNA (mRNA) vaccines and therapeutics.

Key Advantages of 2'-O-Methyl Modification

The introduction of a methyl group at the 2' position of the ribose fundamentally alters the sugar's pucker conformation, favoring an A-form helix, which is characteristic of RNA duplexes. This structural stabilization leads to several therapeutic advantages:

  • Nuclease Resistance: The 2'-O-methyl group provides steric hindrance that protects the adjacent phosphodiester bond from cleavage by endo- and exonucleases, significantly increasing the half-life of the RNA therapeutic in biological fluids.

  • Increased Binding Affinity: The pre-organization of the sugar into an A-form conformation increases the melting temperature (Tm) of the duplex formed with a complementary RNA target, leading to more stable and potent binding.

  • Reduced Immunogenicity: The innate immune system has evolved to recognize foreign RNA, in part by sensing the absence of modifications common in host RNA. 2'-O-methylation, particularly in the mRNA cap structure, helps the therapeutic RNA mimic "self" RNA, thereby avoiding recognition by pattern recognition receptors (PRRs) like RIG-I and MDA5 and reducing unwanted inflammatory responses.

  • Enhanced Specificity: By increasing binding affinity, 2'-O-methylation can help reduce off-target effects.

  • Improved Oral Delivery: Studies have shown that 2'-O-methylation can enhance the oral delivery of small RNAs by promoting their interaction with and penetration of the cell membrane.

Applications in RNA Therapeutic Modalities

Antisense Oligonucleotides (ASOs)

2'-O-Methyl modification is a hallmark of second-generation ASOs, offering a significant improvement over first-generation phosphorothioate (PS)-only designs.

  • Mechanism of Action: 2'-OMe-modified ASOs are primarily used in two ways:

    • Steric Blocking: When an ASO is fully modified with 2'-OMe, it is not a substrate for RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA hybrid. These ASOs act by physically obstructing the binding of cellular machinery (like ribosomes or splicing factors) to the target pre-mRNA or mRNA. This can be used to modulate splicing (e.g., exon skipping or inclusion) or inhibit translation initiation.

    • RNase H-Dependent Degradation (Gapmers): To achieve target RNA degradation, ASOs are designed as "gapmers." These chimeric oligonucleotides feature a central "gap" of unmodified or PS-modified DNA bases, which is flanked by "wings" of 2'-O-methylated nucleotides. The 2'-OMe wings provide nuclease stability and high binding affinity, while the central DNA gap forms an RNase H-competent hybrid with the target RNA, leading to its cleavage.

  • Clinical Relevance: Several approved ASO drugs utilize 2'-O-methoxyethyl (2'-MOE), a closely related and highly effective second-generation modification. ASOs with 2'-OMe modifications have been extensively studied for conditions like Spinal Muscular Atrophy (SMA) by promoting the inclusion of a specific exon in the SMN2 gene.

Small Interfering RNA (siRNA)

Chemical modifications are essential to convert siRNA molecules into viable drugs by improving their stability and mitigating off-target effects.

  • Mechanism of Action: siRNAs function through the RNA-induced silencing complex (RISC) to cleave a complementary target mRNA. 2'-O-methylation is incorporated into the guide and/or passenger strand of the siRNA duplex to enhance its pharmacokinetic properties.

  • Design Considerations: The placement of 2'-OMe modifications in an siRNA sequence is critical and not always predictable. While it generally improves stability, certain positions can negatively impact activity. For instance, a 2'-O-methyl modification at the 3' terminus of a 20-nucleotide guide strand has been shown to impair silencing activity in a majority of sequences tested. This highlights the complex interplay between the modified siRNA, its sequence, and the RISC proteins, particularly the PAZ domain of Argonaute-2 which anchors the 3' end of the guide strand. Therefore, extensive screening of modification patterns is often required to identify the optimal design for a given siRNA sequence.

Messenger RNA (mRNA) Therapeutics and Vaccines

For synthetic mRNA to be translated efficiently and avoid triggering a strong innate immune response, it must be engineered to resemble naturally occurring eukaryotic mRNA.

  • The 5' Cap Structure: A critical feature of eukaryotic mRNA is the 5' cap. The "Cap 1" structure, which contains a methyl group on the 2'-OH of the first transcribed nucleotide (N1), is crucial for avoiding recognition by the cytosolic pattern recognition receptor MDA5. When adenosine is the first nucleotide, this results in this compound at the 5' end. Synthetic mRNAs lacking the Cap 1 structure (i.e., having a Cap 0) are more immunogenic and less efficiently translated. Therefore, the enzymatic addition of this 2'-O-methylation post-transcription is a standard step in the manufacturing of clinical-grade mRNA.

  • Internal Modifications: In addition to the cap, internal 2'-O-methylation can enhance mRNA stability. The enzyme Fibrillarin (FBL) is responsible for this modification in cells. Studies have shown that FBL-mediated internal 2'-O-methylation is associated with increased mRNA half-life and expression levels, potentially by preventing degradation or through a connection to alternative polyadenylation, which also regulates RNA stability. While not yet as widely implemented as pseudouridine, the incorporation of internal 2'-O-methylated nucleotides is an active area of research for further optimizing mRNA therapeutics.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on 2'-O-methylated RNA.

Table 1: Stability of Oligonucleotide Duplexes with RNA

Oligonucleotide Type Relative Melting Temperature (Tm) Reference
2'-O-Methyl Phosphorothioate ODN (Me-S-ODN) Highest
Normal DNA ODN Intermediate

| Phosphorothioate ODN (S-ODN) | Lowest | |

Table 2: Impact of 3'-Terminal Modification on siRNA Activity

Guide Strand Length 3'-Terminal Modification Impact on Silencing Activity Percentage of Sequences Affected Reference
20 nucleotides 2'-O-Methyl Negative Impact >60%

| 19 or 21 nucleotides | 2'-O-Methyl | No consistent negative impact | Not significant | |

Table 3: Immunomodulatory Effects of 2'-O-Methyl ASOs

Nucleic Acid Sensor Effect of 2'-OMe ASOs Percentage of ASOs with >30% Inhibition Reference

| TLR7, TLR9, or cGAS | Sequence-dependent inhibition | 95% | |

Table 4: Relative Content of 2'-O-Methylated Nucleosides in Herbal Small RNAs

Modified Nucleoside Abbreviation Relative Content (%) Reference
This compound Am 5.04
2'-O-Methylcytidine Cm 7.48
2'-O-Methyluridine Um 0.32
2'-O-Methylguanosine Gm 0.12

| Total 2'-O-Methyl | Nm | ~12.96 | |

Diagrams

ASO_Mechanisms cluster_0 Steric-Blocking ASO cluster_1 RNase H-Dependent ASO (Gapmer) ASO1 Fully 2'-OMe Modified ASO premRNA pre-mRNA ASO1->premRNA Binds to target Result1 Altered Splicing (e.g., Exon Skipping) premRNA->Result1 SplicingFactor Splicing Factor SplicingFactor->premRNA Binding blocked Gapmer Gapmer ASO (2'-OMe Wings, DNA Gap) mRNA Target mRNA Gapmer->mRNA Binds to target Result2 Target mRNA Degradation mRNA->Result2 RNaseH RNase H RNaseH->mRNA Cleaves mRNA

Figure 1. Mechanisms of action for 2'-O-Methyl modified ASOs.

mRNA_Cap_Immunity cluster_capped Self mRNA / Modified Synthetic mRNA cluster_uncapped Viral RNA / Unmodified Synthetic mRNA cluster_immune Innate Immune Response Cap1 5' Cap 1 Structure (m7G-ppp-Am...) mRNA1 mRNA Body Translation Efficient Translation Cap1->Translation Promotes MDA5 MDA5 Sensor Cap1->MDA5 Evades Recognition Cap0 5' Cap 0 or Triphosphate (m7G-ppp-A...) mRNA2 mRNA Body Cap0->MDA5 Recognized as 'non-self' IFN Interferon (IFN) Response MDA5->IFN Triggers

Figure 2. Role of this compound in the mRNA cap for evading immunity.

Protocols

Protocol 1: Synthesis of 5'-Capped and 2'-O-Methylated mRNA via In Vitro Transcription (IVT)

This protocol describes the synthesis of a long RNA molecule with a 5' Cap 1 structure, where the first nucleotide is adenosine, using enzymatic post-transcriptional modification.

Materials and Reagents:

  • Linearized plasmid DNA or PCR product template with a T7 promoter and a poly(A) tail sequence

  • MEGAscript™ T7 Transcription Kit (or individual components: T7 RNA Polymerase, 10x Reaction Buffer, ATP, GTP, CTP, UTP solutions)

  • Vaccinia Capping System (includes RNA Triphosphatase, Guanylyltransferase, and Guanine Methyltransferase activities)

  • mRNA Cap 2'-O-Methyltransferase

  • S-adenosylmethionine (SAM)

  • RNase Inhibitor (e.g., RNasin®)

  • DNase I, RNase-free

  • RNA purification columns or Lithium Chloride (LiCl) for precipitation

  • Nuclease-free water

Experimental Workflow:

IVT_Workflow template 1. DNA Template (Linearized Plasmid / PCR Product) ivt 2. In Vitro Transcription (IVT) - T7 RNA Polymerase - NTPs template->ivt dnase 3. DNase I Treatment (Template Removal) ivt->dnase purify1 4. RNA Purification (e.g., Column or LiCl) dnase->purify1 capping 5. Enzymatic Capping (Cap 0) - Vaccinia Capping Enzyme - GTP, SAM purify1->capping methylation 6. 2'-O-Methylation (Cap 1) - 2'-O-Methyltransferase - SAM capping->methylation purify2 7. Final RNA Purification methylation->purify2 qc 8. Quality Control - Gel Electrophoresis - Spectrophotometry purify2->qc

References

Application Notes and Protocols for Utilizing 2'-O-Methyladenosine in mRNA Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-O-Methyladenosine (2'-O-Me-A) in messenger RNA (mRNA) vaccine development. The inclusion of this modified nucleoside can significantly enhance vaccine stability and efficacy by modulating innate immune responses and improving translational efficiency. This document details the scientific basis for these benefits, provides structured data for comparison, and offers detailed protocols for key experimental procedures.

Introduction to this compound in mRNA Vaccines

The modification of mRNA molecules is a critical strategy in the development of effective and safe vaccines. 2'-O-Methylation is a naturally occurring post-transcriptional modification of the ribose moiety in RNA.[1][2] In the context of mRNA vaccines, the incorporation of 2'-O-methylated nucleosides, particularly this compound, offers two primary advantages:

  • Enhanced Stability: Internal 2'-O-methylation has been shown to increase the stability of mRNA molecules.[1] This modification can protect the mRNA from degradation by cellular nucleases, thereby prolonging its half-life and leading to a longer duration of antigen expression.[1]

  • Reduced Immunogenicity: The innate immune system has evolved to recognize foreign RNA, which can lead to unwanted inflammatory responses and reduced protein translation from the vaccine mRNA. 2'-O-methylation, particularly at the 5' cap of the mRNA, helps the mRNA mimic "self" RNA, thereby evading recognition by key innate immune sensors such as Retinoic Acid-Inducible Gene-I (RIG-I).[3] This leads to a dampened pro-inflammatory cytokine response and more robust antigen production.

Data on the Impact of this compound

The following tables summarize the quantitative effects of mRNA modifications on stability and protein expression. While direct comparative data for this compound against other modifications in a vaccine context is emerging, the following provides key insights based on available research.

Table 1: Impact of 2'-O-Methylation on mRNA Half-Life

mRNA ModificationCell TypeMethodObservationReference
Internal 2'-O-MethylationHEK293TRNA-seq following Actinomycin D treatment2'-O-methylated mRNAs exhibit significantly longer half-lives compared to unmodified mRNAs.
N6-methyladenosine (m6A)HeLaRNA lifetime profilingKnockdown of the m6A reader protein YTHDF2 leads to a ~30% average increase in the lifetimes of its mRNA targets.

Table 2: Influence of Nucleoside Modification on Protein Expression

mRNA ModificationCell TypeReporter GeneKey FindingReference
N1-methylpseudouridine (m1Ψ)HEK-293T, A549, H1299, LLCmEGFPLow ratios of m1Ψ modification (5-10%) showed higher protein expression than unmodified mRNA, while high ratios (50-100%) resulted in decreased expression in some cell lines.
N1-methylpseudouridine (m1Ψ)Human FLS and MH7AEGFPm1Ψ-containing mRNA generated higher levels of EGFP compared to unmodified mRNA.
2′-O-methylation of the second transcribed nucleotideCell-specificNot specifiedInfluences protein production levels in a cell-specific manner, either hampering or having no effect on protein biosynthesis depending on the cell line.

Table 3: Effect of mRNA Modification on Immunogenicity (Cytokine Response)

mRNA ModificationCell Type/SystemCytokine MeasuredEffect of ModificationReference
N1-methylpseudouridine (m1Ψ)Human FLSIL-6, TNF-α, CXCL10Suppressed the upregulation of these pro-inflammatory cytokines compared to unmodified mRNA.
2'-O-MethylationHuman PBMCsTNF, IL-12p402'-O-methylated bacterial RNA significantly diminished the induction of these cytokines in response to bacterial RNA.
N6-methyladenosine (m6A)Murine MacrophagesTNF-α, IL-6Decreased m6A levels led to upregulation of pro-inflammatory cytokines.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Evasion of Innate Immune Sensing by this compound

The diagram below illustrates how 2'-O-methylation of mRNA helps in evading the RIG-I innate immune sensing pathway. Unmodified viral or in vitro transcribed mRNA with a 5'-triphosphate is recognized by the helicase domain of RIG-I, leading to its activation and a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. 2'-O-methylation at the 5' cap sterically hinders the interaction with key residues in the RIG-I RNA binding domain, such as Histidine 830, preventing its activation.

RIG_I_Evasion cluster_rigi RIG-I Sensing Pathway Unmodified_mRNA Unmodified mRNA (5'-triphosphate) RIG_I RIG-I Unmodified_mRNA->RIG_I Binds and Activates Modified_mRNA 2'-O-Me mRNA (Cap-1 Structure) Modified_mRNA->RIG_I Binding Inhibited (Steric Hindrance) MAVS MAVS RIG_I->MAVS Conformational Change TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe Activates IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates Type_I_IFN Type I Interferon (IFN-α/β) IRF3->Type_I_IFN Induces Transcription

Caption: Evasion of RIG-I sensing by 2'-O-methylated mRNA.

Experimental Workflow: Production of this compound Modified mRNA Vaccine

The following diagram outlines the key steps in the manufacturing process of a this compound modified mRNA vaccine, from plasmid DNA to the final lipid nanoparticle formulation.

mRNA_Vaccine_Workflow Plasmid_DNA 1. Plasmid DNA Template (with target antigen gene) Linearization 2. Plasmid Linearization (Restriction enzyme digestion) Plasmid_DNA->Linearization IVT 3. In Vitro Transcription (IVT) (T7 RNA Polymerase, NTPs, 2'-O-Me-ATP) Linearization->IVT Capping 4. 5' Capping (Capping enzyme or co-transcriptional with cap analog) IVT->Capping Methylation 5. 2'-O-Methylation (If not incorporated during IVT/capping) Capping->Methylation Optional, depending on capping method Purification1 6. mRNA Purification (DNase treatment, chromatography) Capping->Purification1 Methylation->Purification1 QC1 7. Quality Control (Integrity, purity, concentration) Purification1->QC1 LNP_Formulation 8. LNP Formulation (Microfluidic mixing with lipids) QC1->LNP_Formulation Purification2 9. LNP Purification (Tangential flow filtration) LNP_Formulation->Purification2 QC2 10. Final Quality Control (Size, encapsulation efficiency, sterility) Purification2->QC2 Final_Product 11. Final Vaccine Product QC2->Final_Product

Caption: Workflow for 2'-O-Me-A mRNA vaccine production.

Experimental Protocols

4.1. In Vitro Transcription of this compound Modified mRNA

This protocol describes the synthesis of this compound containing mRNA from a linearized DNA template.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter and the antigen-coding sequence.

  • Nuclease-free water.

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 250 mM MgCl2, 20 mM Spermidine).

  • 100 mM DTT.

  • RNase Inhibitor.

  • NTP solution mix (100 mM each of ATP, CTP, GTP, UTP).

  • This compound-5'-Triphosphate (2'-O-Me-ATP) solution (100 mM).

  • T7 RNA Polymerase.

  • DNase I (RNase-free).

  • mRNA purification kit (e.g., silica-based columns or magnetic beads).

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following in order:

    • Nuclease-free water to a final volume of 50 µL.

    • 5 µL of 10x Transcription Buffer.

    • 5 µL of 100 mM DTT.

    • 1 µL of RNase Inhibitor.

    • Linearized DNA template (1 µg).

    • NTPs:

      • For full substitution: 5 µL of 100 mM 2'-O-Me-ATP.

      • For partial substitution, adjust the ratio of ATP and 2'-O-Me-ATP accordingly.

      • 5 µL each of 100 mM CTP, GTP, and UTP.

    • 2 µL of T7 RNA Polymerase.

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the synthesized mRNA using an appropriate mRNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis (e.g., denaturing agarose gel or capillary electrophoresis).

4.2. Lipid Nanoparticle (LNP) Formulation of mRNA

This protocol provides a general method for encapsulating mRNA into lipid nanoparticles using microfluidic mixing.

Materials:

  • Purified 2'-O-Me-A modified mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Lipid mixture in ethanol:

    • Ionizable lipid (e.g., SM-102).

    • Phospholipid (e.g., DOPE).

    • Cholesterol.

    • PEG-lipid (e.g., C14-PEG-2000).

    • A common molar ratio is 50:10:38.5:1.5.

  • Microfluidic mixing device.

  • Dialysis or tangential flow filtration system for buffer exchange.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Preparation of Solutions:

    • Prepare the lipid mixture in ethanol at the desired total lipid concentration.

    • Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the mRNA solution into one syringe and the lipid-ethanol solution into another.

    • Set the flow rates to achieve the desired mixing ratio (e.g., 3:1 aqueous:organic).

    • Initiate the mixing process. The rapid mixing will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Buffer Exchange:

    • Immediately after formulation, exchange the buffer from the low pH buffer to PBS (pH 7.4) using either dialysis against PBS overnight or a tangential flow filtration system for larger volumes.

  • Concentration and Sterilization:

    • Concentrate the LNP-mRNA formulation to the desired final concentration.

    • Sterilize the final product by passing it through a 0.22 µm filter.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

4.3. Assessment of Vaccine Immunogenicity in Mice

This protocol outlines the key steps for evaluating the humoral and cellular immune responses to the mRNA vaccine in a mouse model.

4.3.1. Immunization

  • Administer the LNP-formulated 2'-O-Me-A mRNA vaccine to mice (e.g., BALB/c or C57BL/6) via intramuscular injection.

  • A typical prime-boost regimen involves an initial immunization on day 0 followed by a booster dose on day 21.

  • Include control groups receiving a placebo (e.g., empty LNPs in PBS).

4.3.2. Humoral Response: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titers

  • Antigen Coating: Coat 96-well ELISA plates with the recombinant target antigen (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plates with PBS containing 0.05% Tween-20 (PBST) and block with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1-2 hours at room temperature.

  • Sample Incubation: Serially dilute the mouse serum samples in blocking buffer and add them to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plates and add a TMB substrate solution. Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Read Absorbance: Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal above a predetermined cutoff.

4.3.3. Cellular Response: Intracellular Cytokine Staining (ICS) for T-Cell Responses

  • Spleen Cell Preparation: At a designated time point after the final immunization (e.g., day 28), harvest spleens from the immunized and control mice and prepare single-cell suspensions.

  • In Vitro Restimulation: Stimulate the splenocytes with a peptide pool corresponding to the vaccine antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C. Include an unstimulated control and a positive control (e.g., PMA/Ionomycin).

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit.

  • Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of antigen-specific, cytokine-producing CD4+ and CD8+ T cells.

Conclusion

The incorporation of this compound into mRNA vaccines represents a promising strategy to enhance their stability and efficacy. By reducing the innate immunogenicity of the mRNA and potentially increasing its half-life, this modification can lead to higher and more sustained antigen expression, ultimately resulting in a more robust and durable immune response. The protocols provided herein offer a framework for the development and preclinical evaluation of this compound-modified mRNA vaccines. Further research and optimization of these methods will continue to advance this powerful vaccine platform.

References

2'-O-Methyladenosine: A Versatile Tool for Biophysical Interrogation of RNA Structure

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

For researchers, scientists, and professionals in drug development, understanding the intricate three-dimensional structures of RNA is paramount for deciphering biological function and designing novel therapeutics. 2'-O-Methyladenosine (Am), a naturally occurring modification, serves as a powerful tool in the biophysical analysis of RNA. Its unique properties allow for the stabilization of RNA structures, facilitation of crystallization, and detailed investigation of RNA dynamics. This document provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and quantitative data to guide your research.

Introduction to this compound in RNA Biophysics

2'-O-methylation is a common post-transcriptional modification found in various types of cellular RNA, including tRNA, rRNA, snRNA, and mRNA.[1][2][3] This modification, where a methyl group is added to the 2'-hydroxyl of the ribose sugar, has profound effects on the biophysical properties of RNA.[1] The 2'-O-methyl group favors the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices.[4] This conformational preference contributes to increased thermodynamic stability of RNA duplexes and hairpins.

The enhanced stability and conformational rigidity imparted by 2'-O-methylation make it an invaluable tool for several biophysical techniques:

  • X-ray Crystallography: The increased stability of 2'-O-methylated RNA can promote the formation of well-ordered crystals, which are essential for high-resolution structure determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: By locking the ribose into a C3'-endo pucker, 2'-O-methylation can simplify complex NMR spectra and aid in the structural analysis of dynamic RNA molecules.

  • Thermodynamic Studies: The impact of 2'-O-methylation on the melting temperature (Tm) and thermodynamic parameters of RNA duplexes provides insights into the forces governing RNA folding and stability.

  • Drug Development: Incorporating 2'-O-methylated nucleotides into therapeutic oligonucleotides, such as siRNAs and antisense oligonucleotides, enhances their stability against nuclease degradation, improving their pharmacokinetic properties.

Quantitative Data Summary

The introduction of this compound and other related adenosine modifications significantly impacts the thermodynamic stability of RNA structures. The following tables summarize key quantitative data from cited literature.

Table 1: Thermodynamic Stability of RNA Duplexes Containing N6-Alkyladenosines

ModificationPosition in DuplexΔG°37 (kcal/mol)Reference
N6-methyladenosine (m6A)InternalDestabilization of 0.5-1.7
N6-isopentenyladenosine (i6A)InternalDestabilization of 0.94
2-methylthio-N6-isopentenyladenosine (ms2i6A)3'-dangling endStabilization of 0.44
2-methylthio-N6-methyladenosine (ms2m6A)3'-dangling endStabilization of 1.03

Note: While the focus is on this compound, data for the related N6-methyladenosine is included for comparative purposes, as it is also a prevalent and studied modification.

Table 2: Impact of 2'-O-Methylation on RNA Duplex Stability

RNA DuplexModificationChange in Tm (°C)ΔΔG°37 (kcal/mol)Reference
Generic RNA duplexInternal 2'-O-MeIncreaseStabilization of ~0.2 per modification
HIV-1 TAR elementInternal 2'-O-MeIncreaseDependent on Mg2+ concentration

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound-Modified RNA Oligonucleotides

Chemical synthesis of RNA oligonucleotides containing this compound is routinely achieved using solid-phase phosphoramidite chemistry.

Materials:

  • This compound phosphoramidite

  • Standard A, C, G, U RNA phosphoramidites

  • Controlled-pore glass (CPG) solid support

  • Activator (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping reagents (Acetic anhydride and N-methylimidazole)

  • Deblocking solution (Dichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA: Ammonium hydroxide/40% aqueous methylamine 1:1)

  • 2'-hydroxyl protecting group removal reagent (e.g., Triethylamine trihydrofluoride)

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired sequence, incorporating the this compound phosphoramidite at the specified positions.

  • Solid-Phase Synthesis Cycle:

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the growing chain on the solid support.

    • Coupling: Activate and couple the next phosphoramidite (standard or 2'-O-methylated) to the 5'-hydroxyl of the growing chain.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

    • Oxidation: Oxidize the phosphite triester linkage to a more stable phosphate triester.

  • Repeat: Repeat the cycle until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection: Cleave the synthesized RNA from the CPG support and remove the base and phosphate protecting groups using the cleavage and deprotection solution.

  • 2'-Hydroxyl Deprotection: Remove the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) using the appropriate reagent.

  • Purification: Purify the crude RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: Desalt the purified RNA and quantify its concentration using UV-Vis spectroscopy at 260 nm.

Protocol 2: Biophysical Analysis of 2'-O-Methylated RNA using UV Melting

UV melting is a standard technique to determine the thermodynamic stability of RNA duplexes.

Materials:

  • Purified 2'-O-methylated RNA and its complementary strand

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Anneal the 2'-O-methylated RNA with its complementary strand by mixing equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program a temperature ramp from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Collection: Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex is denatured, determined from the maximum of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) can be derived by fitting the melting curve to a two-state model.

Protocol 3: Detection of 2'-O-Methylation by Primer Extension

This method relies on the observation that reverse transcriptase can be stalled or paused at a 2'-O-methylated nucleotide, particularly at low dNTP concentrations.

Materials:

  • Total RNA or purified RNA containing the potential 2'-O-methylation site

  • A 5'-radiolabeled or fluorescently labeled DNA primer complementary to a sequence downstream of the modification site

  • Reverse transcriptase (e.g., AMV or SuperScript)

  • dNTPs (high and low concentration stocks)

  • Reaction buffer

  • Denaturing polyacrylamide gel

  • Sequencing ladder of the same RNA region (generated using dideoxynucleotides)

Procedure:

  • Primer Annealing: Anneal the labeled primer to the target RNA.

  • Reverse Transcription Reactions: Set up two parallel reverse transcription reactions:

    • Low dNTPs: Contains a low concentration of dNTPs.

    • High dNTPs: Contains a high concentration of dNTPs.

  • Incubation: Incubate the reactions to allow for cDNA synthesis.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel alongside the sequencing ladder.

  • Visualization: Visualize the cDNA products by autoradiography (for radiolabeled primers) or fluorescence imaging.

  • Analysis: A band that appears or is significantly enhanced in the low dNTP lane compared to the high dNTP lane, and which corresponds to the position of the suspected 2'-O-methylation, indicates the presence of the modification.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships.

Experimental_Workflow_for_RNA_Synthesis_and_Purification cluster_synthesis Solid-Phase RNA Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis start CPG Solid Support deblock Deblocking (DMT Removal) start->deblock couple Coupling (Phosphoramidite Addition) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize oxidize->deblock Repeat for each nucleotide cleave Cleavage from CPG & Base/Phosphate Deprotection oxidize->cleave deprotect_2OH 2'-OH Deprotection cleave->deprotect_2OH purify PAGE or HPLC Purification deprotect_2OH->purify analyze Desalting & Quantification (UV-Vis) purify->analyze final_product Purified 2'-O-Me RNA analyze->final_product UV_Melting_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis rna1 2'-O-Me RNA Strand mix Mix Equimolar Amounts in Buffer rna1->mix rna2 Complementary RNA Strand rna2->mix anneal Heat (95°C) & Slow Cool mix->anneal duplex Annealed RNA Duplex anneal->duplex spectro UV-Vis Spectrophotometer with Temp. Control duplex->spectro ramp Temperature Ramp (e.g., 20-90°C) spectro->ramp measure Record A260 vs. Temperature ramp->measure data Melting Curve Data measure->data plot Plot A260 vs. Temp data->plot derivative Calculate First Derivative plot->derivative fit Fit to Two-State Model plot->fit tm Determine Tm derivative->tm thermo Obtain ΔH°, ΔS°, ΔG° fit->thermo Primer_Extension_Logic cluster_conditions Experimental Conditions cluster_outcomes Reverse Transcriptase Behavior cluster_results Expected Gel Results start RNA with potential 2'-O-methylation low_dntp Low dNTP Concentration start->low_dntp high_dntp High dNTP Concentration start->high_dntp stall RT Stalls/Pauses at 2'-O-Me Site low_dntp->stall If 2'-O-Me is present readthrough RT Reads Through 2'-O-Me Site high_dntp->readthrough Even if 2'-O-Me is present strong_band Strong band at modification site stall->strong_band weak_band Weak/no band at modification site readthrough->weak_band conclusion Conclusion: 2'-O-Methylation Present strong_band->conclusion weak_band->conclusion

References

Application Notes and Protocols for In Vitro Transcription using 2'-O-Methyladenosine Triphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a fundamental technique for synthesizing RNA molecules from a DNA template. The incorporation of modified nucleotides, such as 2'-O-Methyladenosine triphosphate (2'-O-Me-ATP), into RNA transcripts offers a powerful tool for various applications in research and therapeutics. The 2'-O-methylation of adenosine confers unique properties to the RNA molecule, including increased stability against nuclease degradation, enhanced translational efficiency, and reduced innate immune responses in vivo.[1][2][3][4][5] These characteristics make RNA containing this compound a promising candidate for the development of mRNA-based vaccines and therapeutics.

This document provides a detailed protocol for the in vitro transcription of RNA incorporating this compound, along with application notes to guide researchers in utilizing this technology.

Application Notes

The introduction of a 2'-O-methyl group at the adenosine residues of an RNA transcript can be highly advantageous for several applications:

  • Enhanced RNA Stability: The 2'-O-methylation protects the phosphodiester backbone from cleavage by ribonucleases, thereby increasing the half-life of the RNA molecule in cellular environments.

  • Reduced Immunogenicity: The 2'-O-methylation of cap-adjacent nucleotides (Cap 1 structure) is a hallmark of "self" RNA in higher eukaryotes. Incorporating this compound can help the synthetic RNA evade recognition by innate immune sensors such as RIG-I, leading to a reduced inflammatory response upon delivery into cells.

  • Improved Translation Efficiency: The presence of a Cap 1 structure, which includes 2'-O-methylation, can enhance the recruitment of translation initiation factors, leading to more efficient protein synthesis from the mRNA template.

  • Structural Biology and Biophysical Studies: The incorporation of 2'-O-methylated nucleotides can be used to probe RNA structure and dynamics, as this modification can influence local RNA conformation.

Experimental Protocols

Protocol 1: In Vitro Transcription with Complete Replacement of ATP with 2'-O-Me-ATP

This protocol is designed for the complete substitution of adenosine triphosphate (ATP) with this compound triphosphate (2'-O-Me-ATP) in an in vitro transcription reaction using T7 RNA Polymerase.

Materials and Reagents:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • Ribonucleotide solution mix:

    • 100 mM GTP

    • 100 mM CTP

    • 100 mM UTP

  • 100 mM this compound triphosphate (2'-O-Me-ATP)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I, RNase-free (e.g., 1 U/µL)

  • RNA purification kit or reagents (e.g., lithium chloride precipitation, spin columns, or phenol:chloroform)

Procedure:

  • Reaction Setup: Assemble the following reaction mixture at room temperature in the specified order. The total volume is 20 µL.

ComponentVolumeFinal Concentration
Nuclease-free waterUp to 20 µL-
10X Transcription Buffer2 µL1X
100 mM GTP2 µL10 mM
100 mM CTP2 µL10 mM
100 mM UTP2 µL10 mM
100 mM 2'-O-Me-ATP2 µL10 mM
Linearized DNA templateX µL50 ng/µL (1 µg total)
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase2 µL5 U/µL
  • Incubation: Mix the components gently by pipetting and incubate at 37°C for 2 to 4 hours. For longer transcripts or to potentially increase yield, the incubation time can be extended.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I (1 U/µL) to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the synthesized RNA using a method of choice. Options include:

    • Lithium Chloride Precipitation: Suitable for removing the majority of unincorporated nucleotides and enzymes, particularly for RNAs longer than 300 nucleotides.

    • Spin Column Purification: Efficiently removes unincorporated nucleotides, proteins, and salts.

    • Phenol:Chloroform Extraction followed by Ethanol Precipitation: A traditional method for protein removal, though less effective at completely removing free nucleotides.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (A260). Assess the integrity and size of the transcript by denaturing agarose or polyacrylamide gel electrophoresis.

Protocol 2: Optimization of 2'-O-Me-ATP Incorporation

The incorporation efficiency of modified nucleotides like 2'-O-Me-ATP by T7 RNA polymerase may be lower than that of their canonical counterparts. Therefore, optimization of the reaction conditions may be necessary to achieve the desired yield and incorporation rate.

Key Optimization Parameters:

  • Enzyme Concentration: Increasing the concentration of T7 RNA polymerase can help drive the incorporation of the modified nucleotide.

  • NTP Concentration: Vary the concentration of 2'-O-Me-ATP while keeping the other NTPs constant. A higher concentration of the modified nucleotide may be required for efficient incorporation.

  • Magnesium Concentration: The concentration of Mg²⁺ is critical for polymerase activity. A titration of MgCl₂ in the reaction buffer (e.g., from 6 mM to 15 mM) may be necessary to find the optimal concentration for 2'-O-Me-ATP incorporation.

  • Incubation Time: Extending the incubation period can allow for more complete incorporation of the modified nucleotide.

Data Presentation

To systematically evaluate the incorporation of 2'-O-Me-ATP and its effect on transcription yield, a series of experiments varying the ratio of 2'-O-Me-ATP to ATP can be performed. The results can be summarized in a table for clear comparison.

Table 1: Hypothetical Optimization of 2'-O-Me-ATP:ATP Ratio for In Vitro Transcription

2'-O-Me-ATP:ATP RatioT7 RNA Polymerase (U/µL)MgCl₂ (mM)Incubation Time (hr)RNA Yield (µg/20µL reaction)
0:100 (Control)56280
25:7556265
50:5056250
75:2559445
100:07.59430
100:0 (Optimized)7.512440

Note: The data presented in this table is hypothetical and serves as an example for an optimization experiment. Actual results may vary depending on the specific template and reaction conditions.

Mandatory Visualization

In_Vitro_Transcription_Workflow cluster_template_prep Template Preparation cluster_ivt_reaction In Vitro Transcription Reaction cluster_post_ivt Post-Transcription Processing cluster_qc Quality Control DNA_Template Linearized DNA Template (with T7 Promoter) Reaction_Mix Assemble Reaction Mix: - 10X Buffer - GTP, CTP, UTP - 2'-O-Me-ATP - RNase Inhibitor - T7 RNA Polymerase DNA_Template->Reaction_Mix Incubation Incubate at 37°C (2-4 hours) Reaction_Mix->Incubation DNase_Treatment DNase I Treatment (Remove DNA Template) Incubation->DNase_Treatment Purification RNA Purification (e.g., Spin Column) DNase_Treatment->Purification Quantification Quantification (A260) Purification->Quantification Analysis Gel Electrophoresis (Integrity & Size) Purification->Analysis

Workflow for in vitro transcription with 2'-O-Me-ATP.

mRNA_Capping_Pathway cluster_capping mRNA 5' Capping and Methylation cluster_function Functional Consequences pppRNA 5'-pppRNA (Primary Transcript) RNA_TPase RNA Triphosphatase pppRNA->RNA_TPase Removes γ-phosphate ppRNA 5'-ppRNA GTase Guanylyltransferase ppRNA->GTase Adds GMP GpppRNA GpppRNA (Cap-0 Precursor) N7_MTase Guanine-N7 Methyltransferase GpppRNA->N7_MTase Adds methyl to G m7GpppRNA m7GpppRNA (Cap-0) two_O_MTase 2'-O-Methyltransferase m7GpppRNA->two_O_MTase Adds methyl to ribose m7GpppNmRNA m7GpppNmRNA (Cap-1) Stability Increased Stability m7GpppNmRNA->Stability Translation Enhanced Translation m7GpppNmRNA->Translation Immune_Evasion Innate Immune Evasion m7GpppNmRNA->Immune_Evasion RNA_TPase->ppRNA GTase->GpppRNA N7_MTase->m7GpppRNA two_O_MTase->m7GpppNmRNA

Pathway of mRNA capping and 2'-O-methylation.

References

application of 2'-O-Methyladenosine in the design of synthetic aptamers

Author: BenchChem Technical Support Team. Date: November 2025

An essential modification in the development of synthetic aptamers, 2'-O-Methyladenosine offers a strategic advantage for therapeutic and diagnostic applications by enhancing the stability of these nucleic acid ligands without compromising their binding affinity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in aptamer design.

Enhancing Aptamer Stability and Function

Nucleic acid aptamers, short single-stranded DNA or RNA molecules, are recognized for their ability to fold into specific three-dimensional structures that bind to targets with high affinity and specificity.[1][2][3] This makes them promising alternatives to antibodies in various biomedical applications, including diagnostics, therapeutics, and drug delivery.[1][4] However, a significant hurdle for the in vivo application of aptamers is their susceptibility to degradation by ubiquitous nucleases.

The introduction of chemical modifications is a key strategy to overcome this limitation. Modification at the 2' position of the ribose sugar is a widely adopted approach. Specifically, the substitution of the 2'-hydroxyl group with a 2'-O-methyl (2'-OMe) group in adenosine and other nucleotides confers significant resistance to nuclease degradation. This modification provides steric hindrance that protects the phosphodiester backbone from enzymatic cleavage by both exonucleases and endonucleases.

Key Advantages of 2'-O-Methylation:

  • Increased Nuclease Resistance: Aptamers incorporating 2'-O-methylated nucleotides exhibit substantially longer half-lives in biological fluids like serum. Studies have shown that systematically incorporating 2'-O-methyl bases into a DNA aptamer can lead to stability for up to 24 hours.

  • Maintained Binding Affinity: A critical advantage of the 2'-O-methyl modification is its ability to enhance stability, often without negatively impacting the aptamer's affinity for its target. The relatively small size of the methyl group generally does not disrupt the intricate folding required for target recognition.

  • Cost-Effectiveness: Compared to other stabilizing modifications like Locked Nucleic Acids (LNAs), 2'-O-methyl RNA bases are associated with lower manufacturing costs.

  • Therapeutic Relevance: The enhanced stability and favorable safety profile make 2'-O-methylated aptamers highly attractive for therapeutic applications that require long-term systemic administration. The FDA-approved aptamer, pegaptanib (Macugen), incorporates 2'-O-methyl modified purines to improve its pharmacokinetic properties.

The logical advantages of incorporating this compound into aptamer design are outlined below.

advantages_of_2_O_methylation cluster_0 Challenges with Unmodified Aptamers cluster_1 Solution and Outcomes Unmodified Unmodified DNA/RNA Aptamer Degradation Rapid Nuclease Degradation Unmodified->Degradation Modification Introduce 2'-O-Methyl Modification Degradation->Modification Apply Modification Stability Enhanced Stability (Nuclease Resistance) Modification->Stability Affinity Maintained High Binding Affinity Modification->Affinity Therapeutic Improved Therapeutic Potential Stability->Therapeutic Affinity->Therapeutic synthesis_workflow start Start with Adenosine step1 Methylation with CH3I in alkaline medium (0°C, 4h) start->step1 step2 Mixture of 2'-O- and 3'-O- methylated isomers step1->step2 step3 Purification via Silica Gel Chromatography step2->step3 step4 Separation of Isomers by Crystallization in Ethanol step3->step4 end Pure this compound step4->end selex_workflow cluster_selex SELEX Cycle for 2'-OMe Aptamers lib 1. Initial ssDNA Library transcribe 2. Transcription with Evolved Polymerase & 2'-OMe-NTPs lib->transcribe pool 3. 2'-O-Methylated RNA Pool transcribe->pool bind 4. Bind to Target pool->bind wash 5. Wash Unbound Sequences bind->wash elute 6. Elute Bound Aptamers wash->elute rt 7. Reverse Transcription with Evolved Polymerase elute->rt final Sequence & Characterize Enriched Aptamers elute->final amp 8. PCR Amplification rt->amp amp->lib Re-start Cycle

References

The Role of 2'-O-Methyladenosine in Modulating Innate Immune Responses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Methyladenosine (Am) is a post-transcriptional modification of RNA that plays a critical role in the intricate dance between host innate immunity and viral pathogens. This modification, found in both host and viral RNA, acts as a molecular signature to help the immune system distinguish "self" from "non-self." The presence of 2'-O-methylation on the ribose of adenosine at the 5' cap of messenger RNA (mRNA) can prevent activation of key innate immune sensors, thereby dampening antiviral responses. This document provides detailed application notes on the role of this compound in innate immunity, protocols for its investigation, and quantitative data summarizing its effects.

Introduction

The innate immune system serves as the first line of defense against invading pathogens. Pattern recognition receptors (PRRs) are a crucial component of this system, recognizing pathogen-associated molecular patterns (PAMPs) to initiate an immune response. For viral infections, viral RNA is a potent PAMP. Cytoplasmic RNA sensors, such as Retinoic acid-inducible gene I (RIG-I) and Melanoma differentiation-associated protein 5 (MDA5), are pivotal in detecting viral RNA and triggering downstream signaling cascades that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3]

However, viruses have evolved sophisticated mechanisms to evade this surveillance. One such strategy is the modification of their RNA to mimic host RNA, thereby avoiding recognition by PRRs. 2'-O-methylation of adenosine is a key modification in this process.[1][4] Host mRNAs are typically capped with a 7-methylguanosine (m7G) followed by a 2'-O-methylated nucleotide, which serves as a "self" signal. Viruses that can replicate in the cytoplasm have often evolved their own 2'-O-methyltransferases to modify their RNA in a similar manner. This molecular mimicry allows the virus to evade detection by sensors like MDA5, which are particularly sensitive to the absence of this modification.

Understanding the role of this compound in innate immunity has significant implications for the development of novel antiviral therapeutics and vaccine strategies. By targeting the enzymes responsible for this modification or by designing RNAs with specific modification patterns, it may be possible to modulate the immune response to infection.

Signaling Pathways

The presence or absence of this compound on viral RNA directly impacts the activation of RIG-I-like receptors (RLRs), particularly MDA5.

MDA5-Dependent Sensing of Unmethylated RNA

MDA5_Signaling cluster_nucleus Nucleus IFN_Genes Type I Interferon Genes (e.g., IFN-β) IRF3_P IRF3_P IRF3_P->IFN_Genes translocates & activates transcription

When viral RNA lacks 2'-O-methylation, it is recognized by the cytoplasmic sensor MDA5. This binding event triggers a conformational change in MDA5, leading to its oligomerization and activation. Activated MDA5 then interacts with the mitochondrial antiviral-signaling protein (MAVS), which serves as a platform for the assembly of a larger signaling complex. This complex recruits and activates downstream kinases, including TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases then phosphorylate and activate the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β.

Evasion of MDA5 Sensing by 2'-O-Methylated RNA

Evasion_Signaling

Conversely, when viral RNA possesses a this compound modification, it effectively mimics host RNA and evades recognition by MDA5. This prevents the initiation of the downstream signaling cascade, leading to a suppression of the type I interferon response. This allows the virus to replicate more efficiently in the early stages of infection before the adaptive immune system is activated.

Quantitative Data

The presence or absence of 2'-O-methylation on viral RNA has a quantifiable impact on the induction of the innate immune response. The following tables summarize key findings from relevant studies.

Virus ModelRNA ModificationCell TypeKey FindingFold Change in IFN-β InductionReference
Mouse Hepatitis Virus (MHV)Mutant 2'-O-methyltransferase (D130A)Mouse MacrophagesIncreased IFN-β expression~10-fold increase vs. wild-type
Human Coronavirus (HCoV)Mutant 2'-O-methyltransferaseHuh7 cellsIncreased IFN-β expressionSignificant increase vs. wild-type
Respiratory Syncytial Virus (RSV)m6A-deficient (grown in METTL3-KD cells)A549 cellsIncreased IFN-β expression~2-4 fold increase vs. wild-type
Hepatitis B and C Virus (HBV/HCV)m6A-deficient (METTL3/14 depleted cells)Huh7.5.1 cellsIncreased IFN-β mRNA~2.5-fold increase vs. control
Experimental ConditionKey Protein MeasuredFold ChangeReference
MHV 2'-O-methyltransferase mutant infectionNuclear IRF3~3-fold increase in cells with nuclear IRF3 vs. wild-type
HBV transfection in METTL3/14 depleted cellsPhosphorylated IRF-3~1.8-fold increase vs. control

Experimental Protocols

Investigating the role of this compound in innate immunity requires a combination of virological, molecular, and immunological techniques.

Generation of Viruses with Altered RNA Methylation

Objective: To produce viral stocks with and without this compound to compare their effects on innate immune activation.

Methodology:

  • Site-Directed Mutagenesis: Introduce point mutations into the active site of the viral 2'-O-methyltransferase gene within a viral infectious clone. A common target is the conserved catalytic K-D-K-E tetrad.

  • Rescue of Recombinant Viruses: Transfect the mutated infectious clone into susceptible cells to generate recombinant viruses.

  • Viral Stock Production and Titer Determination: Propagate the rescued wild-type and mutant viruses in suitable host cells and determine the viral titers using standard methods such as plaque assay or TCID50.

  • Confirmation of Methylation Status (Optional but Recommended): Analyze the methylation status of the viral RNA using techniques like liquid chromatography-mass spectrometry (LC-MS) or specialized sequencing methods.

Quantification of Type I Interferon Induction

Objective: To measure the amount of IFN-β produced by cells in response to infection with wild-type or methylation-deficient viruses.

Methodology:

  • Cell Culture and Infection: Plate appropriate cells (e.g., macrophages, epithelial cells) and infect them with wild-type or methylation-deficient viruses at a defined multiplicity of infection (MOI).

  • RNA Extraction and qRT-PCR: At various time points post-infection, harvest the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of IFN-β and a housekeeping gene for normalization.

  • ELISA: Collect the cell culture supernatants at different time points post-infection. Use a specific enzyme-linked immunosorbent assay (ELISA) kit to quantify the concentration of secreted IFN-β protein.

qRT_PCR_Workflow Cell_Infection Infect cells with WT or mutant virus RNA_Extraction Extract total RNA Cell_Infection->RNA_Extraction cDNA_Synthesis Reverse transcribe RNA to cDNA RNA_Extraction->cDNA_Synthesis qPCR Perform quantitative PCR with primers for IFN-β and housekeeping gene cDNA_Synthesis->qPCR Data_Analysis Analyze data and calculate relative expression qPCR->Data_Analysis

Analysis of IRF3 Activation

Objective: To determine if the absence of this compound leads to the activation of the IRF3 transcription factor.

Methodology:

  • Immunofluorescence Microscopy:

    • Infect cells grown on coverslips with wild-type or methylation-deficient viruses.

    • At a specific time point, fix and permeabilize the cells.

    • Incubate with a primary antibody specific for IRF3, followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope to observe the translocation of IRF3 from the cytoplasm to the nucleus.

  • Western Blotting for Phosphorylated IRF3:

    • Infect cells and lyse them at various time points.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an antibody specific for phosphorylated IRF3 (p-IRF3).

    • Re-probe with an antibody for total IRF3 and a loading control (e.g., β-actin) for normalization.

Detection of this compound in RNA

Objective: To directly detect and quantify the levels of this compound in viral or cellular RNA.

Methodology:

  • RNA Isolation: Purify high-quality total RNA or viral RNA from infected cells or virions.

  • RNA Digestion: Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, venom phosphodiesterase, and alkaline phosphatase).

  • LC-MS/MS Analysis:

    • Separate the nucleosides using liquid chromatography.

    • Detect and quantify the amounts of adenosine (A) and this compound (Am) using tandem mass spectrometry.

    • The ratio of Am to A provides a measure of the level of this modification.

  • Thin-Layer Chromatography (TLC):

    • Radiolabel the RNA digest.

    • Separate the nucleotides by two-dimensional TLC.

    • Visualize and quantify the spots corresponding to modified and unmodified nucleotides using a phosphorimager.

Conclusion and Future Directions

The study of this compound in innate immunity is a rapidly evolving field. It is now clear that this RNA modification is a key determinant in the host's ability to distinguish self from non-self RNA, with significant consequences for antiviral defense. Future research will likely focus on:

  • Identifying and characterizing the viral and host enzymes involved in 2'-O-methylation and demethylation.

  • Developing small molecule inhibitors of viral 2'-O-methyltransferases as potential antiviral drugs.

  • Designing novel mRNA-based vaccines and therapeutics with optimized 2'-O-methylation patterns to enhance efficacy and reduce immunogenicity.

  • Investigating the role of this compound in other innate immune pathways , such as the cGAS-STING pathway, and in the context of bacterial infections and autoimmune diseases.

A deeper understanding of the mechanisms governing RNA modifications and their impact on innate immunity will undoubtedly pave the way for innovative therapeutic interventions against a wide range of diseases.

References

Application Notes and Protocols: Development of Small Molecule Inhibitors for 2'-O-Methyladenosine Modifying Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of small molecule inhibitors targeting 2'-O-Methyladenosine (m6A) modifying enzymes. This document focuses on the key "writer" enzyme METTL3, the "eraser" enzyme FTO, and the methyltransferase METTL16, all of which are critical regulators of RNA methylation and promising therapeutic targets.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in various biological processes, including RNA stability, splicing, and translation.[1] The dynamic and reversible nature of m6A modification is regulated by a series of proteins: "writers" that install the methyl mark, "erasers" that remove it, and "readers" that recognize it to elicit downstream effects.[2] Dysregulation of these m6A modifying enzymes has been implicated in a range of diseases, particularly cancer, making them attractive targets for small molecule inhibitor development.[1][3] This document outlines the current landscape of inhibitors for METTL3, FTO, and METTL16, and provides detailed protocols for their evaluation.

Signaling Pathway and Therapeutic Rationale

The m6A methylation pathway is a key regulator of gene expression. "Writer" complexes, with METTL3 as the core catalytic subunit, install m6A marks on mRNA.[4] These marks can be removed by "eraser" enzymes like FTO and ALKBH5. The m6A modifications are then recognized by "reader" proteins, which dictate the fate of the mRNA. The inhibition of these enzymes offers a promising therapeutic strategy for various diseases. For instance, inhibiting METTL3 can be effective against certain types of leukemia, while FTO inhibitors have shown potential in treating acute myeloid leukemia (AML) and glioblastoma.

m6A_pathway cluster_writers Writers cluster_erasers Erasers cluster_readers Readers METTL3 METTL3/METTL14 m6A_RNA m6A-RNA METTL3->m6A_RNA Methylation METTL16 METTL16 METTL16->m6A_RNA Methylation FTO FTO ALKBH5 ALKBH5 YTHDF YTHDF1/2/3 Biological_Processes Biological Processes (e.g., Splicing, Translation, Stability) YTHDF->Biological_Processes YTHDC YTHDC1/2 YTHDC->Biological_Processes RNA RNA m6A_RNA->FTO Demethylation m6A_RNA->ALKBH5 Demethylation m6A_RNA->YTHDF m6A_RNA->YTHDC

Figure 1: The m6A RNA methylation pathway.

Small Molecule Inhibitors: Quantitative Data

The following tables summarize the quantitative data for selected small molecule inhibitors of METTL3, FTO, and METTL16.

Table 1: Small Molecule Inhibitors of METTL3

CompoundIC50KdAssay TypeNotes
STM245716.9 nM1.4 nMMETTL3/14 RF/MS AssayPotent and selective inhibitor, SAM-competitive.
UZH1a280 nM-HTRF Assay-
Quercetin2.73 µM-In vitro METTL3 activity assayNatural product inhibitor.
Luteolin6.23 µM-In vitro METTL3 activity assayNatural product inhibitor.
Scutellarin19.93 µM-In vitro METTL3 activity assayNatural product inhibitor.
Adenosine derivative 218.7 µM-HTRF AssayIdentified from a library of adenosine-containing compounds.
Eltrombopag---Allosteric inhibitor of the METTL3-14 complex.
Compound C3~65.56% inhibition at 25 µM-In vitro METTL3-14 methyltransferase assayIdentified through a hybrid high-throughput virtual screening protocol.

Table 2: Small Molecule Inhibitors of FTO

CompoundIC50KdAssay TypeNotes
FB23---Selectively inhibits FTO's m6A demethylase activity.
FB23-2---Suppresses proliferation and promotes differentiation/apoptosis of AML cells.
Rhein---Natural product FTO inhibitor.
Meclofenamic Acid (MA)12.5 ± 1.8 µM-Fluorescence Enzymatic Inhibition AssayRepurposed anti-inflammatory drug.
Compound 21.46 µM185 nMFTO binding and activity-inhibition assaysIdentified through high-throughput molecular docking.
Compound 328.9 µM337 nMFTO binding and activity-inhibition assaysIdentified through high-throughput molecular docking.
FTO-04---Inhibits the proliferation of glioblastoma stem cells.

Table 3: Small Molecule Inhibitors of METTL16

CompoundIC50KdAssay TypeNotes
Compound 125.82 ± 17.19 nM-m6A antibody-based ELISA assayIdentified by high-throughput virtual screening.
Compound 260.91 ± 2.75 nM-m6A antibody-based ELISA assayIdentified by high-throughput virtual screening.
Compound 45Single-digit µM-Fluorescence-polarization (FP)-based screeningAminothiazolone inhibitor that disrupts METTL16-RNA binding.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from various sources to provide a comprehensive guide.

Protocol 1: METTL3/METTL14 In Vitro Inhibition Assay (RapidFire/Mass Spectrometry)

This protocol is adapted from the characterization of STM2457.

Objective: To determine the IC50 values of compounds against METTL3/METTL14 methyltransferase activity.

Materials:

  • Recombinant full-length His-tagged METTL3 and FLAG-tagged METTL14 co-expressed and purified.

  • Assay Buffer: 20 mM Tris-HCl pH 7.6, 1 mM DTT, 0.01% Tween-20.

  • RNA substrate: 5'-p-uacacucgaucuggacuaaagcugcuc-3'.

  • S-adenosyl methionine (SAM).

  • Test compounds.

  • 384-well plates.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 5 nM of the METTL3/METTL14 enzyme complex.

  • Add the test compound at various concentrations and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 0.2 µM of the RNA substrate and 0.5 µM of SAM.

  • The final reaction volume should be 20 µL.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a suitable quenching solution.

  • Analyze the reaction products by RapidFire/Mass Spectrometry to quantify the methylated RNA.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: FTO In Vitro Inhibition Assay (Fluorescence-Based)

This protocol is based on a high-throughput fluorescence-based assay.

Objective: To screen for and characterize inhibitors of FTO demethylase activity.

Materials:

  • Recombinant FTO protein.

  • Assay Buffer: 50 mM HEPES (pH 6), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, and 2 mM L-ascorbate in RNase-free water.

  • m6A-containing fluorescent RNA substrate (e.g., m6A7-Broccoli).

  • Read Buffer: 250 mM HEPES (pH 9), 1 M KCl, 40 mM MgCl2.

  • Fluorescent dye that binds to the demethylated RNA substrate (e.g., DFHBI-1T).

  • Test compounds.

  • 96-well plates.

Procedure:

  • In a 96-well plate, prepare reactions containing 7.5 µM m6A7-Broccoli RNA and 0.250 µM FTO in assay buffer.

  • Add test inhibitors at concentrations ranging from 0.008 to 40 µM. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.2%).

  • Incubate the reactions for 2 hours at room temperature.

  • Add the Read Buffer containing 2.2 µM DFHBI-1T to the reaction mixture.

  • Incubate for an additional 2 hours at room temperature to allow the dye to bind to the demethylated RNA.

  • Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 values.

Protocol 3: METTL16 Inhibition Assay (Fluorescence Polarization)

This protocol is based on the screening for aminothiazolone inhibitors of METTL16.

Objective: To identify small molecules that disrupt the interaction between METTL16 and its RNA substrate.

Materials:

  • Recombinant METTL16 protein.

  • Fluorescently labeled RNA substrate corresponding to a METTL16 binding site (e.g., MAT2A-hp1 mRNA).

  • Binding Buffer (optimize for protein stability and RNA binding).

  • Test compounds.

  • Black, low-volume 384-well plates.

Procedure:

  • Prepare serial dilutions of test compounds.

  • In a 384-well plate, add the fluorescently labeled RNA substrate at a constant concentration.

  • Add the test compounds at various concentrations.

  • Add the METTL16 protein to initiate the binding reaction.

  • Incubate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • A decrease in fluorescence polarization indicates inhibition of the METTL16-RNA interaction.

  • Calculate the percentage of inhibition and determine IC50 values for active compounds.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for inhibitor development.

inhibitor_screening_workflow HTS High-Throughput Screening (HTS) Hit_Identification Hit Identification HTS->Hit_Identification Virtual_Screening Virtual Screening Virtual_Screening->Hit_Identification Hit_Validation Hit Validation (Orthogonal Assays) Hit_Identification->Hit_Validation SAR Structure-Activity Relationship (SAR) and Lead Optimization Hit_Validation->SAR In_Vitro_ADME In Vitro ADME/Tox SAR->In_Vitro_ADME In_Vivo_Studies In Vivo Efficacy and PK/PD In_Vitro_ADME->In_Vivo_Studies Candidate Candidate Drug In_Vivo_Studies->Candidate

Figure 2: General experimental workflow for inhibitor screening.

inhibitor_development_logic Target_ID Target Identification and Validation Assay_Dev Assay Development and HTS Target_ID->Assay_Dev Hit_to_Lead Hit-to-Lead (Potency, Selectivity) Assay_Dev->Hit_to_Lead Lead_Op Lead Optimization (PK/PD, Safety) Hit_to_Lead->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 3: Logical steps in inhibitor drug development.

References

Troubleshooting & Optimization

Technical Support Center: Antibody-Based Detection of 2'-O-Methyladenosine (Am)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the antibody-based detection of 2'-O-Methyladenosine (Am). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sensitive and specific detection of this important RNA modification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the antibody-based detection of this compound (Am)?

A1: The primary challenges in the antibody-based detection of this compound (Am) revolve around antibody specificity, the low abundance of the modification, and the optimization of experimental protocols.

  • Antibody Specificity and Cross-Reactivity: The structural similarity between this compound and other methylated nucleosides, such as N6-methyladenosine (m6A) and N6,2'-O-dimethyladenosine (m6Am), as well as the unmodified adenosine (A), poses a significant challenge. It is crucial to utilize a highly specific antibody that can distinguish Am from these other modifications to avoid false-positive signals.

  • Low Abundance: While 2'-O-methylation is common in various RNA species, its abundance at specific sites within mRNA can be low. This necessitates highly sensitive detection methods and optimized protocols to enrich for and detect Am-containing RNA fragments effectively.

  • Protocol Optimization: Standard protocols for RNA immunoprecipitation, such as MeRIP-seq, are often optimized for more abundant modifications like m6A. Direct application of these protocols for Am detection may lead to suboptimal results, requiring careful optimization of parameters like antibody concentration, washing conditions, and input RNA amount.

Q2: How can I validate the specificity of my anti-2'-O-Methyladenosine antibody?

A2: Validating the specificity of your antibody is a critical first step. We recommend a multi-pronged approach:

  • Dot Blot Analysis: This is a straightforward method to assess antibody specificity. Spot synthetic RNA oligonucleotides containing this compound, as well as other modifications (m6A, m6Am) and unmodified adenosine, onto a membrane and probe with your anti-Am antibody. A specific antibody should only show a strong signal for the Am-containing oligo.

  • Competitive ELISA: An enzyme-linked immunosorbent assay (ELISA) can provide a more quantitative assessment of specificity. Pre-incubate your antibody with free this compound nucleosides before adding it to a plate coated with Am-containing RNA. A specific antibody will show a significant reduction in signal in the presence of the free Am competitor, but not with other competing nucleosides.

  • MeRIP-qPCR with Controls: Perform methylated RNA immunoprecipitation (MeRIP) followed by quantitative PCR (qPCR) on a known Am-modified transcript (positive control) and a transcript known to be unmodified (negative control). A specific antibody should show significant enrichment of the positive control transcript compared to the negative control and an IgG control.

Q3: What are the key considerations when adapting an m6A MeRIP-seq protocol for this compound detection?

A3: When adapting an existing MeRIP-seq protocol, pay close attention to the following:

  • Antibody Titration: The optimal antibody concentration is crucial for achieving a good signal-to-noise ratio. Perform a titration experiment using a range of antibody concentrations to determine the amount that gives the highest enrichment of your positive control with the lowest background.

  • Input RNA Amount: Due to the potentially lower abundance of Am, you may need to start with a higher amount of total or poly(A)-selected RNA compared to a typical m6A MeRIP-seq experiment.[1][2]

  • Washing Conditions: The stringency of the wash steps is critical for removing non-specifically bound RNA. You may need to optimize the salt concentrations and the number of washes to reduce background while retaining specifically bound Am-containing fragments.

  • Fragmentation: Ensure your RNA is fragmented to the appropriate size range (typically around 100-200 nucleotides) for optimal resolution in sequencing.[3]

Troubleshooting Guides

MeRIP (Methylated RNA Immunoprecipitation) for this compound

Problem: Low or No Enrichment of Target RNA

Possible Cause Recommended Solution
Inefficient Immunoprecipitation
Suboptimal antibody concentration.Perform an antibody titration to determine the optimal concentration for your specific antibody and sample type.
Antibody not suitable for IP.Check the antibody datasheet to ensure it is validated for immunoprecipitation. Consider testing a different antibody. Polyclonal antibodies may perform better in some cases.
Insufficient input RNA.Increase the starting amount of total or poly(A)-selected RNA.
Inefficient RNA fragmentation.Verify RNA fragment size using a Bioanalyzer. Optimize fragmentation time and temperature if necessary.
Loss of Target RNA
Over-fragmentation of RNA.Reduce fragmentation time or use a lower temperature to avoid generating fragments that are too small.
Harsh washing conditions.Reduce the stringency of the wash buffers (e.g., lower salt concentration) or decrease the number of washes.
Issues with Downstream Detection
Inefficient reverse transcription or PCR amplification.Use high-quality reagents and optimize your RT-qPCR conditions. Ensure your primers are specific and efficient.

Problem: High Background Signal

Possible Cause Recommended Solution
Non-Specific Antibody Binding
Antibody cross-reactivity.Validate your antibody using dot blot or competitive ELISA with related modified nucleosides.
Too much antibody used.Reduce the amount of antibody used in the IP reaction.
Non-Specific Binding to Beads
Insufficient blocking of beads.Pre-block the protein A/G beads with a blocking agent like BSA or yeast tRNA before adding the antibody.
Inadequate washing.Increase the number of washes or the stringency of the wash buffers.
Contamination
Contamination with genomic DNA.Ensure complete DNase treatment of your RNA sample.
This compound ELISA

Problem: Weak or No Signal

Possible Cause Recommended Solution
Reagent Issues
Inactive antibody or enzyme conjugate.Ensure proper storage of all kit components. Avoid repeated freeze-thaw cycles.
Incorrect reagent preparation.Prepare all reagents according to the manufacturer's protocol immediately before use.
Procedural Errors
Insufficient incubation times.Follow the recommended incubation times precisely.
Low amount of sample RNA.Increase the amount of RNA coated onto the wells.
Sample Issues
Low abundance of Am in the sample.Consider using a more sensitive detection method or enriching for your RNA of interest.

Problem: High Background

Possible Cause Recommended Solution
Non-Specific Binding
Insufficient blocking.Ensure the blocking step is performed according to the protocol to prevent non-specific binding to the plate surface.
High antibody concentration.Optimize the concentration of the primary and/or secondary antibody.
Procedural Errors
Inadequate washing.Wash the wells thoroughly between steps to remove unbound reagents.
Contamination of reagents.Use fresh, sterile reagents and pipette tips.

Experimental Protocols

Dot Blot Protocol for Antibody Specificity

This protocol is adapted from standard dot blot procedures for RNA modifications.[4][5]

Materials:

  • Hybond-N+ membrane

  • Synthetic RNA oligonucleotides (20-30 nt) containing:

    • This compound (Am)

    • N6-methyladenosine (m6A)

    • Unmodified Adenosine (A)

  • RNase-free water

  • 2X SSC buffer

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat milk in PBST)

  • Primary antibody (anti-2'-O-Methyladenosine)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imager

Procedure:

  • Sample Preparation: Dissolve synthetic RNA oligos in RNase-free water to a concentration of 100 pmol/µL. Prepare serial dilutions (e.g., 50, 25, 12.5 pmol).

  • Membrane Spotting: Spot 1-2 µL of each RNA dilution onto the Hybond-N+ membrane. Allow the spots to air dry completely.

  • Crosslinking: UV-crosslink the RNA to the membrane using a UV crosslinker (e.g., 120 mJ/cm²).

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle shaking.

  • Primary Antibody Incubation: Dilute the anti-Am antibody in blocking buffer (e.g., 1:1000 to 1:5000, optimize as needed) and incubate with the membrane overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5 minutes each with PBST.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer and incubate with the membrane for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with PBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imager.

MeRIP-seq Protocol (Adapted for this compound)

This protocol is a generalized adaptation from established m6A MeRIP-seq protocols. Note: Optimization of antibody concentration, input RNA amount, and wash conditions is highly recommended.

1. RNA Fragmentation:

  • Start with high-quality total RNA or poly(A)-selected RNA.
  • Fragment the RNA to an average size of ~100-200 nucleotides using a fragmentation buffer (e.g., containing Mg²⁺) and incubation at an elevated temperature.
  • Stop the fragmentation by adding a chelating agent like EDTA.
  • Purify the fragmented RNA.

2. Immunoprecipitation:

  • Couple the anti-2'-O-Methyladenosine antibody to protein A/G magnetic beads.
  • Incubate the fragmented RNA with the antibody-bead complex in IP buffer for 2-4 hours at 4°C with rotation.
  • Save a portion of the fragmented RNA as an "input" control.

3. Washing:

  • Wash the beads several times with wash buffers of increasing stringency to remove non-specifically bound RNA. This may include low-salt and high-salt wash buffers.

4. Elution:

  • Elute the bound RNA from the beads. This can be done using a competitive elution with free this compound or by using a denaturing elution buffer.

5. Library Preparation and Sequencing:

  • Purify the eluted RNA.
  • Construct sequencing libraries from both the immunoprecipitated (IP) and input RNA samples.
  • Perform high-throughput sequencing.

6. Data Analysis:

  • Align the sequencing reads to the reference genome/transcriptome.
  • Use peak-calling algorithms to identify regions enriched for this compound in the IP sample compared to the input.

Signaling Pathways and Workflows

Role of this compound in mRNA Stability

2'-O-methylation, catalyzed by methyltransferases like Fibrillarin (FBL), can enhance mRNA stability. This modification may protect the mRNA from degradation by exonucleases, leading to increased mRNA half-life and ultimately, higher protein expression. The demethylase FTO has been shown to demethylate N6,2'-O-dimethyladenosine, suggesting it may also play a role in reversing 2'-O-methylation on adenosine, thereby regulating this process.

mRNA_Stability cluster_0 Nucleus cluster_1 Cytoplasm mRNA_precursor pre-mRNA FBL FBL (Methyltransferase) mRNA_precursor->FBL Methylation Am_mRNA Am-modified mRNA FBL->Am_mRNA Am_mRNA_cyto Am-modified mRNA Am_mRNA->Am_mRNA_cyto Export Translation Translation Protein Protein Translation->Protein Degradation mRNA Degradation FTO FTO (Demethylase) FTO->mRNA_precursor Am_mRNA_cyto->Translation Increased Stability Am_mRNA_cyto->Degradation Reduced Am_mRNA_cyto->FTO Demethylation Translation_Regulation mRNA mRNA Ribosome Ribosome mRNA->Ribosome Am_mRNA Am-modified mRNA Am_mRNA->Ribosome Translation_Elongation Translation Elongation Ribosome->Translation_Elongation Stalled_Translation Stalled Translation Ribosome->Stalled_Translation Disrupted Decoding Protein_Synthesis Protein Synthesis Translation_Elongation->Protein_Synthesis MeRIP_Workflow Start Start: Total or poly(A) RNA Fragmentation RNA Fragmentation (~100-200 nt) Start->Fragmentation IP Immunoprecipitation with anti-Am Antibody Fragmentation->IP Input Input Control (10% of fragmented RNA) Fragmentation->Input Washing Wash Beads IP->Washing Library_Prep_Input Library Preparation (Input) Input->Library_Prep_Input Elution Elute Bound RNA Washing->Elution Library_Prep_IP Library Preparation (IP) Elution->Library_Prep_IP Sequencing High-Throughput Sequencing Library_Prep_IP->Sequencing Library_Prep_Input->Sequencing Data_Analysis Data Analysis (Peak Calling) Sequencing->Data_Analysis End End: Am Sites Identified Data_Analysis->End

References

Technical Support Center: Optimizing Liquid Chromatography-Mass Spectrometry for 2'-O-Methyladenosine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of 2'-O-Methyladenosine (Am) using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for quantifying this compound using LC-MS/MS?

A1: The standard workflow for this compound quantification involves several key steps. Initially, total RNA or a specific RNA fraction is isolated from the biological sample. This is followed by the enzymatic digestion of the RNA into individual nucleosides. These nucleosides are then separated using liquid chromatography and subsequently detected and quantified by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1] The amount of this compound is typically determined relative to unmodified adenosine (A).

LC-MS_Workflow_for_2-O-Methyladenosine_Analysis cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->Enzymatic_Digestion Total or mRNA LC_Separation Liquid Chromatography Separation Enzymatic_Digestion->LC_Separation Nucleoside Mixture MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Separated Nucleosides Quantification Quantification MS_Detection->Quantification Signal Intensity

Caption: General workflow for this compound analysis using LC-MS/MS.

Q2: Why is achieving a high signal-to-noise ratio crucial for this compound detection?

A2: A high signal-to-noise (S/N) ratio is essential for the accurate and sensitive quantification of this compound.[1] This modification can be of low abundance, and a high S/N ratio ensures that the signal from this compound is clearly distinguishable from background noise, leading to more reliable and reproducible results.[1]

Q3: What are the common causes of low signal intensity in this compound LC-MS/MS experiments?

A3: Low signal intensity can be attributed to several factors, including inefficient enzymatic digestion of RNA, loss of sample during preparation, suboptimal separation during liquid chromatography, inefficient ionization in the mass spectrometer, or ion suppression caused by matrix components.[1]

Q4: What is the purpose of using an internal standard in this compound quantification?

A4: An internal standard, ideally a stable isotope-labeled version of this compound, is crucial for accurate quantification. It is added at the beginning of the workflow and experiences the same potential losses and variability as the endogenous analyte during sample preparation, chromatography, and mass spectrometry analysis.[2] This allows for normalization and correction for these variations, leading to more precise and accurate results.

Troubleshooting Guides

Problem 1: Low or No Signal for this compound

This guide provides a systematic approach to troubleshooting low or absent signals for this compound.

Troubleshooting_Low_Signal Start Low/No this compound Signal Check_MS Verify MS Parameters (MRM transitions, Ionization) Start->Check_MS Check_LC Evaluate LC Separation (Peak shape, Retention time) Check_MS->Check_LC Correct Optimize_MS Optimize Source Parameters & Collision Energy Check_MS->Optimize_MS Incorrect Check_SamplePrep Assess Sample Preparation (Digestion efficiency, Sample loss) Check_LC->Check_SamplePrep Optimal Optimize_LC Optimize Gradient & Column Check_LC->Optimize_LC Suboptimal Optimize_SamplePrep Optimize Digestion Protocol & Use Low-Binding Consumables Check_SamplePrep->Optimize_SamplePrep Inefficient Resolved Signal Improved Optimize_MS->Resolved Optimize_LC->Resolved Optimize_SamplePrep->Resolved

Caption: Decision tree for troubleshooting low this compound signal.

Q&A for Low Signal Troubleshooting:

  • How do I verify my MS parameters?

    • Ensure the correct precursor and product ion m/z values are used for this compound. For the protonated molecule [M+H]+, the precursor ion is m/z 282.1, and a common product ion is m/z 136.0.

    • Confirm that the mass spectrometer is operating in the correct ionization mode, which is typically positive electrospray ionization (ESI+).

    • Optimize the collision energy for the specific MRM transition to maximize the product ion signal.

  • What should I look for in my LC separation?

    • Examine the chromatogram for peak shape. Broad or tailing peaks can indicate issues with the column or mobile phase.

    • Verify the retention time of this compound. A significant shift may suggest a problem with the column or mobile phase composition.

  • How can I assess my sample preparation?

    • To check digestion efficiency, consider analyzing a control RNA sample with a known amount of this compound.

    • To minimize sample loss, use low-retention tubes and pipette tips, especially when working with small sample volumes.

Problem 2: High Background Noise or Matrix Effects

High background noise can interfere with the detection and quantification of low-abundance analytes like this compound.

Q&A for High Background/Matrix Effects:

  • What are matrix effects?

    • Matrix effects are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. This can lead to inaccurate quantification.

  • How can I reduce matrix effects?

    • Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering matrix components.

    • Enhance Sample Cleanup: Incorporate a solid-phase extraction (SPE) step or use a more rigorous RNA purification method to remove interfering substances before LC-MS analysis.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard is affected similarly to the analyte.

  • What instrument parameters can I adjust to reduce noise?

    • Optimize the ion source parameters, such as gas flows and temperatures, to improve ionization efficiency and reduce chemical noise.

    • Ensure the mass spectrometer is properly calibrated and tuned.

Experimental Protocols & Data

Representative Experimental Protocol: Quantification of this compound in RNA

This protocol provides a general framework. Optimization for specific sample types and instrumentation is recommended.

  • RNA Isolation:

    • Isolate total RNA from cells or tissues using a commercial kit (e.g., PureLink RNA Mini Kit) according to the manufacturer's instructions.

  • Enzymatic Digestion of RNA:

    • To 1 µg of RNA, add 2 U of nuclease P1 in a buffer containing 10 mM ammonium acetate (pH 5.3).

    • Incubate at 45°C for 2 hours.

    • Add 1 µL of 1 M ammonium bicarbonate and 0.002 U of venom phosphodiesterase I.

    • Incubate at 37°C for an additional 2 hours.

  • Sample Cleanup:

    • Deproteinate and desalt the sample using a 3K Nanosep spinning column.

    • Dry the sample under vacuum and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Perform chromatographic separation and mass spectrometric detection using the parameters outlined in the tables below.

Quantitative Data: LC-MS/MS Parameters for this compound Analysis

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionsRationale
Column Reversed-phase C18 (e.g., Agilent PoroShell 120 EC-C18) or HILIC (e.g., BEH HILIC, 2.1 x 100 mm, 1.7 µm)C18 columns are widely used for nucleoside separation. HILIC columns can provide alternative selectivity.
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate with 0.2% acetic acidAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% formic acid or Acetonitrile with 2 mM ammonium acetate and 0.2% acetic acidOrganic solvent for eluting analytes from a reversed-phase column.
Flow Rate 0.2 - 0.4 mL/minLower flow rates can enhance ionization efficiency and sensitivity.
Gradient Optimized to separate this compound from other nucleosides and matrix components.A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Nucleosides readily form protonated molecules [M+H]+.
MRM Transition for Am m/z 282.1 → 136.0This transition corresponds to the precursor ion and a characteristic fragment ion, providing specificity.
MRM Transition for A m/z 268.1 → 136.0Unmodified adenosine is often monitored for relative quantification.
Dwell Time 45-200 msSufficient dwell time ensures enough data points across the chromatographic peak for accurate quantification.
Ion Source Temp. 550°COptimized for efficient desolvation and ionization.
Ion Spray Voltage 5.5 kVOptimized for stable electrospray.

References

Technical Support Center: Overcoming Reverse Transcriptase Stalling at 2'-O-Methyladenosine (m¹A) Sites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with reverse transcriptase (RT) stalling at 2'-O-Methyladenosine (m¹A) modified sites in RNA templates.

Troubleshooting Guides

This section offers solutions to common problems encountered during the reverse transcription of m¹A-containing RNA.

Issue 1: Low or No cDNA Yield

  • Symptom: You observe very faint or no bands on a gel corresponding to your full-length cDNA product, or you get very low read counts in your sequencing library preparation. This is often due to the m¹A modification acting as a strong block to the reverse transcriptase.[1]

  • Possible Cause 1: Standard Reverse Transcriptase Stalling. The methyl group on the N1 position of adenosine disrupts the Watson-Crick base pairing face, causing many reverse transcriptases to stall and dissociate from the RNA template.[2][3]

  • Solution 1a: Enzymatic Demethylation. Treat your RNA with an E. coli AlkB demethylase prior to reverse transcription. AlkB removes the methyl group from m¹A, allowing for efficient production of full-length cDNA.[2]

  • Solution 1b: Utilize an Engineered Reverse Transcriptase. Employ a reverse transcriptase that has been specifically evolved for enhanced read-through of modified bases. For example, some evolved HIV-1 RT mutants show robust read-through at m¹A sites.[4]

  • Solution 1c: Employ a Thermostable Reverse Transcriptase. Use a thermostable reverse transcriptase like SuperScript IV or a thermostable group II intron reverse transcriptase (TGIRT). Running the reaction at a higher temperature can help to resolve complex RNA secondary structures that may exacerbate stalling at the modification site.

Issue 2: Truncated cDNA Products

  • Symptom: You observe shorter-than-expected cDNA products, often corresponding to the location of a known or suspected m¹A site.

  • Possible Cause: Premature Termination at m¹A. The reverse transcriptase stalls at the m¹A site and fails to continue synthesis, resulting in truncated cDNAs.

  • Solution 2a: Chemical Modification of m¹A. The red-m¹A-seq method involves treating the RNA with sodium borohydride (NaBH₄), which reduces the m¹A and improves the read-through rate of commercially available RT enzymes.

  • Solution 2b: Optimize dNTP Concentration. Low concentrations of dNTPs can increase the frequency of RT pausing. Ensure your dNTP concentrations are optimal for your chosen enzyme, typically in the range of 200-500 µM for each dNTP.

Issue 3: Inaccurate Quantification or Misinterpretation of Sequencing Data

  • Symptom: You are attempting to quantify the level of m¹A modification or map its precise location, but your results are inconsistent or show high background.

  • Possible Cause: Misincorporation by Reverse Transcriptase. Some reverse transcriptases, instead of stalling, will misincorporate a nucleotide opposite the m¹A, leading to mutations in the cDNA that can be misinterpreted. The sequence context surrounding the m¹A can also influence the rate of stalling versus misincorporation.

  • Solution 3a: Use a Matched Control. For methods relying on enzymatic or chemical treatment, always include an untreated control to distinguish between m¹A-induced effects and other sequence-specific artifacts. For example, in ARM-seq, a sample is treated with AlkB, and the ratio of reads in the treated versus untreated samples is used to identify methylated RNAs.

  • Solution 3b: Employ an Evolved RT with a Known Mutational Signature. Use an engineered reverse transcriptase like RT-1306, which is designed to have a high mutation rate at m¹A sites. This allows for the specific identification of m¹A sites through the resulting mutations in the sequencing data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m¹A) and why does it cause reverse transcriptase to stall?

A1: N1-methyladenosine (m¹A) is a post-transcriptional RNA modification where a methyl group is added to the N1 position of adenosine. This modification disrupts the canonical Watson-Crick base-pairing face of the adenosine, which is essential for the reverse transcriptase to correctly read the template and incorporate the complementary nucleotide. This disruption often leads to the enzyme stalling or dissociating from the RNA template.

Q2: Which reverse transcriptase is best for reading through m¹A sites?

A2: There is no single "best" reverse transcriptase, as the optimal choice depends on the experimental goal.

  • For simple read-through to obtain a full-length product, a thermostable RT like SuperScript IV used at higher temperatures can be effective.

  • For mapping m¹A sites via mutational profiling, an engineered enzyme such as an evolved HIV-1 RT (e.g., RT-1306) is designed for this purpose.

  • Thermostable group II intron reverse transcriptases (TGIRTs) are also known for their high processivity and ability to read through modified nucleotides.

Q3: Can I overcome stalling by simply increasing the reaction temperature?

A3: Increasing the reaction temperature can be beneficial, especially when using a thermostable reverse transcriptase like SuperScript IV, which maintains activity at temperatures up to 65°C. Higher temperatures can help to melt secondary structures in the RNA template that might otherwise hinder the enzyme's progress. However, for some standard RTs like M-MuLV, temperatures above 45°C can lead to enzyme denaturation and loss of activity. Therefore, this approach is only recommended for thermostable enzymes.

Q4: How does the concentration of dNTPs affect stalling at m¹A sites?

A4: Low dNTP concentrations can increase the pausing of reverse transcriptase, which can be exacerbated at modification sites. Ensuring an adequate supply of dNTPs (typically 200-500 µM each) can help to improve the processivity of the enzyme and reduce stalling. However, excessively high dNTP concentrations can also inhibit the reaction.

Q5: Are there any chemical methods to overcome RT stalling at m¹A?

A5: Yes, the red-m¹A-seq protocol uses sodium borohydride (NaBH₄) to chemically reduce the m¹A modification. This chemical alteration allows for improved read-through and a higher mutation rate by commercially available reverse transcriptases, providing a clearer signal for m¹A detection.

Quantitative Data Summary

The following table summarizes the performance of different strategies for overcoming RT stalling at m¹A sites.

Method/EnzymePrincipleRead-through EfficiencyMutation Rate at m¹AReference
Standard RT (e.g., M-MuLV) BaselineLowVariable
AlkB Demethylation Enzymatic removal of methyl groupHighNot Applicable
Evolved HIV-1 RT (RT-1306) Engineered for read-through and mutationHighHigh (predominantly A-to-T)
TGIRT Thermostable, high processivityModerate to HighVariable (e.g., A-to-G)
red-m¹A-seq (with SSIV) Chemical reduction of m¹AImprovedImproved

Experimental Protocols

Protocol 1: AlkB Demethylation of RNA

  • Reaction Setup: In a 50 µL reaction, combine:

    • Up to 5 µg of total RNA

    • 5 µL of 10x AlkB Reaction Buffer (500 mM MES, pH 6.5, 10 mM α-ketoglutarate, 20 mM Ascorbic acid, 10 mM (NH₄)₂Fe(SO₄)₂·6H₂O)

    • 1 µg of AlkB enzyme

    • Nuclease-free water to 50 µL

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • RNA Cleanup: Purify the RNA using a standard RNA cleanup kit or phenol:chloroform extraction followed by ethanol precipitation.

  • Proceed to Reverse Transcription: Use the demethylated RNA as a template for your reverse transcription reaction.

Protocol 2: Reverse Transcription with an Evolved HIV-1 RT (based on RT-1306)

  • Primer Annealing: In a PCR tube, combine:

    • 1 µg of RNA

    • 1 µL of 10 µM reverse primer

    • Nuclease-free water to 10 µL

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Reverse Transcription Reaction: Add the following to the annealed primer/template mix:

    • 4 µL of 5x RT Buffer

    • 1 µL of 10 mM dNTP mix

    • 1 µL of RNase inhibitor

    • 1 µL of evolved HIV-1 RT

    • Nuclease-free water to 20 µL

  • Incubation: Incubate at 50°C for 60 minutes.

  • Enzyme Inactivation: Heat at 70°C for 15 minutes. The resulting cDNA can be used for downstream applications like PCR or library preparation.

Protocol 3: red-m¹A-seq - NaBH₄ Reduction of RNA

  • RNA Denaturation: Resuspend 1-5 µg of RNA in 10 µL of nuclease-free water and incubate at 95°C for 2 minutes, then cool on ice.

  • Reduction Reaction: Add 10 µL of freshly prepared 0.2 M NaBH₄ in 100 mM NaHCO₃ (pH 9.2).

  • Incubation: Incubate at room temperature for 1 hour.

  • RNA Cleanup: Purify the RNA using a suitable RNA cleanup kit to remove residual salts and reaction components.

  • Reverse Transcription: Use the reduced RNA as a template in a reverse transcription reaction with a highly processive enzyme like SuperScript IV.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Methods to Overcome Stalling cluster_outcome Outcome start RNA with m¹A alkb AlkB Demethylation Removes m¹A modification start->alkb evolved_rt Evolved RT (e.g., RT-1306) Reads through m¹A with mutation start->evolved_rt thermo_rt Thermostable RT (e.g., SSIV) High temperature RT start->thermo_rt red_m1a red-m¹A-seq Chemical reduction of m¹A start->red_m1a outcome1 Full-length cDNA (No m¹A signature) alkb->outcome1 outcome2 Full-length cDNA (with m¹A-specific mutation) evolved_rt->outcome2 outcome3 Full-length cDNA thermo_rt->outcome3 outcome4 Full-length cDNA (with enhanced mutation) red_m1a->outcome4

Caption: Workflow for overcoming RT stalling at m¹A sites.

troubleshooting_logic start Problem: Low/No Full-Length cDNA cause1 Cause: RT Stalling at m¹A start->cause1 solution1 Solution 1: Use Evolved/Thermostable RT cause1->solution1 solution2 Solution 2: Enzymatic/Chemical Treatment cause1->solution2 solution3 Solution 3: Optimize Reaction Conditions cause1->solution3 outcome Successful Full-Length cDNA Synthesis solution1->outcome sub_sol2 AlkB Demethylation or NaBH₄ Reduction solution2->sub_sol2 sub_sol3 Increase dNTPs Increase Temperature (Thermostable RT) solution3->sub_sol3 sub_sol2->outcome sub_sol3->outcome

Caption: Troubleshooting logic for low cDNA yield.

References

Technical Support Center: Synthesis of 2'-O-Methyladenosine Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2'-O-Methyladenosine (2'-O-Me-A) containing oligonucleotides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2'-O-Me-A oligos, providing potential causes and actionable solutions.

Question 1: Why is the overall yield of my 2'-O-Me-A oligonucleotide synthesis low?

Low synthesis yield is a frequent challenge and can be attributed to several factors throughout the synthesis cycle.

  • Suboptimal Coupling Efficiency: The addition of each nucleotide, or coupling efficiency, is critical. A small decrease in efficiency at each step leads to a significant reduction in the final yield of the full-length product. For modified phosphoramidites like 2'-O-Me-A, which are more sterically hindered than standard DNA or RNA monomers, achieving high coupling efficiency is particularly crucial.

  • Moisture Contamination: Phosphoramidites are highly sensitive to moisture. The presence of water in solvents (especially acetonitrile), on the solid support, or in the argon/helium lines can hydrolyze the phosphoramidite, rendering it inactive for coupling.

  • Degraded Reagents: Phosphoramidites, activators, and other reagents can degrade over time, even with proper storage. Using fresh, high-quality reagents is essential for optimal performance.

  • Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups after a coupling step results in the elongation of these "failure sequences" in subsequent cycles, leading to a complex mixture of n-1, n-2, etc., oligonucleotides and reducing the yield of the desired full-length product.

  • Issues with the Synthesizer: Problems with reagent delivery, such as blocked lines or incorrect volumes, can lead to incomplete reactions and lower yields.

Solutions:

  • Optimize Coupling Time: For 2'-O-Me-A phosphoramidites, a standard coupling time may be insufficient. An extended coupling time of at least 6 minutes is often recommended.[1] Further optimization may be required depending on the sequence and synthesizer.

  • Ensure Anhydrous Conditions: Use anhydrous acetonitrile (ACN) with low water content (<10-15 ppm) for all reagents.[2] Store phosphoramidites and activator solutions under an inert atmosphere (argon or helium) and use fresh reagents.

  • Use an Appropriate Activator: For RNA synthesis, including 2'-O-Me-A, activators like 5-Benzylthio-1H-tetrazole (BTT) are often recommended over 1H-Tetrazole.[3] For longer oligonucleotides, 4,5-Dicyanoimidazole (DCI) may be a better choice as it is less acidic and can reduce the formation of n+1 impurities.[2][3]

  • Verify Synthesizer Performance: Regularly maintain and calibrate your DNA/RNA synthesizer to ensure accurate and consistent reagent delivery.

Question 2: My final product is showing low purity with a significant n-1 peak. What is the cause and how can I fix it?

The presence of a prominent n-1 peak (the desired sequence missing one nucleotide) in the final analysis (e.g., by HPLC) is a clear indicator of a problem during the synthesis cycle.

  • Low Coupling Efficiency: This is the most common cause of n-1 impurities. If the 2'-O-Me-A phosphoramidite (or any other phosphoramidite in the sequence) does not couple efficiently, the unreacted 5'-hydroxyl group on the growing oligonucleotide chain will be capped in the subsequent step, resulting in a truncated sequence.

  • Inefficient Capping: While less common, if the capping step is inefficient, the unreacted 5'-hydroxyl group from a failed coupling can be available for coupling in the next cycle, leading to a deletion of one nucleotide within the sequence.

Solutions:

  • Optimize Coupling Step: As with low yield, extend the coupling time for the 2'-O-Me-A phosphoramidite. Ensure the phosphoramidite and activator are fresh and anhydrous.

  • Check Capping Reagents: Verify that your capping solutions (Cap A and Cap B) are fresh and being delivered correctly by the synthesizer.

  • Purification Strategy: Standard desalting may not be sufficient to remove n-1 impurities, especially for longer oligonucleotides. Purification by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) is recommended to isolate the full-length product.

Question 3: I am observing issues during the deprotection of my 2'-O-Me-A oligonucleotide. What are the best practices?

Deprotection is a critical final step, and improper procedures can lead to incomplete removal of protecting groups or degradation of the oligonucleotide.

  • Incomplete Removal of Base Protecting Groups: The protecting groups on the nucleobases (e.g., phenoxyacetyl on Adenosine) must be completely removed for the oligonucleotide to be functional.

  • Degradation of the Oligonucleotide: Harsh deprotection conditions can lead to the degradation of the oligonucleotide chain.

Solutions:

  • Use Appropriate Deprotection Reagents: A common and effective method for deprotecting RNA and 2'-O-Me RNA oligos is a two-step process. First, treatment with a mixture of ammonium hydroxide and methylamine (AMA) cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone and the nucleobases. For 2'-O-Me-A oligos with standard protecting groups, deprotection with AMA for 10 minutes at 65°C is a good starting point.

  • Follow Recommended Protocols: For DMT-on purification, after AMA treatment and evaporation, the 2'-silyl protecting groups (if present in other parts of a chimeric oligo) are removed using a reagent like triethylamine trihydrofluoride (TEA·3HF). The reaction is then quenched with a buffer before purification. For DMT-off oligos, after deprotection, the product can be desalted.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield and purity for a 2'-O-Me-A containing oligonucleotide synthesis?

Yield and purity are highly dependent on the length of the oligonucleotide, the sequence, the scale of the synthesis, and the purification method. However, with optimized protocols, high purity can be achieved. For example, a 22-mer all-2'-O-methylated oligonucleotide has been purified to >99% purity with a yield of >56% using HPLC. Generally, for research-grade modified oligonucleotides, a purity of 80-90% is often sufficient for many applications.

Q2: What coupling time should I use for 2'-O-Me-A phosphoramidite?

Due to the steric hindrance of the 2'-O-methyl group, a longer coupling time compared to standard DNA phosphoramidites is recommended. A coupling time of 6 minutes is a good starting point for 2'-O-Me-A phosphoramidites. However, the optimal time may vary depending on the specific sequence, the activator used, and the synthesizer. It is advisable to perform a small-scale test synthesis to optimize the coupling time for your specific conditions.

Q3: Which activator is best for 2'-O-Me-A oligo synthesis?

Several activators can be used for 2'-O-Me-A synthesis.

  • 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are more acidic than 1H-Tetrazole and are generally recommended for RNA synthesis due to their ability to promote faster coupling. BTT is often considered a good choice for RNA synthesis.

  • 4,5-Dicyanoimidazole (DCI) is less acidic than tetrazole-based activators but is a better nucleophile. It is a good option for synthesizing long oligonucleotides as it minimizes the risk of n+1 impurity formation.

Q4: How does coupling efficiency affect the final yield?

The impact of coupling efficiency on the final yield is cumulative. Even a small decrease in per-step efficiency results in a significant drop in the amount of full-length product, especially for longer oligonucleotides.

Per-Step Coupling EfficiencyExpected Yield of Full-Length 20-merExpected Yield of Full-Length 50-mer
99.5%~90%~78%
99.0%~82%~61%
98.0%~67%~36%

Note: This table illustrates the theoretical maximum yield of the full-length oligonucleotide based on the coupling efficiency at each step.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 2'-O-Me-A Containing Oligonucleotide (1 µmol scale)

This protocol outlines a general procedure for the synthesis of an oligonucleotide containing a this compound residue using an automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA Synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside

  • 2'-O-Me-A phosphoramidite (and other required phosphoramidites), 0.1 M in anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))

  • Anhydrous Acetonitrile (ACN)

Synthesis Cycle:

The synthesis follows a standard phosphoramidite cycle, with modifications for the 2'-O-Me-A monomer.

  • Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed with the deblocking solution.

  • Coupling: The 2'-O-Me-A phosphoramidite and activator are delivered to the synthesis column.

    • Recommended Coupling Time: 6 minutes.

  • Capping: Unreacted 5'-hydroxyl groups are capped using the capping solutions.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizer solution.

This cycle is repeated for each subsequent nucleotide in the sequence.

Protocol 2: Cleavage and Deprotection of the 2'-O-Me-A Oligonucleotide

This protocol describes a standard procedure for cleaving the synthesized oligonucleotide from the solid support and removing the protecting groups.

Materials:

  • Ammonium hydroxide/Methylamine solution (AMA) (1:1 v/v)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Triethylamine (TEA)

  • Quenching buffer for RNA purification

Procedure (DMT-on):

  • Transfer the solid support to a screw-cap vial.

  • Add 1 mL of AMA solution to the vial.

  • Heat the vial at 65°C for 10-15 minutes.

  • Cool the vial and carefully transfer the supernatant to a new tube.

  • Evaporate the solution to dryness.

  • To remove 2'-silyl protecting groups (if present), dissolve the residue in a mixture of TEA·3HF, NMP, and TEA and heat at 65°C for 1.5 hours.

  • Quench the reaction with an appropriate quenching buffer.

  • The oligonucleotide is now ready for purification by HPLC or other methods.

Visualizations

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Addition of 2'-O-Me-A Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Cycle Repeats

Caption: Automated solid-phase synthesis cycle for 2'-O-Me-A oligonucleotides.

Troubleshooting_Low_Yield cluster_solutions Solutions LowYield Low Yield Coupling Suboptimal Coupling Efficiency LowYield->Coupling Moisture Moisture Contamination LowYield->Moisture Reagents Degraded Reagents LowYield->Reagents Capping Inefficient Capping LowYield->Capping OptimizeCoupling Extend Coupling Time Coupling->OptimizeCoupling Anhydrous Use Anhydrous Solvents Moisture->Anhydrous FreshReagents Use Fresh Reagents Reagents->FreshReagents CheckCapping Verify Capping Reagents Capping->CheckCapping

Caption: Troubleshooting logic for low yield in 2'-O-Me-A oligo synthesis.

References

troubleshooting and reducing non-specific binding in 2'-O-Methyladenosine MeRIP-seq

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 2'-O-Methyladenosine (m1A) MeRIP-seq. Our goal is to help you overcome common challenges, reduce non-specific binding, and ensure the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the success of an m1A MeRIP-seq experiment?

The success of an m1A MeRIP-seq experiment hinges on several key factors: the quality of the input RNA, the specificity and affinity of the anti-m1A antibody, the optimization of the immunoprecipitation (IP) conditions, and the stringency of the washing steps.[1][2] High-quality, intact RNA is essential to prevent the loss of methylation information.[1] The antibody must be rigorously validated to ensure it specifically recognizes m1A without cross-reacting with other RNA modifications or structures.[3] Finally, carefully optimized IP and wash buffers are crucial for minimizing non-specific binding and reducing background noise.[4]

Q2: What are appropriate negative controls for an m1A MeRIP-seq experiment?

Several negative controls are recommended to assess the level of non-specific binding and background in your m1A MeRIP-seq experiment. An essential control is performing the immunoprecipitation with a non-specific IgG antibody of the same isotype as your anti-m1A antibody. This will help identify RNA that binds non-specifically to the antibody or the beads. Additionally, an input control, which is a sample of the fragmented RNA that has not undergone immunoprecipitation, is crucial. The input control helps to account for variations in gene expression levels and to identify true enrichment of m1A-containing fragments.

Q3: How can I validate the specificity of my anti-m1A antibody?

Antibody specificity is paramount for reliable MeRIP-seq results. Several methods can be used to validate your anti-m1A antibody:

  • Dot Blot Assay: This is a simple and rapid method to confirm that the antibody recognizes m1A. Synthetic RNA oligonucleotides with and without m1A modifications are spotted onto a membrane and probed with the antibody. A strong signal for the m1A-containing oligo and a weak or absent signal for the unmodified oligo indicates specificity.

  • Mass Spectrometry (MS): For a more rigorous validation, the RNA pulled down by the antibody can be analyzed by mass spectrometry to confirm the presence of m1A. This method provides definitive evidence of the modification being immunoprecipitated.

Q4: What are the common bioinformatics challenges in m1A MeRIP-seq data analysis?

A primary challenge in MeRIP-seq data analysis is distinguishing true m1A peaks from background noise and non-specific binding. Highly expressed genes can sometimes produce false-positive peaks. Therefore, it is crucial to use appropriate peak calling algorithms that normalize the IP signal to the input control. Several bioinformatics pipelines, such as exomePeak, are available to facilitate this analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during m1A MeRIP-seq experiments.

High Background or Non-Specific Binding

Problem: I am observing high background signal in my negative control (IgG) lanes or a general smearing on my gels/high read counts in non-methylated regions in my sequencing data.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Washing Increase the number and duration of wash steps after immunoprecipitation. Optimize the salt concentration in your wash buffers; a combination of low-salt and high-salt washes can be effective at removing non-specifically bound RNA.
Suboptimal Blocking Pre-block the magnetic beads with a blocking agent before adding the antibody. Common blocking agents include Bovine Serum Albumin (BSA) and sheared salmon sperm DNA. Pre-clearing the cell lysate by incubating it with beads alone before the IP can also reduce non-specific binding to the beads.
Antibody Cross-Reactivity Ensure your anti-m1A antibody has been validated for specificity. Some antibodies may cross-react with other modifications or the mRNA cap structure. If cross-reactivity is suspected, consider testing a different antibody from another vendor.
Excessive Antibody or Input RNA Titrate the amount of antibody and input RNA to find the optimal ratio. Too much antibody can lead to increased non-specific binding, while too much input RNA can saturate the antibody.
Contaminated Reagents Ensure all buffers and solutions are freshly prepared with RNase-free water and reagents to prevent degradation and contamination.
Low Yield of Immunoprecipitated RNA

Problem: I am recovering a very low amount of RNA after the immunoprecipitation and elution steps.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Antibody Performance The antibody may have low affinity for m1A or may be inactive. Validate the antibody using a dot blot with a positive control. Consider trying an antibody from a different manufacturer.
Inefficient Immunoprecipitation Optimize the incubation time for the antibody with the RNA fragments. Ensure gentle but thorough mixing during the incubation to allow for efficient binding.
RNA Degradation Ensure that RNase inhibitors are included in all buffers throughout the protocol. Check the integrity of your input RNA on a Bioanalyzer or gel electrophoresis.
Inefficient Elution Optimize the elution conditions. If using a competitive elution with free m1A, ensure the concentration is sufficient to displace the bound RNA. If using a denaturing elution buffer, ensure the incubation time and temperature are adequate. Increasing the elution volume or the number of elution steps may also improve yield.
Low Abundance of m1A The m1A modification may be present at very low levels in your sample. Consider starting with a larger amount of total RNA.

Experimental Protocols

Protocol: Dot Blot Assay for Anti-m1A Antibody Validation

This protocol provides a method to assess the specificity of an anti-m1A antibody.

Materials:

  • Nitrocellulose membrane

  • Synthetic RNA oligonucleotides (one with m1A, one without)

  • Anti-m1A antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • UV cross-linker

Procedure:

  • Sample Preparation: Prepare serial dilutions of the m1A-containing and unmodified RNA oligonucleotides in RNase-free water.

  • Spotting: Carefully spot 1-2 µL of each RNA dilution onto the nitrocellulose membrane. Allow the spots to air dry completely.

  • Crosslinking: UV crosslink the RNA to the membrane according to the manufacturer's instructions for your cross-linker.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-m1A antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing steps as in step 6.

  • Detection: Incubate the membrane with the chemiluminescent substrate and visualize the signal using an imaging system.

Expected Results: A strong signal should be observed for the spots containing the m1A-modified oligonucleotide, with minimal to no signal for the unmodified oligonucleotide, confirming the antibody's specificity for m1A.

Optimized Washing Buffers for MeRIP-seq

To effectively reduce non-specific binding, a series of washes with varying salt concentrations is recommended.

Wash Buffer Composition Purpose
Low-Salt Wash Buffer 50 mM NaCl, 10 mM Tris-HCl (pH 7.5), 0.1% IGEPAL CA-630To remove loosely bound, non-specific RNAs.
High-Salt Wash Buffer 500 mM NaCl, 10 mM Tris-HCl (pH 7.5), 0.1% IGEPAL CA-630To disrupt stronger, non-specific electrostatic interactions.
Final Wash Buffer (e.g., TE buffer) 10 mM Tris-HCl (pH 7.5), 1 mM EDTATo remove residual salts before elution.

Procedure: Perform two washes with the low-salt buffer, followed by two washes with the high-salt buffer, and a final rinse with the final wash buffer. Each wash should be for 5-10 minutes at 4°C with gentle rotation.

Visualizations

MeRIP_seq_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_sequencing Sequencing & Analysis RNA_Extraction Total RNA Extraction RNA_Fragmentation RNA Fragmentation (~100 nt) RNA_Extraction->RNA_Fragmentation Antibody_Binding Incubation with anti-m1A Antibody RNA_Fragmentation->Antibody_Binding Input_Control Input Control RNA_Fragmentation->Input_Control Bead_Capture Capture with Protein A/G Beads Antibody_Binding->Bead_Capture Washing Stringent Washes Bead_Capture->Washing Elution Elution of m1A-RNA Washing->Elution Library_Prep Library Preparation Elution->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling) Sequencing->Data_Analysis Input_Control->Library_Prep

Caption: Workflow of the this compound (m1A) MeRIP-seq experiment.

Non_Specific_Binding_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions High_Background High Background/ Non-Specific Binding Insufficient_Washing Insufficient Washing High_Background->Insufficient_Washing Suboptimal_Blocking Suboptimal Blocking High_Background->Suboptimal_Blocking Antibody_Issues Antibody Cross-Reactivity High_Background->Antibody_Issues Excess_Reagents Excess Antibody/RNA High_Background->Excess_Reagents Optimize_Washes Optimize Wash Buffers (Salt Concentration) Insufficient_Washing->Optimize_Washes Improve_Blocking Use Blocking Agents (BSA, ssDNA) / Pre-clear Lysate Suboptimal_Blocking->Improve_Blocking Validate_Antibody Validate Antibody (Dot Blot, Mass Spec) Antibody_Issues->Validate_Antibody Titrate_Reagents Titrate Antibody and Input RNA Excess_Reagents->Titrate_Reagents

Caption: Troubleshooting logic for high background in m1A MeRIP-seq.

References

Technical Support Center: Optimization of PCR for Templates Containing 2'-O-Methyladenosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are working with DNA templates containing the 2'-O-Methyladenosine (2'-O-Me-A) modification. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your PCR amplification experiments for these challenging templates.

Frequently Asked Questions (FAQs)

Q1: How does this compound in a DNA template affect PCR amplification?

The 2'-O-methyl modification on an adenosine residue in a DNA template can present a significant challenge for PCR amplification. The methyl group adds bulk to the ribose sugar, which can cause steric hindrance within the active site of many DNA polymerases. This can lead to several issues, including:

  • Polymerase Stalling: The polymerase may pause or dissociate from the template at the site of the modification, leading to incomplete DNA synthesis and lower yields of the full-length PCR product.

  • Reduced Amplification Efficiency: The overall efficiency of the PCR can be decreased due to slower nucleotide incorporation or a higher rate of polymerase dissociation.

  • Increased Error Rate: Some polymerases may be more prone to misincorporating nucleotides opposite the modified base, leading to a higher mutation rate in the amplified product.

Q2: Which type of DNA polymerase is recommended for templates with this compound?

Standard Taq DNA polymerase may not be the optimal choice for amplifying templates with this compound due to its lower processivity and lack of proofreading activity. For these challenging templates, the following types of polymerases are recommended:

  • High-Fidelity DNA Polymerases: These enzymes possess a 3'→5' exonuclease (proofreading) activity, which can help to ensure accuracy when encountering a modified base. They are often engineered for higher processivity and are a good starting point for modified templates.[1][2][3][4]

  • Engineered Polymerases for Difficult Templates: Several commercially available DNA polymerases have been specifically designed to amplify "difficult" templates, such as those with high GC content or complex secondary structures. These polymerases often have a higher tolerance for modified bases.[1]

  • Polymerase Blends: Some formulations blend Taq polymerase with a proofreading polymerase to combine the high processivity of Taq with the accuracy of a high-fidelity enzyme.

It is advisable to test a few different polymerases to determine the best one for your specific template and primer set.

Q3: How should I adjust my PCR cycling conditions for a this compound-containing template?

You will likely need to optimize your thermal cycling parameters to successfully amplify a template containing 2'-O-Me-A. Here are some key considerations:

  • Annealing Temperature: The presence of the modification should not significantly alter the melting temperature (Tm) of your primers. However, to improve specificity, it is highly recommended to perform a temperature gradient PCR to determine the optimal annealing temperature.

  • Extension Time: Due to potential polymerase stalling, it is advisable to increase the extension time. A good starting point is to double the standard recommended extension time for your polymerase (e.g., from 1 minute per kb to 2 minutes per kb).

  • Number of Cycles: If you are experiencing low product yield, you can try increasing the number of PCR cycles (e.g., from 30 to 35 or 40). However, be aware that this may also increase the amplification of non-specific products.

Q4: Can PCR additives help in the amplification of these modified templates?

Yes, PCR additives, also known as enhancers, can be very effective in improving the amplification of difficult templates, including those with modifications that may promote secondary structures.

  • DMSO (Dimethyl Sulfoxide): DMSO can help to reduce secondary structures in the DNA template, making it more accessible to the polymerase. A final concentration of 2-8% is typically recommended. Note that high concentrations of DMSO can inhibit Taq polymerase activity.

  • Betaine: Betaine is another additive that helps to reduce the formation of secondary structures, particularly in GC-rich regions. It is typically used at a final concentration of 1-1.7 M.

  • Formamide: Formamide can also be used to lower the melting temperature of the DNA and reduce secondary structures. A concentration of 1-5% is generally recommended.

It is important to empirically test the optimal concentration for each additive, as they can have different effects depending on the polymerase, template, and primer set.

Troubleshooting Guide

This guide addresses common issues encountered when amplifying DNA templates containing this compound.

Problem Potential Cause Recommended Solution
No or Low PCR Product Yield Suboptimal Annealing Temperature: The annealing temperature may be too high, preventing efficient primer binding.Perform a gradient PCR to determine the optimal annealing temperature.
Polymerase Inhibition: The 2'-O-Me-A modification is stalling the DNA polymerase.1. Switch to a high-fidelity or an engineered polymerase designed for difficult templates.2. Increase the extension time to allow the polymerase more time to bypass the modification.
Insufficient Template: The amount of template DNA is too low.Increase the amount of template DNA in the reaction.
Incorrect MgCl₂ Concentration: The concentration of Mg²⁺ is crucial for polymerase activity and is often suboptimal for modified templates.Titrate the MgCl₂ concentration, typically in the range of 1.5 to 3.0 mM.
Non-Specific Bands or Smearing Annealing Temperature is Too Low: A low annealing temperature can lead to non-specific primer binding.Increase the annealing temperature in increments of 1-2°C or use a gradient PCR.
High Primer Concentration: Excess primers can lead to the formation of primer-dimers and other non-specific products.Reduce the primer concentration in the reaction.
Too Many PCR Cycles: Excessive cycling can lead to the accumulation of non-specific products.Reduce the number of PCR cycles.
Template Contamination: The DNA template may be contaminated with other DNA.Use fresh, purified template DNA.
Incorrect Product Size Mispriming: Primers are annealing to non-target sites.1. Verify primer specificity using tools like BLAST.2. Increase the annealing temperature.3. Consider designing new, more specific primers.
Polymerase Error: The polymerase may be "slipping" at the modification site, leading to insertions or deletions.Use a high-fidelity polymerase with proofreading activity.

Experimental Protocols

Protocol 1: Gradient PCR for Annealing Temperature Optimization

This protocol is designed to determine the optimal annealing temperature for your primers with the 2'-O-Me-A modified template.

  • Reaction Setup: Prepare a master mix containing all PCR components except the template DNA. A typical 50 µL reaction might include:

    • 10 µL 5x High-Fidelity PCR Buffer

    • 1 µL 10 mM dNTPs

    • 2.5 µL 10 µM Forward Primer

    • 2.5 µL 10 µM Reverse Primer

    • 0.5 µL High-Fidelity DNA Polymerase (e.g., 2 U/µL)

    • 23.5 µL Nuclease-Free Water

  • Aliquoting Master Mix: Aliquot 49 µL of the master mix into 8 separate PCR tubes.

  • Adding Template: Add 1 µL of your 2'-O-Me-A modified template DNA to each tube.

  • Thermocycling Conditions: Set up the thermocycler with a temperature gradient for the annealing step. A typical range would be from 5°C below to 5°C above the calculated Tm of your primers.

    • Initial Denaturation: 98°C for 30 seconds

    • Cycling (35 cycles):

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C gradient for 30 seconds

      • Extension: 72°C for 1-2 minutes/kb

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis: Run 10 µL of each PCR product on an agarose gel to identify the annealing temperature that produces the highest yield of the specific product with minimal non-specific bands.

Protocol 2: PCR with Additives for Difficult Templates

This protocol provides a starting point for using DMSO as a PCR additive to improve the amplification of your modified template.

  • Reaction Setup: Prepare a master mix as described in Protocol 1.

  • Adding DMSO: Prepare a series of reactions with varying final concentrations of DMSO (e.g., 2%, 4%, 6%, 8%). Adjust the volume of nuclease-free water accordingly to maintain a final reaction volume of 50 µL.

  • Thermocycling Conditions: Use the optimal annealing temperature determined from Protocol 1.

    • Initial Denaturation: 98°C for 30 seconds

    • Cycling (35 cycles):

      • Denaturation: 98°C for 10 seconds

      • Annealing: (Optimal Temperature) for 30 seconds

      • Extension: 72°C for 1-2 minutes/kb

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis: Analyze the PCR products on an agarose gel to determine the DMSO concentration that gives the best amplification result.

Visualizations

PCR_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Strategy cluster_analysis Analysis start Start with 2'-O-Me-A Template reagents Prepare PCR Master Mix (High-Fidelity Polymerase, dNTPs, Primers, Buffer) start->reagents gradient_pcr Gradient PCR for Annealing Temperature reagents->gradient_pcr additives Test PCR Additives (e.g., DMSO, Betaine) gradient_pcr->additives If low yield or non-specific bands extension_time Optimize Extension Time additives->extension_time If still low yield gel Agarose Gel Electrophoresis extension_time->gel troubleshoot Troubleshoot based on results (see guide) gel->troubleshoot If issues persist success Successful Amplification gel->success Optimal conditions found troubleshoot->gradient_pcr Re-optimize

Caption: Workflow for optimizing PCR amplification of this compound templates.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Troubleshooting Actions start Analyze PCR Result on Gel no_product No or Low Product start->no_product non_specific Non-Specific Bands start->non_specific correct_product Correct Product start->correct_product solution_no_product Increase Extension Time Optimize Annealing Temp (Gradient) Change Polymerase Titrate MgCl₂ no_product->solution_no_product solution_non_specific Increase Annealing Temp Decrease Primer Conc. Reduce Cycle Number Use Hot-Start Polymerase non_specific->solution_non_specific no_action Proceed to Downstream Application correct_product->no_action

Caption: Logical flowchart for troubleshooting common PCR issues with modified templates.

References

Technical Support Center: Advanced Purification of 2'-O-Methyladenosine-Modified RNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-Methyladenosine (2'-OMe-A)-modified RNA.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound-modified RNA oligonucleotides.

Problem IDIssuePotential CausesSuggested Solutions
PUR-001 Low Yield of Purified 2'-OMe-A RNA Incomplete synthesis or cleavage from solid support.- Optimize synthesis coupling efficiency and cleavage conditions.- Ensure complete deprotection of the RNA.
Suboptimal purification conditions.- Adjust the mobile phase composition, gradient, or temperature for HPLC/FPLC.[1][2]- Ensure the correct column chemistry is being used for the specific RNA sequence and modification.
Loss of sample during processing.- Minimize the number of transfer steps.- Use low-binding tubes and pipette tips.
RNA degradation by nucleases.- Maintain a sterile, RNase-free environment.[3][4]- Use RNase inhibitors where appropriate.
PUR-002 Co-elution of Target RNA with Truncated or Failure Sequences Poor resolution during chromatographic separation.- Optimize the HPLC/FPLC gradient for better separation of the full-length product from shorter sequences.- Consider using a column with higher resolving power.
The 2'-O-methylation affects the charge or hydrophobicity similarly to failure sequences.- For ion-pair reversed-phase HPLC, adjust the concentration and type of ion-pairing reagent.- For anion-exchange chromatography, modify the salt gradient to enhance charge-based separation.
PUR-003 Presence of Unmodified RNA in the Final Product Incomplete methylation during synthesis.- Optimize the methylation reaction conditions (reagents, time, temperature).
Purification method does not effectively separate modified from unmodified RNA.- Employ enzymatic digestion with a nuclease that specifically cleaves unmodified RNA, leaving the 2'-OMe-A-modified RNA intact. - High-resolution analytical techniques like HPLC or mass spectrometry may be required to resolve species with very similar characteristics.
PUR-004 Peak Tailing or Broadening in HPLC/FPLC Chromatogram Secondary structures or aggregation of the RNA.- Perform purification at an elevated temperature (e.g., 50-65°C) to denature secondary structures.- Add a denaturing agent like urea to the mobile phase.
Interaction of RNA with the column matrix.- Ensure the column is properly equilibrated before sample injection.- Clean the column according to the manufacturer's instructions to remove any adsorbed material.
PUR-005 RNA Degradation During Purification Exposure to high pH or temperature for extended periods.- Minimize the duration of exposure to harsh conditions.- Use buffers with appropriate pH stability.
RNase contamination of purification system.- Thoroughly clean the HPLC/FPLC system, including tubing and columns, with RNase decontamination solutions.

Frequently Asked Questions (FAQs)

Q1: Which purification technique is best for this compound-modified RNA?

A1: The choice of purification technique depends on the desired purity, yield, and scale of your application. High-Performance Liquid Chromatography (HPLC), particularly ion-pair reversed-phase (IP-RP-HPLC) and anion-exchange (AEX-HPLC), is widely used for high-purity applications. Fast Performance Liquid Chromatography (FPLC) is also a viable option, especially for larger-scale purifications. For applications where removal of unmodified RNA is critical, enzymatic purification methods can be employed in conjunction with chromatographic techniques.

Q2: How does the this compound modification affect the purification process?

A2: The 2'-O-methyl group adds hydrophobicity to the RNA molecule and can also sterically hinder interactions. In ion-pair reversed-phase HPLC, this increased hydrophobicity can lead to longer retention times compared to unmodified RNA of the same sequence. In anion-exchange chromatography, the charge of the molecule is not directly affected, but the modification can influence the overall conformation, which may slightly alter its interaction with the stationary phase.

Q3: What are the typical purity and yield I can expect from HPLC purification of 2'-O-Me-A modified RNA?

A3: With optimized protocols, HPLC can achieve high purity levels, often exceeding 95%. The overall yield will depend on the efficiency of the upstream synthesis and deprotection steps, as well as the complexity of the purification itself. It is not uncommon for purification to result in a 30-50% loss of the crude material.

Q4: Can I use denaturing polyacrylamide gel electrophoresis (PAGE) to purify my this compound-modified RNA?

A4: While denaturing PAGE is a common method for RNA purification, it has several drawbacks for modified oligonucleotides. These include the potential for contamination with acrylamide, the denaturing conditions which may be harsh, and the method being labor-intensive and difficult to scale up. For therapeutic and many research applications, HPLC or FPLC are generally preferred for their higher purity, reproducibility, and scalability.

Q5: How can I confirm the purity and identity of my purified this compound-modified RNA?

A5: A combination of analytical techniques is recommended. Analytical HPLC can be used to assess purity. To confirm the identity and the presence of the modification, mass spectrometry (e.g., LC-MS) is the gold standard. Capillary gel electrophoresis (CGE) can also be used to determine purity and size.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification

This protocol is a general guideline for the purification of this compound-modified RNA. Optimization of the gradient and mobile phase composition may be required for specific sequences.

1. Materials and Reagents:

  • Crude, deprotected 2'-O-Me-A modified RNA
  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in RNase-free water
  • Mobile Phase B: 0.1 M TEAA in Acetonitrile
  • HPLC system with a UV detector
  • C18 reverse-phase column

2. Procedure:

  • Dissolve the crude RNA pellet in Mobile Phase A.
  • Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.
  • Inject the RNA sample onto the column.
  • Elute the RNA using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes.
  • Monitor the elution profile at 260 nm. The full-length, modified RNA product should be the major, late-eluting peak.
  • Collect the fractions corresponding to the main peak.
  • Desalt the collected fractions using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).
  • Quantify the purified RNA using UV spectrophotometry.

Protocol 2: Enzymatic Digestion of Unmodified RNA

This protocol can be used as a supplementary step to remove any contaminating unmodified RNA.

1. Materials and Reagents:

  • Purified RNA sample potentially containing unmodified species
  • Nuclease specific for unmodified RNA (e.g., a nuclease that is inhibited by 2'-O-methylation)
  • Reaction buffer compatible with the chosen nuclease
  • RNase inhibitor
  • Method for subsequent RNA cleanup (e.g., spin column or precipitation)

2. Procedure:

  • In an RNase-free tube, combine the RNA sample with the nuclease reaction buffer and an RNase inhibitor.
  • Add the nuclease that is inhibited by 2'-O-methylation.
  • Incubate the reaction at the optimal temperature for the nuclease for a specified period (e.g., 30-60 minutes).
  • Stop the reaction by adding a chelating agent like EDTA (if the nuclease is metal-dependent) or by heat inactivation, as recommended by the enzyme manufacturer.
  • Purify the intact, this compound-modified RNA from the digested fragments using a spin column or ethanol precipitation.
  • Assess the purity of the final product using analytical HPLC or LC-MS.

Visualizations

experimental_workflow cluster_synthesis RNA Synthesis & Deprotection cluster_purification Purification cluster_qc Quality Control synthesis Solid-Phase Synthesis of 2'-OMe-A Modified RNA deprotection Cleavage and Deprotection synthesis->deprotection hplc IP-RP-HPLC or AEX-HPLC deprotection->hplc enzymatic Optional: Enzymatic Digestion of Unmodified RNA hplc->enzymatic If needed desalting Desalting hplc->desalting enzymatic->desalting analytics Analytical HPLC desalting->analytics mass_spec LC-MS Analysis desalting->mass_spec quant Quantification (UV Spec) analytics->quant final_product final_product quant->final_product Final Purified Product

Caption: Workflow for the purification of this compound-modified RNA.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome start Low Purity of 2'-OMe-A RNA check_chromatogram Analyze HPLC Chromatogram start->check_chromatogram check_mass_spec Analyze Mass Spec Data start->check_mass_spec optimize_gradient Optimize HPLC Gradient check_chromatogram->optimize_gradient Co-elution of peaks change_column Use Higher Resolution Column check_chromatogram->change_column Poor peak resolution add_denaturant Add Denaturant (Urea/Heat) check_chromatogram->add_denaturant Peak tailing/broadening check_mass_spec->optimize_gradient Failure sequences present enzymatic_cleanup Enzymatic Cleanup check_mass_spec->enzymatic_cleanup Unmodified species present success High Purity RNA optimize_gradient->success change_column->success add_denaturant->success enzymatic_cleanup->success

References

Technical Support Center: Resolving Data Analysis Ambiguities in 2'-O-Methyladenosine (Am) Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2'-O-Methyladenosine (Am) sequencing data. Our goal is to help you navigate common challenges and resolve ambiguities in your data analysis.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your this compound (Am) sequencing experiments, from low library yield to high false-positive rates.

Issue 1: Low or No Library Yield After Adapter Ligation

A common bottleneck in library preparation for RNA modification sequencing is the ligation of adapters to the RNA fragments. Low yield at this stage can compromise the entire experiment.

Potential Cause Recommended Solution Expected Outcome
RNA Degradation Assess RNA integrity using a Bioanalyzer or similar instrument. Ensure all reagents and equipment are RNase-free.[1]High-quality RNA with a high RNA Integrity Number (RIN) will improve ligation efficiency.
Inhibitors in RNA Sample Purify RNA using a robust method to remove contaminants like salts, phenol, or ethanol.[2] Consider an additional clean-up step before ligation.Removal of inhibitors will allow the ligase to function optimally, increasing library yield.
Suboptimal Ligation Conditions Optimize the ratio of adapter to RNA insert. Titrate the amount of ligase and adjust incubation time and temperature according to the manufacturer's protocol.A balanced ratio of components and optimal reaction conditions will maximize the ligation of adapters to RNA fragments.
Presence of 3' Terminal 2'-O-Methylation Be aware that a terminal 2'-O-methylation can inhibit RNA ligase activity, reducing ligation efficiency at the 3'-end.[1] This is a known bias that can be useful for analyzing terminal modifications.While this may lead to lower overall library yield, it can be exploited for specific analysis of terminal Am sites.

Issue 2: High Rate of False Positives in Am Site Identification

Distinguishing true Am sites from background noise is a critical challenge in data analysis. False positives can arise from various sources, including RNA structure and sequencing errors.

Potential Cause Recommended Solution Expected Outcome
RNA Secondary Structures For methods relying on reverse transcriptase (RT) stops, compare results with a control at standard dNTP concentrations, as RT can pause at structured regions.[3] For methods based on alkaline hydrolysis, be aware that structure-dependent resistance can mimic the signal of a 2'-O-methylation.Differentiating between structure-induced pauses and modification-specific signals will reduce false positives.
Inappropriate Alignment Parameters Use stringent alignment parameters that do not allow for a high number of mismatches. Trim low-quality bases from the 3' end of reads before alignment.Accurate alignment is crucial for correctly identifying the precise location of the modification.
Lack of Biological Replicates Always include biological replicates in your experimental design to assess the reproducibility of your findings.Consistent identification of an Am site across multiple biological replicates increases confidence and reduces the likelihood of it being a random artifact.
Non-specific Antibody Binding (for antibody-based methods) Ensure the antibody used has high specificity for Am. Include appropriate negative controls, such as a mock IP with a non-specific IgG.Reduced background signal from non-specific binding will enhance the signal-to-noise ratio for true Am sites.

Frequently Asked Questions (FAQs)

This section addresses common questions related to the analysis and interpretation of this compound (Am) sequencing data.

Q1: How do I choose the right sequencing method for detecting Am?

A1: The choice of method depends on your specific research question, the abundance of your RNA of interest, and the required resolution. Here is a comparison of common methods:

Method Principle Advantages Disadvantages
RiboMethSeq Alkaline hydrolysis is inhibited by 2'-O-methylation, leading to a gap in sequencing coverage at the modified site.Quantitative, does not require specific antibodies.Can be biased by RNA secondary structure, may require higher sequencing depth.
2'-OMe-Seq Reverse transcriptase stalls at 2'-O-methylated sites under low dNTP concentrations.High sensitivity, provides single-nucleotide resolution.Can be prone to false positives due to RT pausing at complex RNA structures.
Nm-Seq/RibOxi-Seq Exploits the resistance of 2'-O-methylated 3'-termini to periodate oxidation and subsequent cleavage.Provides single-nucleotide resolution, can be adapted for low-abundance RNAs.Requires multiple enzymatic and chemical steps, which can introduce biases.
Direct RNA Sequencing (e.g., Nanopore) Directly sequences native RNA molecules, allowing for the detection of modifications based on alterations in the electrical current signal.Provides long reads, preserves information about co-occurring modifications.Higher error rates compared to short-read sequencing, bioinformatics tools for modification detection are still under development.

Q2: What is the recommended sequencing depth for Am analysis?

A2: The required sequencing depth can vary depending on the method and the abundance of the target RNA. For abundant RNAs like rRNA, a depth of 10-15 million raw reads per sample is often sufficient for methods like RiboMethSeq and 2'-OMe-Seq. For less abundant transcripts or transcriptome-wide analyses, a much higher depth may be necessary to achieve adequate coverage.

Q3: How can I distinguish this compound (Am) from N6,2'-O-dimethyladenosine (m6Am)?

A3: This is a significant challenge as some methods cannot easily differentiate between these two modifications. Antibody-based approaches, for instance, may cross-react. Mass spectrometry remains the gold standard for unambiguous identification and quantification of both modifications. For sequencing-based approaches, careful experimental design and the use of specific enzymes that can differentiate between the modifications may be necessary.

Q4: What are the key steps in a typical bioinformatics workflow for Am sequencing data?

A4: A general bioinformatics pipeline for analyzing Am sequencing data involves several key steps. The specific tools used may vary depending on the sequencing method.

bioinformatic_workflow cluster_0 Data Pre-processing cluster_1 Alignment cluster_2 Signal Detection cluster_3 Quantification & Annotation Quality_Control Quality Control (FastQC) Adapter_Trimming Adapter & Quality Trimming Quality_Control->Adapter_Trimming Alignment Alignment to Reference Genome/Transcriptome Adapter_Trimming->Alignment Signal_Calculation Calculate Modification Signal (e.g., coverage drop, RT stop) Alignment->Signal_Calculation Peak_Calling Peak Calling/Site Identification Signal_Calculation->Peak_Calling Quantification Quantification of Modification Stoichiometry Peak_Calling->Quantification Annotation Annotation of Modified Sites Quantification->Annotation RiboMethSeq_Workflow Start Total RNA Fragmentation Alkaline Fragmentation Start->Fragmentation End_Repair 3' Dephosphorylation & 5' Phosphorylation Fragmentation->End_Repair Adapter_Ligation 3' and 5' Adapter Ligation End_Repair->Adapter_Ligation RT Reverse Transcription Adapter_Ligation->RT PCR PCR Amplification RT->PCR Sequencing Illumina Sequencing PCR->Sequencing

References

enhancing the specificity and sensitivity of 2'-O-Methyladenosine detection methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the specificity and sensitivity of 2'-O-Methyladenosine (Am) detection methods. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting this compound (Am)?

A1: The main approaches for detecting and quantifying this compound (Am) fall into three categories:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity, allowing for direct quantification of the modification from digested RNA samples.[1][2]

  • Antibody-based Methods: These techniques, such as MeRIP-seq (methylated RNA immunoprecipitation sequencing) or dot blots, use antibodies that specifically recognize Am to enrich for Am-containing RNA fragments.[3][4]

  • Enzymatic and Chemical Methods: These methods exploit the unique chemical properties of the 2'-O-methyl group. For example, the presence of a 2'-O-methylation can cause reverse transcriptase to stall or pause under low dNTP concentrations, allowing for its detection.[5] Other approaches use specific enzymes or chemical reactions that are inhibited by the 2'-O-methyl group.

Q2: Why is it challenging to distinguish this compound (Am) from its isomers?

A2: Distinguishing Am from its isomers, such as N6-methyladenosine (m6A) and N1-methyladenosine (m1A), is a significant challenge, particularly for mass spectrometry. These molecules have the exact same mass and can produce similar fragment ions during analysis. Therefore, successful differentiation relies heavily on high-quality chromatographic separation before the mass spectrometry step. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over standard reverse-phase columns for better separation of these highly polar compounds.

Q3: My antibody-based experiment shows high background noise. What are the common causes?

A3: High background in antibody-based methods is often due to issues with antibody specificity. Common causes include:

  • Cross-reactivity: The antibody may bind to other, more abundant adenosine modifications (like m6A) or even unmodified adenosine. It's crucial to rigorously validate antibody specificity using techniques like dot blots with synthetic oligonucleotides containing different modifications.

  • Non-specific Binding: Antibodies may bind non-specifically to complex RNA secondary structures, leading to false-positive signals.

  • Sample Contamination: Contamination with DNA or other cellular components can interfere with the assay.

Q4: How can I improve the sensitivity of my LC-MS/MS analysis for low-abundance Am?

A4: Improving sensitivity in LC-MS/MS for rare modifications like Am involves optimizing several parameters:

  • Sample Preparation: Ensure high-purity RNA extraction and efficient enzymatic digestion to nucleosides.

  • Chromatography: Use HILIC for better retention and separation of polar nucleosides. The high organic content of the mobile phase in HILIC also enhances ionization efficiency.

  • Mass Spectrometry Settings: Optimize ion source parameters, collision energy, and consider using multi-stage tandem mass spectrometry (MS3) which can offer higher specificity by filtering out coeluting chemical interferences. For some nucleosides, increasing the 'q value' in an ion trap mass spectrometer has been shown to markedly improve detection sensitivity in MS3 mode.

Q5: What is the biological significance of detecting Am?

A5: 2'-O-methylation is one of the most common RNA modifications and plays a critical role in various cellular processes. It enhances the stability of RNA by protecting it against hydrolytic degradation. In viruses, 2'-O-methylation of the RNA genome can help the virus evade the host's immune system. In eukaryotes, it is found in many types of RNA, including mRNA, tRNA, and rRNA, where it influences RNA structure, processing, and function.

Section 2: Methodologies and Quantitative Data

Comparison of Am Detection Methods

The following table summarizes the key characteristics of the primary methods used for this compound detection.

FeatureLC-MS/MSAntibody-Based (MeRIP-seq)Enzymatic (RT Stalling)
Principle Direct detection and quantification of nucleosides by mass after chromatographic separation.Enrichment of RNA fragments containing Am using a specific antibody, followed by sequencing.Indirect detection based on reverse transcriptase pausing at the 2'-O-methylated site.
Specificity High (dependent on chromatographic resolution of isomers).Variable (highly dependent on antibody quality and cross-reactivity).Moderate (can generate false-positives and false-negatives).
Sensitivity High (can reach nanomolar to femtomole levels).High (suitable for transcriptome-wide mapping).Moderate to high.
Quantification Absolute and highly accurate.Relative (provides enrichment levels, not absolute stoichiometry).Semi-quantitative (difficult to determine partial methylation).
Sequence Context Lost (RNA is digested to single nucleosides).Preserved (provides location within the RNA sequence).Preserved (identifies the position of the modification).
Throughput Moderate to High.High.Low to Moderate.

Note: Quantitative data for Am detection is often grouped with other adenosine modifications. The sensitivity values are based on general nucleoside analysis.

Quantitative Performance in Nucleoside Analysis by LC-MS/MS

This table presents reported concentration ranges and limits of detection (LOD) for adenosine and its modifications in biological samples, demonstrating the typical sensitivity of the LC-MS/MS approach.

AnalyteMethodMatrixConcentration Range (nM)
Adenosine (A)HILIC-MS/MSHuman Serum3.20–17.86
N6-methyladenosine (m6A)HILIC-MS/MSHuman Serum2.24–7.73
N1-methyladenosine (m1A)HILIC-MS/MSHuman Serum115.16–211.44
N6,2'-O-dimethyladenosine (m6Am)HILIC-MS/MSHuman Serum0.16–2.28

Data sourced from a study on human serum from healthy volunteers. The study successfully established a method for quantifying Am, though its concentration was below the limit of quantification in many samples.

Section 3: Experimental Protocols & Workflows

Workflow for Am Detection via LC-MS/MS

The following diagram illustrates the standard workflow for quantifying this compound from biological samples using liquid chromatography-tandem mass spectrometry.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation RNA_Isolation 1. Total RNA Isolation RNA_QC 2. RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->RNA_QC Digestion 3. Enzymatic Digestion to Nucleosides RNA_QC->Digestion Filtration 4. Sample Cleanup (e.g., Filtration) Digestion->Filtration HILIC 5. HILIC Separation Filtration->HILIC Inject Sample MSMS 6. Tandem MS (MRM Mode) HILIC->MSMS Data_Acq 7. Data Acquisition MSMS->Data_Acq Peak_Int 8. Peak Integration Data_Acq->Peak_Int Raw Data Quant 9. Quantification (vs. Standard Curve) Peak_Int->Quant Report 10. Final Report Quant->Report

Caption: Workflow for Am analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification of Am

This protocol provides a general methodology for the quantification of Am. Optimization is required for specific instruments and sample types.

  • RNA Isolation and Digestion:

    • Isolate total RNA from cells or tissues using a standard Trizol or column-based method.

    • Assess RNA integrity and quantity using a spectrophotometer and agarose gel electrophoresis or a Bioanalyzer.

    • Digest 1-5 µg of total RNA to nucleosides using a cocktail of nuclease P1 followed by bacterial alkaline phosphatase.

    • Remove proteins and enzymes by filtration through a 10 kDa molecular weight cut-off filter.

  • Liquid Chromatography:

    • Column: Use a HILIC column (e.g., Waters Acquity UPLC BEH Amide).

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.2% acetic acid.

    • Mobile Phase B: Acetonitrile with 2 mM ammonium acetate and 0.2% acetic acid.

    • Gradient: A typical gradient starts at high organic content (e.g., 95% B) and gradually decreases to elute the polar nucleosides.

    • Flow Rate: ~0.3 mL/min.

    • Column Temperature: 40-45 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer is commonly used.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for Am is m/z 282.1. The product ion is typically the base fragment at m/z 150.1 (adenine + methyl). These transitions must be optimized on the specific instrument used.

    • Optimization: Infuse a pure Am standard to optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energy for the specific MRM transition.

  • Quantification:

    • Prepare a standard curve by making serial dilutions of pure Am standard (e.g., 0.5 to 50 µg/L).

    • Spike an internal standard into all samples and standards for normalization.

    • Integrate the peak areas for the Am MRM transition in both the standards and the unknown samples.

    • Calculate the concentration of Am in the samples by interpolating their peak areas from the linear regression of the standard curve.

Section 4: Troubleshooting Guide

This section addresses specific issues that may arise during Am detection experiments.

Logical Flow for Troubleshooting Poor LC-MS/MS Signal

The diagram below outlines a step-by-step process for diagnosing the cause of a weak or absent signal for this compound in an LC-MS/MS experiment.

Troubleshooting_LCMS Start Start: No or Low Am Signal Check_Std 1. Run Am Standard: Is the signal strong? Start->Check_Std Check_MS 2. Check MS Tuning & Parameters Check_Std->Check_MS No Check_Sample 4. Check Sample Prep: RNA Quality & Digestion Check_Std->Check_Sample Yes Check_LC 3. Check LC System (Column, Solvents, Leaks) Check_MS->Check_LC Tuning OK MS_Issue Root Cause: Instrument needs tuning or MRM parameters are wrong. Check_MS->MS_Issue Tuning Fails Check_LC->MS_Issue LC System OK LC_Issue Root Cause: Chromatography failure (e.g., old column). Check_LC->LC_Issue Problem Found Low_Abundance Root Cause: Am is below LOD or absent in the sample. Check_Sample->Low_Abundance Prep OK Sample_Prep_Issue Root Cause: Inefficient digestion or RNA degradation. Check_Sample->Sample_Prep_Issue Problem Found

Caption: Troubleshooting workflow for LC-MS/MS.

Troubleshooting Q&A

Q: My HILIC column is giving poor peak shapes for Am and its isomers. What should I do?

A: Poor peak shape on a HILIC column is often related to mobile phase composition or column equilibration.

  • Check Equilibration: HILIC columns require extensive equilibration with the initial mobile phase conditions. Ensure the column is equilibrated for at least 20-30 column volumes before the first injection.

  • Adjust Additives: The concentration of salt (e.g., ammonium acetate) in the mobile phase is critical for good peak shape in HILIC. Try optimizing the concentration. Some studies have found that adding malic acid can enhance the detection of methylated nucleosides.

  • Water Content: Ensure there is a small amount of water in your organic mobile phase (Mobile Phase B) to maintain a consistent hydration layer on the stationary phase.

Q: I am performing MeRIP-seq, but my sequencing results show enrichment in poly-A tails. Why is this happening?

A: This is a classic sign of an antibody with low specificity. The antibody is likely cross-reacting with unmodified adenosine, which is highly abundant in poly-A tails.

  • Solution 1: Validate Your Antibody: Perform a dot blot using synthetic RNA oligonucleotides with Am, m6A, and unmodified A to confirm your antibody's specificity. If it cross-reacts, you must switch to a more specific antibody.

  • Solution 2: Refine Your Protocol: Increase the stringency of your wash steps after immunoprecipitation to remove non-specifically bound RNA. You can also add a competitor (free adenosine monophosphate) during the IP step, but this may also reduce your specific signal.

Q: My reverse transcription-based assay is not showing a clear "stop" signal at the expected Am site.

A: The RT stop method can be subtle and is influenced by several factors.

  • dNTP Concentration: This method is highly dependent on using a low concentration of dNTPs. If the concentration is too high, the reverse transcriptase may read through the 2'-O-methylated site. You must empirically optimize the dNTP concentration.

  • Choice of Reverse Transcriptase: Different reverse transcriptases have varying sensitivities to 2'-O-methylation. You may need to screen several enzymes to find one that reliably pauses at the modification site.

  • Partial Methylation: If the site is not 100% methylated (substoichiometric), the stop signal will be weak and potentially indistinguishable from background pausing. This is a known limitation of the method.

Section 5: Role of RNA Methylation in Cellular Signaling

RNA modifications like Am and m6A are key components of the "epitranscriptome," adding a layer of regulation to gene expression. While the specific signaling pathways directly controlled by Am are still an area of active research, the general mechanism by which RNA methylation influences cellular signaling is well-established for related modifications like m6A.

General Pathway: RNA Methylation Impact on Gene Expression and Signaling

The following diagram illustrates how RNA methylation can post-transcriptionally regulate the expression of proteins involved in key cellular signaling pathways.

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Writer Writer Enzymes (e.g., Fibrillarin for Am) pre_mRNA pre-mRNA Writer->pre_mRNA Eraser Eraser Enzymes mod_mRNA_nuc Am-modified mRNA Eraser->mod_mRNA_nuc pre_mRNA->mod_mRNA_nuc Methylation mod_mRNA_nuc->pre_mRNA Demethylation mod_mRNA_cyto Am-modified mRNA mod_mRNA_nuc->mod_mRNA_cyto Nuclear Export Reader Reader Proteins (Recognize Am) mod_mRNA_cyto->Reader Translation Translation (Ribosome) Reader->Translation Promotes/ Inhibits Degradation RNA Decay Reader->Degradation Stabilizes/ Destabilizes Protein Signaling Protein (e.g., Kinase, TF) Translation->Protein Signaling Downstream Signaling (e.g., MAPK, Akt, NF-κB) Protein->Signaling

Caption: RNA methylation regulates signaling pathways.

This process involves three key protein families:

  • "Writers": Enzymes that add the methyl group. For 2'-O-methylation, this can be a standalone methyltransferase or the Fibrillarin protein within the C/D box snoRNP complex.

  • "Erasers": Demethylases that remove the modification, making the process reversible.

  • "Readers": Proteins that recognize and bind to the modified nucleotide, mediating downstream effects such as altering mRNA stability, translation efficiency, or splicing.

By controlling the levels of key signaling proteins (e.g., kinases, transcription factors, or receptors), RNA methylation can profoundly impact cellular pathways involved in proliferation, differentiation, and stress response, such as the MAPK and Akt pathways.

References

Technical Support Center: Distinguishing 2'-O-Methyladenosine from Isobaric RNA Modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately distinguishing 2'-O-Methyladenosine (Am) from its isobaric RNA modifications, such as N6-methyladenosine (m6A).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in distinguishing this compound (Am) from its isobaric modifications like N6-methyladenosine (m6A)?

The primary challenge stems from the fact that Am and m6A are isobaric, meaning they have the same mass. This makes them indistinguishable by standard mass spectrometry based on precursor ion mass alone.[1] Furthermore, some widely used techniques, such as antibody-based methods, can suffer from cross-reactivity, where an antibody designed for one modification may also recognize another.[2][3][4]

Q2: What are the key methodological approaches to differentiate Am and m6A?

There are several orthogonal approaches that can be used to reliably distinguish between Am and m6A:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a gold standard method. While the precursor masses are identical, the fragmentation patterns of the nucleosides during collision-induced dissociation (CID) are distinct, allowing for their specific detection and quantification.[5]

  • Enzymatic Digestion Methods: Certain enzymes exhibit differential activity towards modified nucleotides. For example, RNase H cleavage is inhibited by the presence of a 2'-O-methyl group on the ribose, a property that can be exploited for detection.

  • Antibody-Based Approaches with Proper Controls: Techniques like methylated RNA immunoprecipitation sequencing (MeRIP-seq) can be used, but require stringent validation. Due to potential antibody cross-reactivity, it is crucial to include negative controls, such as RNA from cells where the specific methyltransferase has been knocked out.

  • Next-Generation Sequencing (NGS) Methods: Specific NGS-based techniques like RiboMethSeq have been developed to quantify 2'-O-methylation levels with high precision.

  • Direct RNA Sequencing: Nanopore sequencing offers a promising approach for the direct detection of RNA modifications, as the passage of modified bases through the nanopore creates a distinct electrical signal.

Q3: Can anti-m6A antibodies cross-react with other modifications?

Yes, cross-reactivity is a known issue with some anti-m6A antibodies. They have been shown to interact with N6,2'-O-dimethyladenosine (m6Am), which contains both the N6-methyladenosine and the this compound modifications. This can lead to the false identification of m6A sites. Therefore, orthogonal validation of antibody-based findings with methods like LC-MS/MS is highly recommended.

Troubleshooting Guides

Issue 1: Ambiguous or Co-eluting Peaks in LC-MS/MS Analysis

Symptoms:

  • A single chromatographic peak is observed where both Am and m6A are expected to elute.

  • Difficulty in assigning the correct modification to the peak based on retention time alone.

Possible Causes:

  • Suboptimal chromatographic separation.

  • Identical precursor ion mass-to-charge ratio (m/z) for both modifications.

Solutions:

  • Optimize Chromatography:

    • Adjust the gradient profile of your liquid chromatography method to improve the separation of the isomers.

    • Experiment with different stationary phases, such as hydrophilic interaction liquid chromatography (HILIC), which has been successfully used for this purpose.

  • Utilize Tandem Mass Spectrometry (MS/MS):

    • Rely on the distinct fragmentation patterns of Am and m6A for identification and quantification. The fragmentation of the nucleoside will differ depending on whether the methyl group is on the base or the ribose.

    • Use multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions for each modification.

Quantitative Data for LC-MS/MS:

ModificationPrecursor Ion (m/z)Key Product Ions (m/z)Method
Adenosine (A)268.1136.0HILIC-MS/MS
This compound (Am)282.1136.0HILIC-MS/MS
N6-methyladenosine (m6A)282.1150.0HILIC-MS/MS
N6,2'-O-dimethyladenosine (m6Am)296.1150.0HILIC-MS/MS
N1-methyladenosine (m1A)282.1150.0HILIC-MS/MS

Data compiled from literature sources.

Issue 2: Potential False Positives in Antibody-Based Experiments (e.g., MeRIP-seq)

Symptom:

  • Detection of a modification (e.g., m6A) in a region where a different isobaric modification (e.g., Am) is expected.

Possible Cause:

  • The antibody used for immunoprecipitation is cross-reacting with a similar, but distinct, modification.

Solutions:

  • Validate Antibody Specificity:

    • Perform dot blot assays using synthetic RNA oligonucleotides containing the specific modifications of interest (Am, m6A, etc.) to test for antibody specificity and cross-reactivity.

    • Use a negative control, such as RNA from a cell line where the writer enzyme for the target modification has been knocked out.

  • Orthogonal Validation:

    • Confirm the presence of the modification using an independent, antibody-free method like LC-MS/MS or an enzymatic assay.

  • DNase Treatment:

    • Ensure that your RNA sample is free of DNA contamination by treating it with DNase, as some modifications are present in both RNA and DNA.

Issue 3: Low or No Signal in Enzymatic Assays for 2'-O-Methylation

Symptom:

  • An assay designed to detect 2'-O-methylation, such as an RNase H protection assay, yields a weak or absent signal.

Possible Causes:

  • Low abundance of the 2'-O-methylated RNA in the sample.

  • Inefficient enzymatic reaction.

  • Degraded RNA sample.

Solutions:

  • Check RNA Integrity and Quantity:

    • Assess the quality of your input RNA using a method like gel electrophoresis or a Bioanalyzer to ensure it is not degraded.

    • Start with a sufficient amount of high-quality RNA, as some methods for 2'-O-methylation detection require microgram quantities.

  • Optimize Enzyme Activity:

    • Ensure that the buffer conditions and temperature are optimal for the enzyme being used.

    • Include positive and negative controls in your experiment to verify that the enzyme is active and the assay is working as expected.

  • Enrich for Your RNA of Interest:

    • If you are studying a specific RNA species, consider enriching for that RNA prior to the enzymatic assay to increase the signal.

Experimental Protocols & Workflows

Key Experimental Workflow: LC-MS/MS for Am and m6A Differentiation

This workflow outlines the major steps for distinguishing Am from m6A using liquid chromatography-tandem mass spectrometry.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis rna_isolation 1. RNA Isolation rna_digestion 2. Enzymatic Digestion to Nucleosides rna_isolation->rna_digestion Using nuclease P1 and alkaline phosphatase lc_separation 3. HILIC Separation rna_digestion->lc_separation ms_detection 4. Mass Spectrometry (Precursor Scan) lc_separation->ms_detection Separates Am and m6A msms_fragmentation 5. Tandem MS (MS/MS) Fragmentation ms_detection->msms_fragmentation Select m/z 282.1 data_analysis 6. Data Analysis msms_fragmentation->data_analysis Monitor specific product ions (e.g., m/z 136.0 for Am, m/z 150.0 for m6A)

Caption: Workflow for distinguishing Am and m6A via LC-MS/MS.

Troubleshooting Logic for Antibody Cross-Reactivity

This diagram illustrates a logical approach to troubleshooting potential antibody cross-reactivity in MeRIP-seq experiments.

Antibody_Troubleshooting start Unexpected MeRIP-seq Signal check_antibody Validate Antibody Specificity start->check_antibody dot_blot Perform Dot Blot with Synthetic Oligos (Am, m6A) check_antibody->dot_blot Test 1 ko_control Use Knockout (KO) Cell Line Control check_antibody->ko_control Test 2 cross_reactivity Cross-reactivity Confirmed dot_blot->cross_reactivity Positive for both no_cross_reactivity Antibody is Specific dot_blot->no_cross_reactivity Specific signal ko_control->cross_reactivity Signal persists in KO ko_control->no_cross_reactivity Signal absent in KO orthogonal_validation Perform Orthogonal Validation (e.g., LC-MS/MS) cross_reactivity->orthogonal_validation no_cross_reactivity->orthogonal_validation final_conclusion Confirm/Refute Initial Finding orthogonal_validation->final_conclusion

Caption: Decision tree for troubleshooting antibody cross-reactivity.

References

optimizing cell culture and treatment conditions to study 2'-O-Methyladenosine dynamics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell culture and treatment conditions to study 2'-O-Methyladenosine (2'OMeA) dynamics.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at studying 2'OMeA.

1. Cell Culture and Health

Question/Issue Possible Cause(s) Recommended Solution(s)
Poor cell growth or viability after nucleoside analog treatment. High concentration of the nucleoside analog leading to cytotoxicity.[1]Perform a dose-response curve to determine the optimal, non-toxic concentration of the analog. Start with a low concentration and gradually increase it, monitoring cell viability using methods like Trypan Blue exclusion[1] or MTT assays.
Prolonged exposure to the nucleoside analog.Optimize the treatment duration. A time-course experiment can help identify the shortest time required to observe significant changes in 2'OMeA levels without compromising cell health.
Inappropriate cell density at the time of treatment.Ensure cells are in the logarithmic growth phase and at an optimal confluency (typically 70-80%) before adding the nucleoside analog.
Inconsistent 2'OMeA levels across biological replicates. Variability in cell culture conditions.Strictly adhere to standardized cell culture protocols, including media composition, passage number, and incubation conditions (temperature, CO2, humidity).
Cell line instability or contamination.Regularly authenticate your cell line using methods like STR profiling. Routinely test for mycoplasma contamination.
Inconsistent timing of sample collection.Harvest cells at the exact same time point post-treatment for all replicates to minimize variations in RNA modification dynamics.
Difficulty in detecting changes in 2'OMeA levels. Suboptimal concentration or duration of treatment.Re-optimize the treatment conditions as described above. Consider that the dynamics of 2'OMeA may be rapid or subtle.
Insufficient sensitivity of the detection method.For low abundance modifications, consider using a highly sensitive method like LC-MS/MS. Ensure the instrument is properly calibrated and that the sample preparation protocol is optimized to minimize sample loss.
The chosen cell line may not exhibit dynamic 2'OMeA changes under the tested conditions.Screen different cell lines to find a model system that shows robust changes in 2'OMeA levels in response to your treatment.

2. RNA Extraction and 2'OMeA Quantification

Question/Issue Possible Cause(s) Recommended Solution(s)
Low RNA yield or poor quality (low RIN score). Suboptimal RNA extraction method.Use a high-quality RNA extraction kit suitable for your cell type and downstream application. Ensure all reagents and equipment are RNase-free.
Cell lysis is incomplete.Ensure complete cell lysis according to the extraction protocol. For adherent cells, ensure the lysis buffer covers the entire surface.
Degradation of RNA samples. RNase contamination.Use RNase-free water, tubes, and pipette tips. Wear gloves and work in a clean environment.
Improper storage of RNA samples.Store purified RNA at -80°C in an RNase-free buffer or water. Avoid repeated freeze-thaw cycles.
Inaccurate quantification of 2'OMeA by LC-MS/MS. Incomplete enzymatic digestion of RNA to nucleosides.Optimize the digestion protocol by adjusting the enzyme concentration (nuclease P1, snake venom phosphodiesterase) and incubation time.
Loss of hydrophobic modified nucleosides during sample cleanup.Be cautious with filtration steps, as some filter materials (e.g., poly(ether sulfone)) can retain hydrophobic modifications. Consider alternative cleanup methods or validate your current method for 2'OMeA recovery.[2][3]
Chemical instability of modified nucleosides.Be mindful of pH during sample preparation, as some modifications can be labile. For example, m1A can rearrange to m6A under alkaline conditions. While 2'OMeA is generally stable, it's good practice to maintain a neutral pH.[2]
Matrix effects in LC-MS/MS.Prepare a standard curve using purified 2'OMeA nucleoside in a matrix similar to your samples to account for any ion suppression or enhancement.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for treating cells with a this compound analog?

A1: There is no universal starting concentration, as it is highly dependent on the specific analog and cell line. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and select a sub-toxic concentration for your studies. A common starting range for nucleoside analogs is 1-10 µM, but this should be empirically determined.

Q2: How can I enrich for RNA containing 2'OMeA?

A2: Currently, there are no widely available, highly specific commercial antibodies for 2'OMeA that are validated for immunoprecipitation (IP) like there are for m6A. Therefore, enrichment is challenging. Most current methods rely on quantifying the total amount of 2'OMeA in a given RNA population (e.g., total RNA or mRNA) using techniques like LC-MS/MS.

Q3: What are the best practices for cell culture when studying RNA modifications?

A3: Consistency is key. Use the same batch of media and supplements, maintain a consistent passaging schedule, and keep the passage number of your cells within a narrow range. Avoid using antibiotics in your culture medium for experiments, as they can induce cellular stress and potentially alter the epitranscriptome. Regularly check for mycoplasma contamination, as it can significantly impact cellular processes, including RNA modification.

Q4: Can I use an ELISA-based kit to quantify 2'OMeA?

A4: While ELISA kits are available for other RNA modifications like m6A, their availability and specificity for 2'OMeA are limited. If you find a kit, it is crucial to validate its specificity and sensitivity for your samples. LC-MS/MS remains the gold standard for accurate quantification of a wide range of RNA modifications.

Q5: How much RNA do I need for LC-MS/MS analysis of 2'OMeA?

A5: The amount of RNA required depends on the sensitivity of the mass spectrometer and the abundance of 2'OMeA in your sample. Typically, starting with 1-5 µg of total RNA is sufficient for detection in many cell types. However, for low-abundance modifications or less sensitive instruments, you may need more starting material.

III. Experimental Protocols

1. General Cell Culture and Treatment with Nucleoside Analogs

This protocol provides a general framework. It must be optimized for your specific cell line and nucleoside analog.

  • Cell Seeding: Seed cells in the appropriate culture vessels at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare a stock solution of the 2'OMeA analog in a suitable solvent (e.g., DMSO or sterile water).

    • On the day of the experiment, dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the nucleoside analog. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment duration. This should be optimized based on time-course experiments.

  • Cell Harvesting:

    • For adherent cells, wash with ice-cold PBS, and then lyse the cells directly in the plate using the lysis buffer from your chosen RNA extraction kit.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and then proceed with lysis.

  • Proceed to RNA Extraction.

2. RNA Extraction and Purification

  • RNA Extraction: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen or similar) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check for A260/280 ratios between 1.8 and 2.1 and A260/230 ratios greater than 1.8.

  • RNA Integrity Check: (Optional but recommended) Analyze the RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is desirable for most applications.

  • mRNA Purification (Optional): If you are interested in 2'OMeA dynamics specifically in mRNA, purify poly(A) RNA from the total RNA using oligo(dT)-magnetic beads according to the manufacturer's protocol.

3. Quantification of 2'OMeA by LC-MS/MS

  • RNA Digestion to Nucleosides:

    • In a sterile, RNase-free microcentrifuge tube, mix 1-5 µg of RNA with nuclease P1 buffer.

    • Add nuclease P1 and incubate at 37°C for 2 hours.

    • Add ammonium bicarbonate buffer and snake venom phosphodiesterase.

    • Incubate at 37°C for an additional 2 hours.

    • (Optional) Add bacterial alkaline phosphatase and incubate at 37°C for 1 hour to dephosphorylate the nucleosides.

  • Sample Cleanup: Remove the enzymes by passing the digest through a 10 kDa molecular weight cutoff filter.

  • LC-MS/MS Analysis:

    • Inject the filtered nucleoside mixture into an LC-MS/MS system.

    • Separate the nucleosides using a suitable column (e.g., C18).

    • Perform mass spectrometry in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify 2'OMeA and the canonical nucleosides (A, C, G, U).

    • Create a standard curve for 2'OMeA using a pure standard to accurately quantify its amount in the samples.

Quantitative Parameters for LC-MS/MS Analysis of 2'OMeA

Parameter Value/Description
Parent Ion (m/z) 282.1
Fragment Ion (m/z) 150.1
Collision Energy Empirically determined for your instrument
Standard Curve Range 0.1 to 50 ng/mL
Lower Limit of Quantification (LLOQ) Dependent on instrument sensitivity, typically in the low ng/mL range.
Column Type C18 reverse-phase
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of nucleosides

IV. Signaling Pathways and Experimental Workflows

FTSJ1-DRAM1 Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)

Recent studies have identified a signaling pathway where the 2'-O-methyltransferase FTSJ1, responsible for 2'OMeA modification of tRNAs, acts as a tumor suppressor in NSCLC. FTSJ1-mediated 2'OMeA modification leads to the inhibition of DNA-damage regulated autophagy modulator 1 (DRAM1) expression. Downregulation of DRAM1, in turn, suppresses the malignant phenotype of NSCLC cells by promoting apoptosis and inhibiting proliferation and migration.

FTSJ1_DRAM1_Pathway FTSJ1 FTSJ1 (2'-O-methyltransferase) Am_tRNA 2'OMeA (Am) on tRNA FTSJ1->Am_tRNA Catalyzes DRAM1 DRAM1 (Autophagy Modulator) Am_tRNA->DRAM1 Inhibits expression Proliferation Cell Proliferation & Migration DRAM1->Proliferation Promotes Apoptosis Apoptosis DRAM1->Apoptosis Inhibits NSCLC_Malignancy NSCLC Malignancy Proliferation->NSCLC_Malignancy Apoptosis->NSCLC_Malignancy

Caption: The FTSJ1-DRAM1 signaling pathway in NSCLC.

Experimental Workflow for Studying 2'OMeA Dynamics

The following workflow outlines the key steps to investigate the dynamics of 2'OMeA in a cell culture model.

experimental_workflow start Start: Select Cell Line and Treatment Conditions cell_culture 1. Cell Culture Optimization (Density, Media, Passage No.) start->cell_culture treatment 2. Treatment with Nucleoside Analog (Dose-response & Time-course) cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest rna_extraction 4. Total RNA Extraction & QC (RIN, Conc.) harvest->rna_extraction mrna_purification 5. (Optional) mRNA Purification rna_extraction->mrna_purification digestion 6. Enzymatic Digestion to Nucleosides rna_extraction->digestion mrna_purification->digestion lcms 7. LC-MS/MS Quantification of 2'OMeA digestion->lcms data_analysis 8. Data Analysis (Quantification & Statistical Analysis) lcms->data_analysis end End: Correlate 2'OMeA levels with phenotype data_analysis->end

Caption: Experimental workflow for studying 2'OMeA dynamics.

References

Technical Support Center: In Vitro Assays for 2'-O-Methyladenosine Methyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro enzymatic assays for 2'-O-Methyladenosine (Am) methyltransferases.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro Am-methyltransferase assays.

Q1: I am not seeing any, or very low, enzyme activity. What are the possible causes and solutions?

A: Low or no enzyme activity is a frequent problem. Here’s a systematic approach to troubleshoot this issue:

  • Enzyme Integrity and Concentration:

    • Cause: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. The enzyme concentration might also be too low for detection in your assay.

    • Solution:

      • Use freshly purified enzyme whenever possible and aliquot it into single-use volumes to avoid repeated freeze-thawing.

      • Confirm protein concentration using a reliable method (e.g., Pierce 660 nm reagent)[1].

      • Perform an enzyme titration experiment to determine the optimal enzyme concentration that yields a linear reaction rate over time. It may be helpful to test a range of enzyme concentrations with a consistent substrate concentration[1].

      • Include a positive control enzyme known to be active to validate the assay setup.

  • Substrate Issues:

    • Cause: The RNA substrate may be degraded, contain inhibitors from the preparation process, or its concentration may be suboptimal. For some methyltransferases, the structure of the RNA substrate is critical for recognition and activity[1].

    • Solution:

      • Verify the integrity and purity of your RNA substrate using gel electrophoresis.

      • Ensure the substrate concentration is appropriate. A good starting point is at or above the Michaelis constant (Km), if known.

      • If using a peptide substrate, ensure it is the correct sequence and purity, as some enzymes have strict structural requirements for methylation[1].

  • Assay Buffer and Conditions:

    • Cause: The pH, ionic strength, or presence/absence of essential cofactors in the reaction buffer may not be optimal for your specific enzyme.

    • Solution:

      • Systematically vary the buffer pH, salt concentration (e.g., KCl, NaCl), and divalent cation concentration (e.g., MgCl₂) to find the optimal conditions for your enzyme[2].

      • Some methyltransferases are sensitive to high ionic strength, while others may require it for optimal activity.

      • Ensure the reaction temperature is optimal. While many assays are performed at 37°C, some enzymes may have different temperature optima.

  • Cofactor (S-adenosylmethionine - SAM) Problems:

    • Cause: SAM is unstable, especially at neutral or alkaline pH. It may have degraded. The SAM concentration might also be limiting the reaction.

    • Solution:

      • Prepare fresh SAM solutions from powder for each experiment or use aliquots stored at -80°C.

      • Determine the optimal SAM concentration. While concentrations around the Km are often used, higher concentrations may be necessary, especially for inhibitor screening.

Q2: My assay has a very high background signal. How can I reduce it?

A: High background can mask the true signal from your enzyme's activity. Here are common causes and solutions:

  • Contaminated Reagents:

    • Cause: One or more of your assay components (buffer, enzyme, or substrate) may be contaminated with S-adenosylhomocysteine (SAH), the product of the methylation reaction, which can generate a background signal in coupled assays. Reagents for detection (e.g., antibodies, fluorescent probes) could also be a source of background.

    • Solution:

      • Run a control reaction without the enzyme to check for SAH contamination in your reagents.

      • Prepare fresh reagents and store them properly.

      • If using a fluorescent dye, it may interfere with inherently fluorescent test compounds. Consider an orthogonal assay, like a luminescence-based one, to validate hits.

  • Non-Specific Binding (in antibody or bead-based assays):

    • Cause: The detection antibody may be binding non-specifically to other components in the well.

    • Solution:

      • Ensure adequate blocking of the plate wells. You can try increasing the concentration of the blocking agent or the incubation time.

      • Include a control without the primary antibody to assess the non-specific binding of the secondary antibody.

      • Optimize the antibody concentrations; using too high a concentration can increase background.

  • Excess Template/Substrate in qPCR-based assays:

    • Cause: In assays using qPCR for detection, an excess of template DNA/RNA can lead to high background fluorescence from intercalating dyes.

    • Solution:

      • Diluting the samples (e.g., 100x to 1000x) can help reduce the background signal without losing the ability to accurately quantify the target.

  • Insufficient Washing:

    • Cause: In assays with washing steps (like ELISA-type formats), inadequate washing can leave behind unbound reagents that contribute to the background.

    • Solution:

      • Increase the number of washing steps or the volume of wash buffer.

      • Ensure complete aspiration of the wash buffer between steps.

Q3: The progress curve of my enzymatic reaction is non-linear. What does this mean and how can I fix it?

A: A non-linear reaction progress curve can complicate the determination of initial reaction velocities. Common reasons include:

  • Product Inhibition:

    • Cause: The product of the reaction, S-adenosylhomocysteine (SAH), is a known inhibitor of many methyltransferases. As SAH accumulates, the reaction rate decreases.

    • Solution:

      • Measure initial velocities at low substrate conversion (less than 10-15%).

      • For some assay formats, you can add SAH hydrolase (SAHH) to the reaction mix to convert SAH to homocysteine and adenosine, thereby preventing product inhibition.

  • Substrate Depletion:

    • Cause: If the substrate concentration is low and is consumed rapidly, the reaction rate will decrease over time.

    • Solution:

      • Ensure the substrate concentration is not limiting. Using a substrate concentration at or above the Km is recommended.

      • Measure the initial linear phase of the reaction.

  • Enzyme Instability:

    • Cause: The enzyme may not be stable under the assay conditions for the entire duration of the experiment.

    • Solution:

      • Check the stability of your enzyme at the assay temperature and pH.

      • It may be necessary to shorten the incubation time and use a higher enzyme concentration to stay within the linear range of the assay.

Data Presentation: Recommended Starting Conditions

The optimal conditions for a this compound methyltransferase assay can vary significantly between different enzymes. The following tables provide general starting ranges for key parameters based on published data for various RNA methyltransferases. These should be optimized for your specific enzyme and substrates.

Table 1: Typical Reaction Component Concentrations

ComponentTypical Starting ConcentrationNotes
This compound Methyltransferase50 - 500 nMTitrate to find a concentration that gives a linear reaction rate.
RNA Substrate1 - 10 µMShould be at or above the Km, if known.
S-adenosylmethionine (SAM)1 - 100 µMThe concentration can be varied depending on whether you are determining enzyme kinetics or screening for inhibitors. For inhibitor screening, a SAM concentration around the Km is often used.

Table 2: General Assay Buffer Conditions

ParameterRecommended RangeNotes
pH 7.0 - 8.5Test a range of pH values as the optimum can be enzyme-specific.
Buffer Tris-HCl, HEPES20-50 mM is a common concentration.
Salt (KCl or NaCl) 50 - 200 mMSome enzymes are inhibited by high salt concentrations.
**Divalent Cations (MgCl₂) **1 - 10 mMOften required for enzyme activity, but can also inhibit at high concentrations.
Reducing Agent (DTT or TCEP) 1 - 5 mMHelps to maintain enzyme stability.
Detergent (e.g., Triton X-100) 0.01 - 0.1%Can help prevent non-specific binding and protein aggregation.
Bovine Serum Albumin (BSA) 0.01 - 0.1 mg/mLOften included to stabilize the enzyme.

Experimental Protocols

Below are detailed methodologies for common non-radioactive in vitro this compound methyltransferase assays.

Protocol 1: Fluorescence-Based Coupled Assay

This protocol is based on the detection of SAH using a coupled enzyme system that leads to the production of a fluorescent product.

Principle: The methyltransferase produces SAH. SAH is then hydrolyzed by SAH hydrolase (SAHH) to S-ribosylhomocysteine and adenine. Adenine is then converted to hypoxanthine by adenine deaminase, which in turn is converted to urate and hydrogen peroxide (H₂O₂). The H₂O₂ is detected by a fluorescent probe.

Materials:

  • Purified this compound methyltransferase

  • RNA substrate

  • S-adenosylmethionine (SAM)

  • S-adenosylhomocysteine (SAH) for standard curve

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Coupled enzyme mix (containing SAH hydrolase, adenine deaminase, and a fluorescent probe system, often available in commercial kits)

  • 96-well or 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare SAH Standard Curve:

    • Perform a serial dilution of SAH in assay buffer in the microplate to generate a standard curve (e.g., from 10 µM down to 0 µM).

  • Reaction Setup:

    • In the wells of the microplate, add the assay components in the following order:

      • Assay Buffer

      • RNA substrate (to the desired final concentration)

      • This compound methyltransferase (to the desired final concentration)

    • Include appropriate controls:

      • Negative control (no enzyme): Add assay buffer instead of the enzyme.

      • Positive control (if available): A known active enzyme or a pre-inhibited enzyme sample.

  • Initiate the Reaction:

    • Add SAM to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction and add the coupled enzyme mix with the fluorescent probe according to the manufacturer's instructions.

    • Incubate at room temperature, protected from light, for the recommended time to allow for signal development.

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control).

    • Use the SAH standard curve to convert the fluorescence readings into the concentration of SAH produced.

    • Calculate the enzyme activity.

Protocol 2: Luminescence-Based Assay (e.g., MTase-Glo™)

This protocol is based on the bioluminescent detection of SAH.

Principle: The methyltransferase produces SAH. In a series of coupled enzymatic reactions, SAH is converted to ADP. The ADP is then used to generate ATP, which is detected in a luciferase reaction that produces light. The amount of light is proportional to the amount of SAH produced.

Materials:

  • Purified this compound methyltransferase

  • RNA substrate

  • S-adenosylmethionine (SAM)

  • S-adenosylhomocysteine (SAH) for standard curve

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 5 mM TCEP)

  • MTase-Glo™ Reagent and MTase-Glo™ Detection Solution (or equivalent)

  • 96-well or 384-well white, opaque microplate

  • Luminometer

Procedure:

  • Prepare SAH Standard Curve:

    • Prepare a serial dilution of SAH in assay buffer in the microplate (e.g., from 1 µM down to 0 µM).

  • Reaction Setup:

    • In the wells of the microplate, add the assay components:

      • Assay Buffer

      • RNA substrate

      • This compound methyltransferase

    • Include negative (no enzyme) and positive controls.

  • Initiate the Reaction:

    • Add SAM to each well to start the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the desired time (e.g., 30-60 minutes).

  • SAH Detection:

    • Add the MTase-Glo™ Reagent to each well to stop the methyltransferase reaction and convert SAH to ADP.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Luminescence Generation:

    • Add the MTase-Glo™ Detection Solution to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from the no-enzyme control).

    • Use the SAH standard curve to determine the amount of SAH produced.

    • Calculate the enzyme activity.

Visualizations

The following diagrams illustrate a general experimental workflow and a troubleshooting decision tree for in vitro this compound methyltransferase assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme setup Set up Reaction Mix (Enzyme, Substrate, Buffer) prep_enzyme->setup prep_substrate Prepare RNA Substrate prep_substrate->setup prep_sam Prepare SAM initiate Initiate Reaction (Add SAM) prep_sam->initiate prep_buffer Prepare Assay Buffer prep_buffer->setup setup->initiate incubate Incubate (e.g., 37°C) initiate->incubate stop Stop Reaction & Add Detection Reagents incubate->stop readout Measure Signal (Fluorescence/Luminescence) stop->readout calculate Calculate SAH Produced (Using Standard Curve) readout->calculate analyze Determine Enzyme Activity calculate->analyze troubleshooting_tree cluster_low_signal No or Low Signal cluster_high_bg High Background cluster_nonlinear Non-Linear Kinetics start Assay Problem check_enzyme Check Enzyme Activity (Titration, Fresh Aliquot) start->check_enzyme Low Signal check_reagents Test for Reagent Contamination (No-Enzyme Control) start->check_reagents High Background check_conversion Measure Initial Rates (<15% Substrate Conversion) start->check_conversion Non-Linear check_substrate Verify Substrate Integrity & Concentration check_enzyme->check_substrate check_sam Use Fresh SAM check_substrate->check_sam optimize_buffer Optimize Buffer Conditions (pH, Salt) check_sam->optimize_buffer optimize_blocking Optimize Blocking (Antibody/Bead Assays) check_reagents->optimize_blocking optimize_washing Improve Wash Steps optimize_blocking->optimize_washing check_compounds Check for Compound Interference optimize_washing->check_compounds add_sahh Add SAH Hydrolase (If applicable) check_conversion->add_sahh check_stability Assess Enzyme Stability add_sahh->check_stability

References

refining bioinformatics software for accurate 2'-O-Methyladenosine peak calling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Accurate 2'-O-Methyladenosine (Am) Peak Calling

This support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and best practices for the bioinformatic analysis of this compound (Am) sequencing data. Our goal is to help you refine your peak calling workflow for maximum accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in distinguishing true Am peaks from background noise?

A1: The primary challenge lies in the low background signal characteristic of some enrichment methods. Unlike techniques that have high background, Am-sequencing methods can produce very "clean" data, which might lead overly sensitive peak calling algorithms, especially those designed for traditional ChIP-seq, to identify spurious peaks from minimal signal.[1] It is crucial to use algorithms that can handle sparse but strong signal profiles or to carefully tune parameters to avoid calling false positives in regions with very few reads.[1][2]

Q2: How does this compound (Am) differ from other adenosine modifications like N6-methyladenosine (m6A) in terms of detection?

A2: While both are modifications to adenosine, their chemical nature and detection methods differ significantly. m6A is the most common internal mRNA modification and is typically detected via antibody-based immunoprecipitation (m6A-seq/MeRIP-seq).[3][4] In contrast, Am (a modification on the ribose sugar) is chemically inert, making antibody-based approaches challenging. Methods for Am detection often rely on the chemical properties of the 2'-hydroxyl group, such as resistance to periodate oxidation, which forms the basis of techniques like Nm-seq. This fundamental difference in detection strategy means that the bioinformatic signatures (e.g., read pileups) can be distinct, requiring tailored analysis pipelines.

Q3: What are the critical quality control (QC) steps before proceeding to peak calling?

A3: Before peak calling, a rigorous QC process is essential. Key steps include:

  • Assess Raw Read Quality: Use tools like FastQC to check for per-base quality scores, adapter contamination, and overrepresented sequences.

  • Trimming and Filtering: Remove low-quality bases and adapter sequences from your reads. This improves the accuracy of downstream alignment.

  • Evaluate Alignment Quality: After aligning reads to a reference genome or transcriptome, check metrics such as alignment rate, mapping quality, and the number of uniquely mapped reads. High duplication rates can also indicate issues with library complexity.

  • Visual Inspection: Manually inspect the alignment data for a few known positive and negative regions in a genome browser like IGV. This can provide an intuitive check on the signal-to-noise ratio.

Q4: How many biological replicates are recommended for reliable differential Am peak analysis?

A4: While some early-stage experiments may use a single sample, for any statistical analysis, replication is critical to increase the power of detecting true differences. For differential methylation analysis, a minimum of two, and preferably three or more, biological replicates per condition is recommended. This allows for robust statistical modeling of biological variance and improves the reliability of identifying differentially methylated regions.

Troubleshooting Guide

This guide addresses common issues encountered during Am peak calling analysis.

Problem Potential Cause(s) Recommended Solution(s)
Too Few Peaks Called 1. Insufficient Sequencing Depth: The library was not sequenced deeply enough to capture low-abundance modified transcripts.2. Overly Stringent Parameters: The statistical cutoff (e.g., p-value, FDR) for peak calling is too high.3. Poor IP/Enrichment Efficiency: The experimental step to enrich for Am-containing RNA fragments was not effective.1. Check Saturation: Perform a saturation analysis by subsampling reads to see if peak numbers have plateaued. If not, deeper sequencing is needed.2. Adjust Thresholds: Relax the significance threshold (e.g., from FDR < 0.05 to < 0.1) and observe the impact on peak numbers. Manually verify the newly called peaks.3. Review Protocol: Re-evaluate the experimental protocol for potential areas of improvement. Ensure RNA quality is high before starting.
Too Many Peaks Called (High False Positives) 1. Inappropriate Peak Caller: Using a standard ChIP-seq peak caller (e.g., MACS2) with default settings on low-background data.2. PCR Duplicates: Over-amplification during library preparation can create artificial peaks.3. Contamination: Presence of genomic DNA or other contaminants in the RNA sample.1. Use a Specialized Tool: Consider peak callers designed for low-background data like SEACR, or run standard tools without a local lambda parameter.2. Remove Duplicates: Use tools like SAMtools markdup or Picard MarkDuplicates to filter out PCR duplicates before peak calling.3. Perform DNase Treatment: Ensure the RNA sample is treated with DNase I during the extraction process.
Poor Reproducibility Between Replicates 1. High Technical Variability: Inconsistencies in library preparation or sequencing across samples.2. High Biological Variability: Significant biological differences between samples that were assumed to be replicates.3. Inconsistent Normalization: Using an inappropriate method to normalize libraries of different sizes.1. Check for Batch Effects: Analyze samples for batch effects and consider including batch as a covariate in differential analysis.2. Assess Sample Quality: Ensure that the starting material for all replicates was of similar quality (e.g., RIN scores).3. Use Irreproducible Discovery Rate (IDR): Apply the IDR framework to systematically assess the consistency of peaks between replicates and retain only those that pass a specific consistency threshold.
Called Peaks are Too Broad or Diffuse 1. Nature of the Mark: Some modifications may naturally occur over broader regions.2. Peak Caller Settings: The algorithm may be merging adjacent, smaller peaks into one large one.3. Experimental Resolution: The fragmentation or enrichment method may have low resolution.1. Use a "Broad Peak" Setting: Some peak callers like MACS2 have a --broad option designed for diffuse marks.2. Adjust Merging Parameters: Check the documentation for your software to see if you can adjust the distance for merging nearby peaks.3. Consult Literature: Review publications using the same experimental method to see if broad peaks are expected.

Quantitative Data: Peak Caller Performance Comparison

The choice of a peak calling algorithm can significantly impact results. While direct benchmarking for Am-seq is limited, performance metrics from similar low-background techniques like CUT&RUN can provide guidance. Precision (the proportion of called peaks that are true positives) and Recall (the proportion of true positives that are detected) are key metrics.

Peak Caller Typical Use Case Precision Recall Key Consideration
MACS2 Standard for ChIP-seq (narrow & broad peaks)Moderate-HighHighCan be overly sensitive on low-background data; may require parameter tuning (e.g., no local lambda).
SEACR Designed for CUT&RUN (low background)HighModerateHighly selective and effective at reducing false positives from background noise.
HOMER General peak callingModerateModerate-HighCan identify spurious peaks with default settings on low-background data.
Genrich ATAC-seq, ChIP-seqModerate-HighModerateCan be sensitive to noise if mitochondrial reads are not properly removed.

Note: Performance is highly data-dependent. This table provides a generalized comparison based on published analyses of similar data types.

Experimental Protocols & Workflows

Generalized Workflow for Am-seq Data Analysis

The following diagram outlines the key bioinformatic steps from raw sequencing reads to downstream analysis for a typical Am peak calling experiment.

Am_Analysis_Workflow cluster_0 1. Pre-processing cluster_1 2. Alignment & Filtering cluster_2 3. Peak Calling & Annotation cluster_3 4. Downstream Analysis raw_reads Raw Reads (FASTQ) qc1 Quality Control (FastQC) raw_reads->qc1 trim Adapter & Quality Trimming qc1->trim align Alignment to Reference (e.g., STAR) trim->align filter Filter Alignments (Remove duplicates, low quality) align->filter peak_call Peak Calling (e.g., MACS2, SEACR) filter->peak_call annotate Peak Annotation (Assign peaks to genes) peak_call->annotate diff Differential Methylation annotate->diff motif Motif Analysis annotate->motif go Gene Ontology annotate->go

Caption: Bioinformatic workflow for this compound peak calling and analysis.

Key Methodological Steps: Nm-seq Protocol

Nm-seq is a method that leverages the chemical properties of 2'-O-methylated nucleotides for their detection.

  • RNA Fragmentation: Total RNA is first fragmented into smaller, manageable pieces.

  • Periodate Oxidation: The RNA is treated with sodium periodate (NaIO₄). This chemical specifically oxidizes the 3'-terminal ribose of nucleotides that have a free 2'-hydroxyl group. 2'-O-methylated nucleotides are resistant to this oxidation.

  • Beta-Elimination: The oxidized 3' ends are removed through a process called beta-elimination. This leaves the 2'-O-methylated nucleotide as the new 3' end of the RNA fragment.

  • Library Preparation: A specialized library preparation protocol is used. A 3' adapter is ligated directly to the newly exposed, Am-terminated fragments. This is followed by reverse transcription and ligation of a 5' adapter.

  • Sequencing & Analysis: The resulting library is sequenced. The key signature is an asymmetric read pileup: the 3' ends of reads will stack precisely at the nucleotide immediately preceding the Am site, allowing for base-precision mapping.

Visualization of Am Regulatory Logic

The presence of 2'-O-methylation can influence mRNA fate, including its stability and translation. The diagram below illustrates the regulatory logic where an Am "writer" (a methyltransferase like FTSJ1) adds the mark, which can then alter the interaction of the mRNA with the translation machinery.

Am_Signaling cluster_mrna_fate mRNA Fate writer Am 'Writer' (e.g., FTSJ1) mrna Target mRNA writer->mrna Adds 2'-O-Me am_mrna Am-modified mRNA stability mRNA Stability (Increased/Decreased) am_mrna->stability translation Translation Efficiency (Altered) am_mrna->translation ribosome Ribosome protein Protein Product ribosome->protein translation->ribosome

Caption: Conceptual model of this compound's impact on mRNA regulation.

References

Validation & Comparative

a comparison of different analytical methods for 2'-O-Methyladenosine quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2'-O-Methyladenosine (2'-OMeA), a modified nucleoside found in various RNA species, is crucial for understanding its roles in fundamental biological processes and for its potential as a biomarker in disease diagnostics and therapeutic development. This guide provides a comprehensive comparison of different analytical methods for the quantification of this compound, offering insights into their principles, performance, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Overview of Analytical Methods

The quantification of this compound can be achieved through several analytical techniques, each with its own set of advantages and limitations. The primary methods discussed in this guide are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust method.

  • Capillary Electrophoresis (CE): A high-resolution separation technique with low sample consumption.

  • Immunoassays (ELISA and Dot Blot): High-throughput methods based on antibody recognition.

Quantitative Performance Comparison

The performance of each analytical method is critical for reliable quantification. The following tables summarize key quantitative parameters for the different methods.

Table 1: Performance Characteristics of Analytical Methods for this compound Quantification

ParameterLC-MS/MSHPLC-UVCapillary Electrophoresis (CE-UV)Immunoassay (ELISA)
Limit of Detection (LOD) Low nM to pM range[1][2]µM to high nM range~2 µM[3]ng/mL range (dependent on antibody)
Limit of Quantification (LOQ) Low nM to pM range[1][2]µM to high nM range~5 µMng/mL range (dependent on antibody)
Linearity (R²) >0.99>0.99>0.99Typically >0.98
Accuracy (% Recovery) 90-110%Typically 85-115%Not explicitly foundDependent on matrix effects
Precision (%RSD) <15%<15%<10%<20%
Throughput Medium to HighHighMediumHigh
Selectivity Very HighModerateHighHigh (antibody dependent)
Cost HighLowMediumLow to Medium

Experimental Methodologies

This section provides detailed experimental protocols for the key analytical methods used in the quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound in complex biological matrices.

Sample Preparation (from Biological Fluids):

  • Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile/methanol (2:1, v/v) to precipitate proteins.

  • Incubation: Vortex the mixture and incubate at -20°C for 1 hour.

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a vacuum.

  • Reconstitution: Reconstitute the dried residue in an appropriate volume of the initial mobile phase.

LC-MS/MS Parameters:

  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from low to high organic phase is used to separate the analytes.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: The multiple reaction monitoring (MRM) transition for this compound is typically m/z 282.1 → 136.1. An internal standard, such as a stable isotope-labeled version of the analyte, is used for accurate quantification.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis BiologicalSample Biological Sample (e.g., Serum, Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile/Methanol) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Drying SupernatantCollection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis

LC-MS/MS Experimental Workflow
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of nucleosides. While less sensitive than LC-MS/MS, it is suitable for applications where higher concentrations of this compound are expected.

Sample Preparation:

Sample preparation is similar to that for LC-MS/MS, involving protein precipitation, centrifugation, and reconstitution. Solid-phase extraction (SPE) can also be used for sample cleanup and enrichment.

HPLC-UV Parameters:

  • LC Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.

  • Mobile Phase: A mixture of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Isocratic or gradient elution can be used.

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Detection: UV absorbance is monitored at the maximum absorbance wavelength for this compound, which is around 260 nm.

  • Quantification: Quantification is based on a calibration curve generated from standards of known concentrations.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_uv HPLC-UV Analysis BiologicalSample Biological Sample Extraction Extraction/Cleanup (Protein Precipitation or SPE) BiologicalSample->Extraction HPLC_Separation HPLC Separation (C18 Column) Extraction->HPLC_Separation UV_Detection UV Detection (260 nm) HPLC_Separation->UV_Detection DataAnalysis Data Analysis & Quantification UV_Detection->DataAnalysis

HPLC-UV Experimental Workflow
Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires very small sample volumes, making it a valuable technique for the analysis of modified nucleosides.

Sample Preparation (from Urine):

  • Centrifugation: Centrifuge the urine sample to remove any particulate matter.

  • Dilution: Dilute the supernatant with the running buffer.

  • Filtration: Filter the diluted sample through a 0.22 µm filter before injection.

CE-UV Parameters:

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Running Buffer: A buffer solution, for example, 25 mM borate buffer with additives like cetyltrimethylammonium bromide (CTAB) to modify the electroosmotic flow and enhance separation.

  • Separation Voltage: Typically in the range of 15-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: On-capillary UV detection at 260 nm.

  • Quantification: Based on a calibration curve constructed with standards.

CE_Workflow cluster_sample_prep Sample Preparation cluster_ce_analysis CE Analysis Sample Sample (e.g., Urine) Cleanup Cleanup (Centrifugation, Dilution, Filtration) Sample->Cleanup Injection Injection Cleanup->Injection Separation CE Separation Injection->Separation Detection On-Capillary UV Detection Separation->Detection Quantification Quantification Detection->Quantification Immunoassay_Workflow cluster_elisa ELISA Workflow cluster_dotblot Dot Blot Workflow Coating Plate Coating Blocking_E Blocking Coating->Blocking_E Competition Competition (Sample + Primary Ab) Blocking_E->Competition Washing1_E Washing Competition->Washing1_E SecondaryAb_E Secondary Ab Incubation Washing1_E->SecondaryAb_E Washing2_E Washing SecondaryAb_E->Washing2_E Detection_E Substrate & Detection Washing2_E->Detection_E Spotting RNA Spotting on Membrane Crosslinking UV Crosslinking Spotting->Crosslinking Blocking_D Blocking Crosslinking->Blocking_D PrimaryAb_D Primary Ab Incubation Blocking_D->PrimaryAb_D Washing1_D Washing PrimaryAb_D->Washing1_D SecondaryAb_D Secondary Ab Incubation Washing1_D->SecondaryAb_D Washing2_D Washing SecondaryAb_D->Washing2_D Detection_D Substrate & Detection Washing2_D->Detection_D

References

A Functional Comparison of 2'-O-Methyladenosine and Other 2'-O-Methyl Modifications in mRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleotides into messenger RNA (mRNA) is a cornerstone of modern RNA therapeutics and research. Among the most prevalent and functionally significant modifications is 2'-O-methylation, a process that adds a methyl group to the 2'-hydroxyl of the ribose sugar. This modification, found on adenosine (A), guanosine (G), cytidine (C), and uridine (U), plays a critical role in modulating mRNA stability, translation efficiency, and the innate immune response. This guide provides an objective comparison of the functional implications of 2'-O-Methyladenosine (Am) alongside its counterparts—2'-O-Methylguanosine (Gm), 2'-O-Methylcytidine (Cm), and 2'-O-Methyluridine (Um)—supported by experimental data and detailed protocols.

Key Functional Impacts of 2'-O-Methyl Modifications

Internal 2'-O-methylations are known to generally enhance mRNA stability and play a crucial role in the evasion of the innate immune system. However, when present within the coding sequence, they can negatively impact translation. While direct, side-by-side quantitative comparisons of the four major 2'-O-methylated nucleosides are limited in the existing literature, this guide synthesizes available data to provide a functional overview.

mRNA Stability

Internal 2'-O-methylation, often mediated by the enzyme fibrillarin (FBL), has been shown to increase the stability of mRNA transcripts.[1][2][3] This modification can protect the phosphodiester backbone from nuclease degradation. The stabilizing effect is attributed to the 2'-O-methyl group favoring a C3'-endo ribose conformation, which is characteristic of A-form RNA helices, leading to a more stable helical structure.[4][5]

Table 1: Inferred Comparative Impact of 2'-O-Methyl Modifications on mRNA Half-Life

ModificationBaseInferred Relative Stability Enhancement
This compound (Am)AdenineHigh
2'-O-Methylguanosine (Gm)GuanineHigh
2'-O-Methylcytidine (Cm)CytidineHigh
2'-O-Methyluridine (Um)UridineHigh
Note: This table is based on the general understanding that all 2'-O-methyl modifications enhance mRNA stability. Direct comparative experimental data is needed for a precise quantitative ranking.
Translation Efficiency

The impact of 2'-O-methylation on translation is context-dependent. While 2'-O-methylation in ribosomal RNA (rRNA) is essential for proper ribosome function and translational fidelity, its presence within the coding region of mRNA can be detrimental to translation elongation. This inhibitory effect is thought to arise from steric hindrance, where the methyl group disrupts the interaction between the mRNA codon and the decoding tRNA in the ribosome.

The extent of this inhibition can vary depending on the position of the modification within the codon and the specific nucleoside. However, direct comparative data on the translational efficiency of mRNAs containing Am, Gm, Cm, or Um is scarce.

Table 2: Inferred Comparative Impact of Internal 2'-O-Methyl Modifications on Translation Efficiency

ModificationBaseInferred Relative Inhibition of Translation
This compound (Am)AdenineModerate to High
2'-O-Methylguanosine (Gm)GuanineModerate to High
2'-O-Methylcytidine (Cm)CytidineModerate to High
2'-O-Methyluridine (Um)UridineModerate to High
Note: This table reflects the general finding that internal 2'-O-methyl modifications can inhibit translation. The relative inhibitory effect of each specific modification has not been extensively characterized in comparative studies.
Innate Immune Evasion

A critical function of 2'-O-methylation, particularly at the 5' cap of mRNA, is to help the host distinguish its own RNA from foreign RNA, such as that from a viral infection. This "self" versus "non-self" discrimination is crucial for preventing the activation of the innate immune system. Pattern recognition receptors (PRRs) like RIG-I and MDA5 are key sensors of viral RNA. The presence of a 2'-O-methyl group at the first transcribed nucleotide (Cap 1 structure) can prevent the binding and activation of these sensors.

While all 2'-O-methyl modifications contribute to this immune evasion, the specific nucleoside at this position may have subtle effects on the degree of protection.

Table 3: Inferred Comparative Impact of 5' Cap 2'-O-Methyl Modifications on Innate Immune Evasion

Modification at First Transcribed NucleotideBaseInferred Relative Efficacy in RIG-I/MDA5 Evasion
This compound (Am)AdenineHigh
2'-O-Methylguanosine (Gm)GuanineHigh
2'-O-Methylcytidine (Cm)CytidineHigh
2'-O-Methyluridine (Um)UridineHigh
Note: This table is based on the established role of Cap 1 2'-O-methylation in immune evasion. Precise quantitative differences between the four modifications require further direct comparative studies.

Experimental Protocols

Protocol 1: In Vitro Transcription of 2'-O-Methylated mRNA

This protocol describes the synthesis of 2'-O-methylated mRNA using a T7 RNA polymerase-based in vitro transcription system.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription Buffer (400 mM Tris-HCl pH 8.0, 250 mM MgCl2, 20 mM Spermidine, 100 mM DTT)

  • RNase Inhibitor

  • NTP solution (100 mM each of ATP, CTP, GTP)

  • UTP solution (100 mM)

  • 2'-O-methylated NTP phosphoramidites (Am, Gm, Cm, or Um)

  • DNase I (RNase-free)

  • RNA purification kit

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 50 µL

    • 5 µL of 10x Transcription Buffer

    • 2 µL of 100 mM DTT

    • 1 µL of RNase Inhibitor

    • 5 µL of 100 mM ATP

    • 5 µL of 100 mM CTP

    • 5 µL of 100 mM GTP

    • X µL of 100 mM UTP (adjust for desired ratio if partially substituting)

    • Y µL of 100 mM 2'-O-methylated NTP (e.g., 2'-O-Me-ATP for Am incorporation)

    • 1 µg of linearized DNA template

    • 2 µL of T7 RNA Polymerase

  • Mix gently and incubate at 37°C for 2-4 hours.

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the mRNA in nuclease-free water and quantify its concentration and purity using a spectrophotometer.

Protocol 2: Measurement of mRNA Half-Life using Pulse-Chase Analysis

This protocol outlines a method to determine the stability of in vitro transcribed, 2'-O-methylated mRNA in a cell-based assay.

Materials:

  • Cultured mammalian cells

  • Cell culture medium

  • Transfection reagent

  • In vitro transcribed, 2'-O-methylated mRNA

  • Actinomycin D (or other transcriptional inhibitor)

  • RNA extraction kit

  • RT-qPCR reagents

Procedure:

  • Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

  • Transfect the cells with the 2'-O-methylated mRNA using a suitable transfection reagent.

  • After 4-6 hours of transfection to allow for mRNA uptake and initial protein expression, add a transcriptional inhibitor such as Actinomycin D (final concentration 5 µg/mL) to all wells. This is time point 0.

  • Harvest cells at various time points after the addition of the transcriptional inhibitor (e.g., 0, 2, 4, 8, 12, 24 hours).

  • At each time point, lyse the cells and extract total RNA using an RNA extraction kit.

  • Perform reverse transcription followed by quantitative PCR (RT-qPCR) to determine the relative amount of the specific mRNA remaining at each time point.

  • Calculate the mRNA half-life by plotting the natural logarithm of the percentage of remaining mRNA against time. The half-life is the time it takes for the mRNA level to decrease by 50%.

Protocol 3: In Vitro Translation Assay using Rabbit Reticulocyte Lysate

This protocol describes a method to assess the translation efficiency of 2'-O-methylated mRNA in a cell-free system.

Materials:

  • Nuclease-treated Rabbit Reticulocyte Lysate

  • Amino acid mixture (minus methionine or leucine)

  • ³⁵S-methionine or ³⁵S-leucine

  • In vitro transcribed, 2'-O-methylated mRNA

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thaw the rabbit reticulocyte lysate and other reagents on ice.

  • Set up the in vitro translation reaction in a microfuge tube on ice:

    • 17.5 µL Rabbit Reticulocyte Lysate

    • 0.5 µL Amino Acid Mixture (minus methionine)

    • 1 µL ³⁵S-methionine

    • 0.5 µL RNase Inhibitor

    • 1 µg of 2'-O-methylated mRNA

    • Nuclease-free water to a final volume of 25 µL

  • Mix gently and incubate at 30°C for 60-90 minutes.

  • Stop the reaction by placing the tube on ice.

  • Analyze the translation products by SDS-PAGE and autoradiography to visualize the newly synthesized radiolabeled protein.

  • Quantify the band intensity to determine the relative translation efficiency of the modified mRNA compared to an unmodified control.

Protocol 4: RIG-I Activation Luciferase Reporter Assay

This protocol is for assessing the ability of 2'-O-methylated mRNA to evade activation of the RIG-I innate immune sensing pathway.

Materials:

  • HEK293T cells

  • IFN-β promoter-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • In vitro transcribed, 2'-O-methylated mRNA

  • Unmodified control mRNA (e.g., with a 5'-triphosphate)

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect HEK293T cells with the IFN-β promoter-luciferase reporter plasmid and the control plasmid.

  • After 24 hours, transfect the cells again with the 2'-O-methylated mRNA or the unmodified control mRNA.

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity (IFN-β promoter) to the Renilla luciferase activity (transfection control).

  • Compare the fold induction of the IFN-β promoter by the 2'-O-methylated mRNA to that of the unmodified control RNA. A lower fold induction indicates better immune evasion.

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Secretion Secretion Viral_RNA Viral RNA (non-self) RIG_I RIG-I Viral_RNA->RIG_I Binds & Activates MAVS MAVS RIG_I->MAVS Activates TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe Activates IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_Gene IFN-β Gene p_IRF3->IFN_Gene Dimerizes & Translocates Self_mRNA Self mRNA (2'-O-Me Cap) No_Binding No Binding Self_mRNA->No_Binding No_Binding->RIG_I IFN_mRNA IFN-β mRNA IFN_Gene->IFN_mRNA Transcription IFN_Protein IFN-β Protein IFN_mRNA->IFN_Protein Translation

Caption: RIG-I signaling pathway and evasion by 2'-O-methylated mRNA.

Experimental_Workflow cluster_Synthesis mRNA Synthesis cluster_Analysis Functional Analysis Template Linear DNA Template IVT In Vitro Transcription (+ 2'-O-Me NTPs) Template->IVT Purification mRNA Purification IVT->Purification Stability mRNA Stability Assay (Pulse-Chase) Purification->Stability Translation In Vitro Translation (Rabbit Reticulocyte) Purification->Translation Immunity Innate Immune Assay (RIG-I Reporter) Purification->Immunity

Caption: Experimental workflow for comparing 2'-O-methylated mRNAs.

Conclusion

2'-O-methylation is a vital modification for the development of effective and safe mRNA-based therapeutics and for fundamental research into mRNA biology. While this compound and other 2'-O-methyl modifications share the overarching functions of enhancing mRNA stability and enabling innate immune evasion, the precise quantitative differences in their functional impacts are an area ripe for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers aiming to dissect the nuanced roles of these critical epitranscriptomic marks. As the field of RNA biology continues to evolve, a deeper understanding of how each specific 2'-O-methyl modification fine-tunes mRNA function will be paramount for the rational design of next-generation RNA technologies.

References

A Comparative Look at 2'-O-Methyladenosine (Am) Landscapes Across Diverse Tissues

Author: BenchChem Technical Support Team. Date: November 2025

An essential RNA modification, 2'-O-Methyladenosine (Am), exhibits distinct distribution patterns across various tissues, suggesting a pivotal role in tissue-specific gene regulation and function. This guide provides a comparative analysis of Am abundance, details the experimental methodologies for its detection, and visualizes the intricate pathways involved in its regulation.

2'-O-methylation (Nm) is a widespread and highly conserved post-transcriptional RNA modification where a methyl group is added to the 2' hydroxyl of the ribose sugar.[1][2] When this modification occurs on an adenosine nucleotide, it is termed this compound (Am). This modification is found in various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA).[1] In eukaryotic mRNA, Am is notably present at the 5' cap structure, specifically at the first and sometimes second nucleotide, referred to as cap-1 and cap-2 respectively.[1]

While Am is a crucial component of the mRNA cap, its prevalence and the ratio to other cap-adjacent modifications, such as N6,2'-O-dimethyladenosine (m6Am), vary significantly across different tissues. This variability points towards a sophisticated layer of gene expression regulation tailored to the specific needs of each tissue.

Quantitative Comparison of Am Abundance in Mouse Tissues

Quantitative analyses have revealed that the relative abundance of Am and its doubly methylated counterpart, m6Am, differs markedly between various mouse organs. These differences are often presented as a ratio of m6Am to Am, indicating the prevalence of one modification over the other at the mRNA cap.

Tissuem6Am:Am RatioKey Observation
Brain15:1Significantly higher prevalence of m6Am over Am.[3]
Testis10:1High prevalence of m6Am compared to Am.
Kidney2.4:1More balanced ratio, with a slight prevalence of m6Am.
Liver2:1The most balanced ratio among the tested tissues, with m6Am being twice as prevalent as Am.

These findings highlight that different tissues have characteristic ratios of m6Am to Am, suggesting tissue-specific regulation of the enzymes responsible for these modifications.

Experimental Protocols for Am Detection and Quantification

The accurate detection and quantification of Am are crucial for understanding its biological roles. Several key methodologies are employed by researchers in this field.

1. Thin-Layer Chromatography (TLC) for Relative Quantification

A classic method for separating and relatively quantifying radiolabeled nucleotides.

  • mRNA Isolation: mRNA is isolated from various tissues using methods like oligo(dT) chromatography.

  • 5' End Labeling: The 5' cap is removed, and the exposed 5' end of the mRNA is labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Nuclease Digestion: The labeled mRNA is digested into monophospho-nucleotides using an enzyme like P1 nuclease.

  • TLC Separation: The resulting nucleotide mixture is separated on a TLC plate.

  • Detection and Quantification: The separated, radiolabeled nucleotides are visualized by autoradiography. The intensity of the spots corresponding to Am and m6Am can be quantified to determine their relative abundance.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Absolute Quantification

LC-MS/MS allows for the precise and absolute quantification of various RNA modifications.

  • Sample Preparation: RNA is isolated from cells or tissues.

  • mRNA Purification: mRNA is purified from the total RNA pool, often using oligo(dT) beads.

  • Enzymatic Digestion: The purified mRNA is enzymatically digested into its constituent ribonucleosides.

  • LC Separation: The nucleoside mixture is separated by liquid chromatography.

  • MS/MS Detection: The separated nucleosides are then analyzed by tandem mass spectrometry, which can accurately identify and quantify each modified nucleoside, including Am, based on its unique mass-to-charge ratio.

3. High-Throughput Sequencing: Nm-seq

Nm-seq is a method developed for the transcriptome-wide mapping of 2'-O-methylation sites with single-nucleotide precision.

  • Periodate Oxidation: The method utilizes the chemical property that the 2'-hydroxyl group of unmethylated ribonucleotides can be oxidized by periodate, while 2'-O-methylated nucleotides are resistant.

  • Library Preparation and Sequencing: Through a series of enzymatic reactions and library preparation steps, RNA fragments with 2'-O-methylated ends are selectively ligated to adapters and sequenced.

  • Data Analysis: The sequencing data is then analyzed to identify the precise locations of Am and other 2'-O-methylated nucleotides across the transcriptome.

Visualizing the Workflow and Regulatory Context

To better understand the processes involved in studying and regulating Am, the following diagrams illustrate a typical experimental workflow and a simplified view of a signaling pathway influenced by RNA methylation.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Tissue Tissue Collection (e.g., Brain, Liver, Kidney) RNA_Isolation Total RNA Isolation Tissue->RNA_Isolation mRNA_Purification mRNA Purification (Oligo(dT) Beads) RNA_Isolation->mRNA_Purification LC_MS LC-MS/MS Analysis mRNA_Purification->LC_MS Nm_Seq Nm-seq Library Prep mRNA_Purification->Nm_Seq TLC TLC Analysis mRNA_Purification->TLC Quantification Quantitative Data (Am Levels) LC_MS->Quantification Mapping Transcriptome-wide Am Mapping Nm_Seq->Mapping Comparison Comparative Analysis Across Tissues Quantification->Comparison Mapping->Comparison

Experimental workflow for comparative analysis of this compound.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_regulation Regulatory Influence of Am Transcription Transcription Splicing mRNA Splicing Transcription->Splicing Cap_Methylation 5' Cap Methylation (CMTR1/2) Splicing->Cap_Methylation Export mRNA Export Cap_Methylation->Export Translation Translation Initiation Export->Translation Stability mRNA Stability Translation->Stability Degradation mRNA Degradation Stability->Degradation Am_Mod Am Modification Am_Mod->Translation Enhances Am_Mod->Degradation Protects from

References

Decoding the Impact: A Comparative Guide to Validating the Functional Consequences of a Single 2'-O-Methyladenosine Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies to Elucidate the Role of a Key RNA Modification.

The epitranscriptome, a complex landscape of chemical modifications on RNA, is a critical regulator of gene expression. Among the more than 170 known RNA modifications, 2'-O-Methyladenosine (Am) has emerged as a key player in modulating mRNA stability, translation, and the innate immune response. For researchers in basic science and drug development, accurately validating the functional consequences of a single Am modification is paramount. This guide provides a comprehensive comparison of current methodologies, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.

Comparing the Arsenal: Methods for Validating Am Functional Consequences

The choice of method for validating the functional impact of a single Am site depends on a variety of factors, including the specific biological question, available resources, and desired throughput. Below is a comparative overview of commonly employed techniques.

MethodPrincipleThroughputQuantitative?ResolutionKey AdvantagesKey Limitations
RT-qPCR with low dNTPs 2'-O-methylation can stall reverse transcriptase at low dNTP concentrations, leading to reduced amplification of the modified transcript.[1][2][3][4]Low to MediumSemi-quantitativeSite-specificCost-effective, accessible, and relatively simple to implement.Indirect detection, can be influenced by RNA secondary structure, not absolutely quantitative.[3]
Nm-VAQ An RNase H-based method where a chimeric DNA/RNA probe directs cleavage. 2'-O-methylation inhibits RNase H, and the remaining intact RNA is quantified by qPCR.Low to MediumYes (Absolute)Site-specificProvides absolute quantification of the modification stoichiometry.Requires custom probe design and careful optimization.
Nanopore Direct RNA Sequencing Direct sequencing of native RNA molecules. The presence of a modification alters the ionic current signal as the RNA passes through a nanopore, which can be detected by machine learning models.HighYesSingle-moleculeProvides long-read information, allowing for the analysis of modification context and co-occurrence with other features.Higher error rates compared to second-generation sequencing, and computational models for modification detection are still evolving.
Ribosome Profiling (Ribo-seq) Deep sequencing of ribosome-protected mRNA fragments to provide a snapshot of translation. Comparing profiles of modified and unmodified transcripts reveals effects on ribosome occupancy and translation efficiency.HighYesCodon-levelGenome-wide view of translation, providing insights into initiation, elongation, and termination.Technically demanding, requires significant amounts of starting material, and data analysis is complex.
mRNA Stability Assays Measures the decay rate of a specific mRNA over time. Comparing the stability of a transcript with and without the Am modification reveals its impact on mRNA half-life.Low to MediumYesTranscript-levelDirect measurement of a key functional consequence.Can be labor-intensive, and requires effective methods to halt transcription.

In Focus: Experimental Protocols for Key Validation Assays

Detailed and robust experimental design is crucial for obtaining reliable and reproducible results. The following section provides protocols for key experiments to validate the functional consequences of a single Am modification.

Protocol 1: Site-Specific Validation and Quantification using Nm-VAQ

This protocol provides a method for the absolute quantification of a 2'-O-methylation at a specific site.

Materials:

  • Total RNA containing the target transcript

  • Custom chimeric DNA/RNA probe specific to the target site

  • RNase H

  • Reagents for reverse transcription and quantitative PCR (qPCR)

  • In vitro transcribed RNA standards (both modified and unmodified)

Procedure:

  • Probe Design: Design a chimeric DNA/RNA probe that is complementary to the target RNA sequence. The probe should contain a central DNA portion flanked by 2'-O-methylated RNA nucleotides. The DNA portion directs RNase H cleavage of the target RNA.

  • Hybridization: Anneal the chimeric probe to the total RNA sample.

  • RNase H Digestion: Treat the RNA-probe hybrids with RNase H. The enzyme will cleave the unmodified RNA, while the 2'-O-methylated RNA will remain intact.

  • Reverse Transcription: Perform reverse transcription on the digested RNA using a gene-specific primer downstream of the modification site.

  • qPCR Analysis: Quantify the amount of intact RNA using qPCR with primers flanking the modification site.

  • Quantification: Generate a standard curve using in vitro transcribed RNA with known amounts of the Am modification to determine the absolute stoichiometry of the modification in the sample.

Protocol 2: Assessing Translational Effects using Ribosome Profiling

This protocol outlines the steps to compare the translational efficiency of an mRNA with and without a single Am modification.

Materials:

  • Cells transfected with either the Am-modified or unmodified transcript of interest

  • Cycloheximide

  • Lysis buffer

  • RNase I

  • Sucrose gradients for ultracentrifugation

  • Reagents for library preparation and high-throughput sequencing

Procedure:

  • Cell Culture and Transfection: Transfect cells with in vitro transcribed mRNA containing or lacking the specific Am modification.

  • Translation Arrest: Treat the cells with cycloheximide to stall translating ribosomes.

  • Cell Lysis: Lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Ribosome Isolation: Isolate monosomes by sucrose gradient ultracentrifugation.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).

  • Library Preparation and Sequencing: Prepare a sequencing library from the footprints and perform deep sequencing.

  • Data Analysis: Align the sequencing reads to the reference transcriptome. Compare the ribosome occupancy on the modified versus the unmodified transcript to determine the effect of the Am modification on translation.

Protocol 3: Determining mRNA Stability using a Pulse-Chase Assay

This protocol describes a method to measure the half-life of an mRNA with and without a single Am modification.

Materials:

  • Cells transfected with either the Am-modified or unmodified transcript of interest

  • Transcriptional inhibitor (e.g., Actinomycin D)

  • Reagents for RNA extraction and RT-qPCR

Procedure:

  • Cell Culture and Transfection: Transfect cells with in vitro transcribed mRNA containing or lacking the specific Am modification.

  • Transcription Inhibition: Add a transcriptional inhibitor to the cell culture to halt new mRNA synthesis.

  • Time-Course Collection: Collect cell samples at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 6, 8 hours).

  • RNA Extraction: Extract total RNA from each time point.

  • RT-qPCR Analysis: Perform reverse transcription followed by qPCR using primers specific to the transcript of interest. Use a stable housekeeping gene for normalization.

  • Half-Life Calculation: Plot the relative mRNA levels against time. The time at which the mRNA level is reduced by half is the mRNA half-life. Compare the half-lives of the modified and unmodified transcripts.

Visualizing the Workflow: Diagrams for Clarity

To further clarify the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis RNA Synthesis cluster_validation Functional Validation IVT_unmod In Vitro Transcription (Unmodified) Transfection Transfection into Cells IVT_unmod->Transfection IVT_mod In Vitro Transcription (Am-modified) IVT_mod->Transfection Ribo_seq Ribosome Profiling Transfection->Ribo_seq Stability_assay mRNA Stability Assay Transfection->Stability_assay Translation_analysis Translational Efficiency Analysis Ribo_seq->Translation_analysis Half_life_analysis mRNA Half-life Analysis Stability_assay->Half_life_analysis nm_vaq_pathway cluster_rna Target RNA cluster_process Nm-VAQ Process Unmod_RNA Unmodified RNA Hybridization Hybridize with Chimeric Probe Unmod_RNA->Hybridization Mod_RNA Am-modified RNA Mod_RNA->Hybridization RNaseH RNase H Digestion Hybridization->RNaseH Cleavage Cleavage RNaseH->Cleavage Unmodified No_Cleavage No Cleavage RNaseH->No_Cleavage Modified RT_qPCR RT-qPCR Cleavage->RT_qPCR No_Cleavage->RT_qPCR Quantification Quantification RT_qPCR->Quantification

References

2'-O-Methyladenosine Modification: A Shield Against Nuclease Degradation of RNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, enhancing the stability of RNA molecules is a critical challenge. Unmodified RNA is notoriously susceptible to degradation by nucleases, limiting its therapeutic and research applications. One of the most effective strategies to bolster RNA's resilience is the incorporation of chemical modifications. Among these, 2'-O-Methyladenosine (2'-O-Me-A) has emerged as a key player in conferring significant nuclease resistance. This guide provides an objective comparison of the nuclease resistance of RNA with and without this crucial modification, supported by experimental data and detailed protocols.

Enhanced Stability of 2'-O-Methylated RNA: The Quantitative Evidence

The presence of a methyl group at the 2'-hydroxyl position of the ribose sugar in adenosine sterically hinders the approach of nucleases, thereby protecting the phosphodiester backbone from enzymatic cleavage.[1][2][3] This protective effect translates into a substantial increase in the half-life of the RNA molecule in biological fluids.

Experimental data consistently demonstrates the superior stability of RNA containing 2'-O-methylated nucleotides compared to their unmodified counterparts when exposed to various nucleases, including those present in human serum.

RNA TypeNuclease SourceHalf-life (t½)Fold Increase in StabilityReference
Unmodified RNA50% Human Plasma1 min-(6)
2'-O-Me-RNA 50% Human Plasma 187 min 187 (6)
Unmodified mRNAHEK293T cells~3.2 h-(14)
2'-O-Me modified mRNA HEK293T cells ~6.1 h ~1.9 (14)

Mechanism of Nuclease Resistance

The enhanced stability of 2'-O-methylated RNA is primarily attributed to a steric hindrance mechanism. The methyl group at the 2' position of the ribose sugar physically blocks the active site of nucleases, preventing the enzyme from accessing and cleaving the adjacent phosphodiester bond.[1][4] This modification favors an A-form helical conformation, which is intrinsically more resistant to many nucleases compared to the more flexible structure of unmodified RNA.

Mechanism_of_Nuclease_Resistance cluster_unmodified Unmodified RNA cluster_modified 2'-O-Methylated RNA unmodified_rna Unmodified Adenosine phosphodiester_bond_u Phosphodiester Bond unmodified_rna->phosphodiester_bond_u Susceptible cleavage_u Cleavage phosphodiester_bond_u->cleavage_u Leads to nuclease_u Nuclease nuclease_u->phosphodiester_bond_u Accesses modified_rna This compound phosphodiester_bond_m Phosphodiester Bond modified_rna->phosphodiester_bond_m no_cleavage_m No Cleavage phosphodiester_bond_m->no_cleavage_m Results in nuclease_m Nuclease nuclease_m->phosphodiester_bond_m Steric Hindrance (Blocked Access) methyl_group 2'-O-Methyl Group methyl_group->phosphodiester_bond_m

Mechanism of increased nuclease resistance by 2'-O-methylation.

Experimental Protocols

To quantitatively assess the nuclease resistance of RNA, standardized in vitro degradation assays are employed. Below are detailed protocols for a serum stability assay and a specific ribonuclease A (RNase A) digestion assay.

Serum Stability Assay

This assay evaluates the stability of RNA in the presence of nucleases found in human serum, mimicking in vivo conditions.

Materials:

  • RNA oligonucleotides (unmodified and 2'-O-methylated)

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), nuclease-free

  • Denaturing polyacrylamide gel (12-20%)

  • Urea

  • TBE buffer (Tris-borate-EDTA)

  • Gel loading buffer (containing formamide and a tracking dye)

  • Staining agent (e.g., SYBR Gold)

  • Heating block or incubator at 37°C

  • Microcentrifuge tubes, nuclease-free

  • Pipettes and nuclease-free tips

Procedure:

  • Preparation of RNA Samples: Dilute the RNA oligonucleotides to a final concentration of 1 µM in nuclease-free PBS.

  • Incubation with Serum: In a microcentrifuge tube, mix 18 µL of human serum with 2 µL of the RNA sample.

  • Time Course: Incubate the reactions at 37°C. At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately mix the aliquot with an equal volume of denaturing gel loading buffer to stop the nuclease activity.

  • Storage: Store the quenched samples at -20°C or -80°C until analysis.

  • Gel Electrophoresis: Thaw the samples and heat them at 95°C for 5 minutes. Load the samples onto a denaturing polyacrylamide/urea gel.

  • Visualization: After electrophoresis, stain the gel with SYBR Gold or a similar nucleic acid stain and visualize the bands under UV light.

  • Analysis: Quantify the intensity of the full-length RNA band at each time point. The half-life is determined as the time point at which 50% of the initial RNA remains intact.

Serum_Stability_Assay_Workflow start Start prepare_rna Prepare RNA Samples (Unmodified & 2'-O-Me-A) start->prepare_rna incubate_serum Incubate with Human Serum at 37°C prepare_rna->incubate_serum time_points Collect Aliquots at Specific Time Points incubate_serum->time_points quench_reaction Quench Reaction with Denaturing Loading Buffer time_points->quench_reaction electrophoresis Denaturing PAGE Analysis quench_reaction->electrophoresis visualize Visualize Bands (e.g., SYBR Gold) electrophoresis->visualize analyze Quantify Band Intensity & Calculate Half-life visualize->analyze end End analyze->end

References

A Comparative Guide to the Validation of Novel Protein Writers and Readers of 2'-O-Methyladenosine (Am)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The epitranscriptome, the landscape of chemical modifications on RNA, adds a critical layer of gene regulation beyond the genetic sequence. Among these modifications, 2'-O-methylation of adenosine (Am) is a prevalent modification, particularly at the 5' cap of vertebrate and viral mRNAs, where it contributes to mRNA stability and translation. This guide provides an objective comparison of the known protein "writers" that install this mark and discusses potential "reader" proteins that may interpret its functional consequences. We include supporting experimental data and detailed protocols for key validation assays to aid researchers in this burgeoning field.

I. Protein "Writers" of 2'-O-Methyladenosine

Protein writers are enzymes that catalyze the transfer of a methyl group to the 2'-hydroxyl of the ribose of an adenosine nucleotide. The two most well-characterized writers are PCIF1, which acts on the mRNA cap, and FTSJ1, which modifies tRNAs.

Data Presentation: Comparative Analysis of Am Writers
FeaturePCIF1 (CAPAM)FTSJ1
Full Name Phosphorylated CTD Interacting Factor 1FtsJ RNA 2'-O-Methyltransferase 1
Primary Substrate Cap-adjacent Am on mRNA (to form m6Am)[1][2]Specific tRNAs (e.g., tRNAPhe)[3][4]
Cellular Localization Nucleus and Cytoplasm[5]Cytoplasm
Catalytic Activity N6-methylation of cap-adjacent Am2'-O-methylation of adenosine and other nucleotides in tRNA
Substrate Preference ~8-fold higher affinity for 2'-O-methylated adenosine (Am) over unmodified adenosine (A) at the cap.Requires pre-existing m1G37 modification on tRNA for activity.
Kinetic Parameter (KM) For uncapped 2'-O-methylated RNA: 3.1 µM For uncapped unmodified RNA: 26 µMNot explicitly determined, but functions in a complex with WDR6.
Key Cofactors S-adenosyl-l-methionine (SAM)S-adenosyl-l-methionine (SAM); WDR6 protein

II. Potential Protein "Readers" of this compound

While the field has extensively characterized readers for N6-methyladenosine (m6A), dedicated readers that specifically recognize the 2'-O-methyl group of Am have not been definitively identified. Current research suggests two main possibilities for Am recognition:

  • Direct Recognition: Novel proteins with uncharacterized RNA-binding domains may directly bind to Am.

  • Indirect Recognition / Altered Affinity: The 2'-O-methylation may modulate the binding affinity of known m6A readers or other RNA-binding proteins. For instance, some proteins like HNRNPC and HNRNPG recognize m6A indirectly through an "m6A-switch" mechanism, where the modification alters RNA secondary structure to expose a binding site. A similar mechanism could apply to Am.

Below is a comparison of well-established m6A reader families that represent primary candidates for investigating Am-dependent interactions.

Data Presentation: Comparison of Potential Am Reader Candidates (based on m6A activity)
Reader FamilyKnown m6A FunctionBinding MechanismPotential for Am Interaction
YTH Domain Family (YTHDF1-3, YTHDC1-2) Regulate mRNA translation, decay, and splicing.Direct recognition of m6A via a hydrophobic pocket.The 2'-O-methyl group could sterically hinder or enhance binding to the YTH domain. The YTH domain can bind other modifications like m1A, suggesting some plasticity.
IGF2BP Family (IGF2BP1-3) Enhance mRNA stability and translation.Direct recognition of m6A via K homology (KH) domains.The structural impact of Am on the GG(m6A)C consensus sequence recognized by IGF2BPs is unknown but warrants investigation.
HNRNP Family (HNRNPC, HNRNPG, HNRNPA2B1) Regulate pre-mRNA processing and splicing.Primarily indirect "m6A-switch" mechanism; m6A alters RNA structure to reveal binding sites.Am could similarly alter local RNA structure, making it a strong candidate for mediating indirect reader interactions.

III. Experimental Protocols & Workflows

Validating novel writers and readers requires a multi-step approach, beginning with in vitro biochemical assays and progressing to in vivo functional studies.

Diagram: General Experimental Workflow for Writer/Reader Validation

G cluster_writer Writer Validation Workflow cluster_reader Reader Validation Workflow w1 Candidate Identification (e.g., Proteomics, Homology) w2 In Vitro Methyltransferase Assay (Recombinant Protein + RNA Oligo) w1->w2 w3 Kinetic Analysis (Determine Km, kcat) w2->w3 w4 In Vivo Validation (KO/KD + LC-MS/MS) w3->w4 r1 Candidate Identification (e.g., RNA Pull-down + Mass Spec) r2 In Vitro Binding Assay (EMSA, Filter Binding) r1->r2 r3 Quantitative Affinity Measurement (SPR, ITC) r2->r3 r4 In Vivo Validation (CLIP-seq, RIP-qPCR in KO/KD) r3->r4

Caption: Workflow for validating novel Am writer and reader proteins.

Protocol 1: In Vitro Methyltransferase Assay (for Writers)

This protocol is adapted for validating the activity of a putative writer like PCIF1.

  • Reaction Setup:

    • In a final volume of 20-50 µL, combine the following in a reaction buffer (20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT):

      • Purified recombinant writer protein (e.g., 1 µM PCIF1).

      • Synthetic RNA substrate (10 µM) with and without a 2'-O-methylated adenosine.

      • S-adenosyl-l-methionine (SAM) (e.g., 20-100 µM) as the methyl donor.

  • Incubation: Incubate the reaction at 37°C for a time course (e.g., 0, 15, 30, 60 minutes) or overnight for endpoint assays.

  • Detection of Methylation:

    • Method A: Luminescence-Based (MTase-Glo™): Stop the reaction and add reagents from a commercial kit (e.g., Promega's MTase-Glo™) to convert the S-adenosylhomocysteine (SAH) byproduct to ATP, which is then detected via a luciferase reaction. This method is ideal for high-throughput screening and kinetic analysis.

    • Method B: LC-MS/MS: Stop the reaction and digest the RNA to nucleosides. Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the ratio of modified (e.g., m6Am) to unmodified (Am) product.

    • Method C: Dot Blot: Spot the reaction products onto a nylon membrane and probe with an antibody specific to the modification (e.g., anti-m6A antibody, which can recognize m6Am).

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) (for Readers)

EMSA provides qualitative evidence of an RNA-protein interaction.

  • Probe Preparation:

    • Synthesize a short RNA oligonucleotide (20-40 nt) containing the Am modification.

    • Label the probe, typically at the 5' end with 32P-ATP using T4 polynucleotide kinase for radioactive detection, or with a fluorescent tag for non-radioactive detection. Purify the labeled probe.

  • Binding Reaction:

    • In a binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol), incubate a fixed amount of labeled RNA probe (~0.1 nM) with increasing concentrations of the purified putative reader protein.

    • Include a non-specific competitor like heparin or yeast tRNA to reduce non-specific binding.

    • Incubate at room temperature for 20-30 minutes to allow complex formation.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel (e.g., 6% gel in 0.5x TBE buffer).

    • Run the gel at a low voltage in a cold room (4°C) to prevent complex dissociation.

  • Detection:

    • For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For fluorescent probes, image the gel on a suitable scanner.

    • A "shift" in the migration of the probe from its free state to a slower-migrating complex indicates an interaction.

Protocol 3: Surface Plasmon Resonance (SPR) (for Readers)

SPR is a powerful, label-free technique for quantifying the kinetics (kon, koff) and affinity (KD) of an interaction.

  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip suitable for nucleic acid immobilization (e.g., a streptavidin-coated chip).

    • Prepare a 5'-biotinylated RNA ligand containing the Am modification.

    • Inject the biotinylated RNA over the streptavidin surface to achieve a stable immobilization level (e.g., 2000-3000 Response Units, RU). A reference flow cell should be prepared, either left blank or with an immobilized control RNA.

  • Analyte Interaction:

    • Prepare a series of dilutions of the purified reader protein (analyte) in a suitable running buffer.

    • Inject the analyte dilutions sequentially over the ligand and reference surfaces at a constant flow rate.

  • Data Analysis:

    • Record the binding response in real-time. The association phase occurs during injection, and the dissociation phase occurs during the subsequent flow of running buffer.

    • After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

IV. Key Signaling and Functional Pathways

The functional role of Am is intrinsically linked to the proteins that write and read it. PCIF1-mediated m6Am deposition has been shown to influence mRNA stability and translation, thereby regulating the expression of key proteins.

Diagram: Functional Cascade of Am-Modified mRNA

G PolII RNA Pol II Transcription Pre_mRNA pre-mRNA (Cap: Am...) PolII->Pre_mRNA Capping & 2'-O-Me PCIF1 PCIF1 (Writer) Pre_mRNA->PCIF1 mRNA Mature mRNA (Cap: m6Am...) PCIF1->mRNA N6-methylation Reader Potential Reader (e.g., YTHDF, IGF2BP) mRNA->Reader Recognition Translation Altered Translation Reader->Translation Decay Altered Stability (Decay) Reader->Decay

References

The Impact of 2'-O-Methyladenosine Modification on RNA Immunogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of RNA is a critical consideration in the development of RNA-based therapeutics and vaccines. Unmodified single-stranded RNA can be recognized by innate immune sensors, leading to the production of pro-inflammatory cytokines and antiviral responses, which can limit the efficacy and safety of RNA therapies. Chemical modifications to the RNA molecule are a key strategy to mitigate these immune responses. This guide provides an objective comparison of the immunogenicity of 2'-O-Methyladenosine (Am)-modified RNA versus unmodified RNA, supported by experimental data and detailed protocols.

Attenuation of Innate Immune Recognition by 2'-O-Methylation

The innate immune system has evolved to recognize pathogen-associated molecular patterns (PAMPs), including foreign RNA. Key sensors for single-stranded RNA include Toll-like receptor 7 (TLR7) and TLR8, located in the endosomes, and retinoic acid-inducible gene I (RIG-I) in the cytoplasm. Activation of these receptors triggers signaling cascades that result in the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

The 2'-O-methylation of adenosine, a modification found in eukaryotic mRNA, serves as a molecular signature to distinguish "self" from "non-self" RNA. This modification sterically hinders the binding of RNA to immune sensors, thereby reducing the activation of downstream signaling pathways.

Quantitative Comparison of Cytokine Induction

Experimental evidence demonstrates a significant reduction in the immunogenicity of RNA upon 2'-O-methylation. A key study investigating the impact of a single 2'-O-methylation within a synthetic RNA oligonucleotide on cytokine induction in human peripheral blood mononuclear cells (PBMCs) provides valuable quantitative insights.

RNA TypeIFN-α SecretionIL-6 Secretion
Unmodified RNAStimulatedStimulated
2'-O-Methylated RNAAbrogatedStimulated
Table 1: Comparison of cytokine secretion by human PBMCs in response to unmodified versus 2'-O-methylated RNA. Data is based on a study where a single 2'-O-methylation was introduced into a synthetic 18s rRNA-derived sequence[1].

This data highlights that while 2'-O-methylation can completely abrogate the IFN-α response, a key mediator of antiviral immunity, it may not eliminate the induction of all pro-inflammatory cytokines, such as IL-6[1]. This differential effect is crucial for designing RNA therapeutics where a complete suppression of the immune response may not be desirable.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways involved in RNA recognition and a general workflow for comparing the immunogenicity of modified and unmodified RNA.

InnateImmuneSignaling cluster_unmodified Unmodified RNA cluster_modified This compound Modified RNA cluster_sensors Immune Sensors cluster_signaling Downstream Signaling cluster_cytokines Cytokine Production Unmodified_RNA Unmodified RNA TLR7 TLR7/8 Unmodified_RNA->TLR7 RIGI RIG-I Unmodified_RNA->RIGI Modified_RNA 2'-Am Modified RNA Modified_RNA->TLR7 Inhibited Modified_RNA->RIGI Inhibited Signaling Signaling Cascade (MyD88/TRIF, MAVS) TLR7->Signaling No_Activation No/Reduced Activation TLR7->No_Activation RIGI->Signaling RIGI->No_Activation Cytokines IFN-α, TNF-α, IL-6 Signaling->Cytokines

Innate immune signaling pathways for RNA recognition.

ExperimentalWorkflow cluster_synthesis RNA Synthesis & Purification cluster_cell_culture Immune Cell Stimulation cluster_analysis Data Analysis IVT_unmod In Vitro Transcription (Unmodified NTPs) Purification Purification (e.g., HPLC) IVT_unmod->Purification IVT_mod In Vitro Transcription (with 2'-O-Me-ATP) IVT_mod->Purification Stimulation Transfect PBMCs with RNA Purification->Stimulation PBMC_isolation Isolate Human PBMCs PBMC_isolation->Stimulation Supernatant_collection Collect Supernatant Stimulation->Supernatant_collection ELISA Cytokine Quantification (ELISA) Supernatant_collection->ELISA Data_comparison Compare Cytokine Levels ELISA->Data_comparison

General experimental workflow for immunogenicity comparison.

Experimental Protocols

Synthesis and Purification of this compound-Modified RNA

Objective: To produce high-purity unmodified and this compound-modified RNA for immunological assays.

Materials:

  • DNA template with a T7 promoter

  • T7 RNA polymerase

  • Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP)

  • This compound-5'-Triphosphate (AmTP)

  • Transcription buffer

  • DNase I

  • Nuclease-free water

  • RNA purification kit (e.g., HPLC-based or column-based)

Protocol:

  • In Vitro Transcription (IVT):

    • Set up two separate IVT reactions: one for unmodified RNA and one for Am-modified RNA.

    • For the unmodified RNA reaction, use a standard NTP mix.

    • For the Am-modified RNA reaction, substitute a portion or all of the ATP with AmTP. The ratio will depend on the desired level of modification.

    • Assemble the reaction mixture on ice, including the DNA template, NTPs (or modified NTP mix), transcription buffer, and T7 RNA polymerase.

    • Incubate at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add DNase I to the IVT reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification:

    • Purify the transcribed RNA using a suitable method to remove unincorporated nucleotides, enzymes, and DNA fragments. High-performance liquid chromatography (HPLC) is recommended for high-purity applications.

  • Quality Control:

    • Assess the integrity and concentration of the purified RNA using gel electrophoresis and UV spectrophotometry.

Quantification of Cytokine Induction in Human PBMCs

Objective: To measure the levels of cytokines secreted by human PBMCs upon stimulation with unmodified or Am-modified RNA.

Materials:

  • Ficoll-Paque medium

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin

  • Human peripheral blood

  • Transfection reagent for RNA

  • Purified unmodified and Am-modified RNA

  • ELISA kits for human IFN-α, TNF-α, and IL-6

  • 96-well cell culture plates

Protocol:

  • Isolation of PBMCs:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs with RPMI 1640 medium.

    • Resuspend the cells in complete RPMI 1640 medium and determine the cell concentration.

  • Cell Stimulation:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

    • Prepare complexes of RNA and a suitable transfection reagent according to the manufacturer's instructions. Use a range of RNA concentrations to assess dose-dependency.

    • Add the RNA-transfection reagent complexes to the wells containing PBMCs. Include a negative control (transfection reagent only) and a positive control (e.g., a known TLR7/8 agonist).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Cytokine Quantification by ELISA:

    • After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

    • Measure the concentration of IFN-α, TNF-α, and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis:

    • Compare the cytokine concentrations between cells stimulated with unmodified RNA and Am-modified RNA.

Conclusion

The incorporation of this compound into RNA molecules is a highly effective strategy for reducing their immunogenicity. By evading recognition by key innate immune sensors, this modification significantly diminishes the production of type I interferons, a critical driver of antiviral responses. While some pro-inflammatory cytokine production may be retained, the overall reduction in the immune response enhances the safety and therapeutic potential of RNA-based drugs and vaccines. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the immunogenicity of their own RNA constructs, facilitating the development of next-generation RNA therapeutics.

References

Functional Validation of 2'-O-Methyladenosine: A Tale of Two Cellular Compartments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding the Roles of 2'-O-Methyladenosine in the Nucleus and Cytoplasm.

The post-transcriptional modification of RNA by 2'-O-methylation of adenosine (Am) is a critical regulator of RNA metabolism. While its role in the nucleus, particularly in ribosomal RNA (rRNA) processing, is well-established, emerging evidence points towards distinct and vital functions in the cytoplasm. This guide provides a comparative overview of the functional validation of Am in these two key cellular compartments, offering insights into the experimental methodologies and data that underpin our current understanding.

Nuclear vs. Cytoplasmic Functions of this compound: A Comparative Overview

The functional consequences of Am modification are intricately linked to its subcellular location. In the nucleus, and specifically the nucleolus, Am is integral to the biogenesis and stability of ribosomes. In contrast, its cytoplasmic roles, particularly on messenger RNA (mRNA), are more focused on the regulation of translation and stability in response to cellular cues.

FeatureNuclear this compoundCytoplasmic this compound
Primary Location Nucleolus, NucleoplasmCytoplasm, Ribosomes
Primary RNA Targets Ribosomal RNA (rRNA), Small nuclear RNA (snRNA)Messenger RNA (mRNA) cap, internal mRNA sites
Key Enzyme(s) Fibrillarin (FBL)Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1)
Primary Functions Ribosome biogenesis, pre-rRNA processing and stability, snRNA maturationRegulation of mRNA translation, mRNA stability, evasion of innate immune sensing
Known "Readers" Largely unknown, likely structural components of snoRNPsIFIT1 (indirectly, by recognizing unmethylated caps)
Functional Validation Methods Northern blotting of rRNA precursors, snoRNA knockout/knockdown, In vitro methylation assaysPolysome profiling, Luciferase reporter assays with modified caps, Knockdown of CMTR1 followed by protein expression analysis

Key Experimental Data Supporting Differential Functions

Nuclear Function: rRNA Maturation

Studies have unequivocally demonstrated the role of Fibrillarin (FBL), a nucleolar protein, in catalyzing the 2'-O-methylation of pre-rRNA. Depletion of FBL leads to defects in rRNA processing and ribosome assembly.

Table 1: Impact of Fibrillarin Depletion on rRNA Processing

ConditionLevel of 45S pre-rRNALevel of Mature 18S and 28S rRNARibosome Biogenesis
Control Cells NormalNormalNormal
FBL Knockdown IncreasedDecreasedImpaired

This table summarizes typical results from studies involving the knockdown of Fibrillarin, demonstrating its essential role in the conversion of precursor rRNA to mature ribosomal RNA within the nucleolus.

Cytoplasmic Function: Regulation of mRNA Translation

The 2'-O-methylation of the first transcribed nucleotide of an mRNA cap (Cap1) is crucial for efficient translation and for evading the host innate immune response. The enzyme responsible for this modification is CMTR1. In the absence of Cap1 methylation, the interferon-stimulated gene IFIT1 can bind to the 5' end of mRNAs and inhibit their translation.

Table 2: Effect of CMTR1 Depletion on the Translation of Interferon-Stimulated Genes (ISGs)

Target GeneCMTR1 StatusmRNA LevelProtein Level
ISG15 Wild-typeUnchangedNormal
KnockdownUnchangedSignificantly Reduced
MX1 Wild-typeUnchangedNormal
KnockdownUnchangedSignificantly Reduced
IFIT1 Wild-typeUnchangedNormal
KnockdownUnchangedUnchanged

This table illustrates that for a subset of ISGs, the absence of CMTR1-mediated 2'-O-methylation at the mRNA cap leads to a dramatic reduction in protein expression without affecting mRNA abundance, highlighting a key cytoplasmic role in translational control.[1][2][3]

Experimental Protocols

Subcellular Fractionation of Nuclear and Cytoplasmic RNA

This protocol is fundamental for studying the differential localization and function of Am.

Materials:

  • Cell lysis buffer (e.g., hypotonic buffer)

  • Sucrose gradient solutions

  • Detergent (e.g., NP-40)

  • Centrifuge and ultracentrifuge

  • RNA extraction kit

Procedure:

  • Harvest cultured cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.

  • Gently homogenize the cells to disrupt the plasma membrane while keeping the nuclei intact.

  • Centrifuge the lysate at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Carefully collect the cytoplasmic supernatant.

  • Wash the nuclear pellet with a buffer containing a low concentration of detergent to remove cytoplasmic contaminants.

  • Lyse the nuclei using a suitable buffer.

  • Extract RNA from both the cytoplasmic and nuclear fractions using a standard RNA extraction protocol.

  • Assess the purity of the fractions by performing RT-qPCR for marker RNAs (e.g., MALAT1 for nuclear, and GAPDH for cytoplasmic).

Detection of this compound by Reverse Transcription at Low dNTP Concentrations followed by qPCR

This method allows for the site-specific detection and relative quantification of 2'-O-methylation.

Materials:

  • Subcellularly fractionated RNA

  • Reverse transcriptase

  • Low concentration dNTP mix (e.g., 2.5 µM each)

  • Standard concentration dNTP mix (e.g., 10 mM each)

  • Gene-specific primers flanking the putative Am site

  • qPCR master mix and instrument

Procedure:

  • Set up two reverse transcription reactions for each RNA sample (nuclear and cytoplasmic). One reaction will use a low dNTP concentration, and the other will use a standard dNTP concentration.

  • The presence of a 2'-O-methyl group on the RNA template will cause the reverse transcriptase to stall or dissociate at low dNTP concentrations, leading to less full-length cDNA synthesis.

  • Perform qPCR using primers that amplify across the site of interest.

  • The relative level of 2'-O-methylation can be inferred by comparing the Cq values obtained from the low and standard dNTP reactions. A higher ΔCq (Cqlow dNTP - Cqstandard dNTP) indicates a higher level of methylation at that site.[4]

Visualizing the Pathways and Workflows

Caption: Signaling pathways of this compound in cellular compartments.

Experimental_Workflow Experimental Workflow for Comparative Analysis start Cultured Cells subcellular_fractionation Subcellular Fractionation start->subcellular_fractionation nuclear_fraction Nuclear Fraction subcellular_fractionation->nuclear_fraction cytoplasmic_fraction Cytoplasmic Fraction subcellular_fractionation->cytoplasmic_fraction rna_extraction RNA Extraction nuclear_fraction->rna_extraction cytoplasmic_fraction->rna_extraction nuclear_rna Nuclear RNA rna_extraction->nuclear_rna cytoplasmic_rna Cytoplasmic RNA rna_extraction->cytoplasmic_rna am_detection Am Detection (e.g., low dNTP RT-qPCR) nuclear_rna->am_detection functional_assay Functional Assays nuclear_rna->functional_assay cytoplasmic_rna->am_detection cytoplasmic_rna->functional_assay data_analysis Comparative Data Analysis am_detection->data_analysis northern_blot Northern Blot (rRNA processing) functional_assay->northern_blot polysome_profiling Polysome Profiling (Translation) functional_assay->polysome_profiling northern_blot->data_analysis polysome_profiling->data_analysis conclusion Conclusion on Differential Function data_analysis->conclusion

Caption: Workflow for validating A_m function in different cell compartments.

Alternative Approaches and Future Directions

While direct detection of Am can be challenging, several alternative strategies can provide valuable insights:

  • Knockdown or knockout of Am methyltransferases: Depleting FBL or CMTR1 and observing the downstream consequences on RNA metabolism and cellular phenotype is a powerful approach.

  • Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to quantify the overall levels of Am in nuclear and cytoplasmic RNA fractions, providing a global view of its distribution.

  • Identification of Am "Readers": A crucial next step in the field is the identification of proteins that specifically recognize and bind to Am-modified RNA in both the nucleus and the cytoplasm. This will be key to elucidating the downstream effector pathways. The well-established "reader" proteins for N6-methyladenosine (m6A), such as the YTH domain family proteins, provide a paradigm for this area of research.[5]

The functional validation of this compound in different cellular compartments is a rapidly evolving field. While its nuclear roles in ribosome biogenesis are well-documented, the exploration of its cytoplasmic functions in regulating mRNA fate is opening up new avenues for understanding gene expression and for the development of novel therapeutic strategies. This guide provides a framework for researchers to navigate this exciting area of RNA biology.

References

Safety Operating Guide

Navigating the Disposal of 2'-O-Methyladenosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2'-O-Methyladenosine, a modified nucleoside analog used in biochemical and pharmaceutical research, is crucial for maintaining laboratory safety and ensuring environmental compliance.[1][2] This guide provides a comprehensive, step-by-step protocol for its handling and disposal, adhering to standard laboratory safety practices and regulatory guidelines. The primary method for disposal is through an approved hazardous waste management program; this compound should not be discarded in regular trash or down the drain.[3][4]

Safety and Hazard Assessment

Before handling this compound, it is essential to consult the Safety Data Sheet (SDS) and be aware of its potential hazards. While some assessments may not classify it as hazardous under OSHA's Hazard Communication Standard, other sources indicate potential risks. A conservative approach, treating the substance as hazardous chemical waste, is recommended.

Key Safety Information:

Hazard CategoryGHS Hazard StatementPrecautionary Action
Acute Toxicity (Oral) H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a structured protocol that includes segregation, containment, and transfer to a certified waste management service.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in safe chemical waste management.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container specifically for this compound waste. The container must be chemically compatible with the compound and any solvents used.

  • Labeling: The container must be marked with the words "Hazardous Waste" and the full chemical name, "this compound".

  • Collect Waste Streams Separately:

    • Solid Waste: Place all unused or expired pure compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and contaminated labware (e.g., pipette tips, tubes) directly into the designated solid hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed hazardous waste container intended for liquids.

  • Avoid Incompatibles: Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.

Step 2: Storage

Waste containers must be stored safely pending pickup.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment system to prevent spills.

Step 3: Arrange for Disposal

Disposal must be handled by trained professionals.

  • Contact EH&S: Once the waste container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department or equivalent authority to arrange for pickup.

  • Documentation: Follow all institutional procedures for documenting waste and requesting pickup.

Experimental Protocol: Decontamination of Glassware

Reusable glassware that has come into contact with this compound must be properly decontaminated before being returned to general use. The rinsate from this process is considered hazardous waste.

Methodology:

  • Initial Rinse: Perform a triple rinse of the glassware with a suitable solvent in which this compound is soluble, such as ethanol or methanol.

  • Collect Rinsate: Crucially, collect all three rinses in the designated hazardous liquid waste container for this compound.

  • Final Wash: After the triple rinse, the glassware can be washed using standard laboratory procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node storage_node storage_node end_node end_node waste_node waste_node start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision_type Waste Type? ppe->decision_type solid_path Solid Waste (Powder, Tips, Gloves) decision_type->solid_path Solid liquid_path Liquid Waste (Solutions) decision_type->liquid_path Liquid glassware_path Contaminated Glassware decision_type->glassware_path Glassware collect_solid Collect in Labeled Solid Waste Container solid_path->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_path->collect_liquid decon_glassware Protocol: Triple Rinse with Solvent glassware_path->decon_glassware storage Store Sealed Container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste decon_glassware->collect_rinsate collect_rinsate->storage end Contact EH&S for Pickup and Disposal storage->end

Caption: Disposal decision workflow for this compound waste.

References

Personal protective equipment for handling 2'-O-Methyladenosine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2'-O-Methyladenosine (CAS No: 2140-79-6). Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing potential exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2140-79-6

  • Molecular Formula: C₁₁H₁₅N₅O₄

  • Molecular Weight: 281.27 g/mol

Hazard Identification and Classification

This compound is a nucleoside analog. While some suppliers do not classify it as hazardous under the 2012 OSHA Hazard Communication Standard, other safety data sheets (SDS) indicate potential health risks.[1][2] It is prudent to handle this compound with care, assuming the hazards identified in more conservative SDSs are present.

The primary GHS (Globally Harmonized System) classifications from available data are as follows:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Due to these potential hazards, strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical line of defense against chemical exposure. All personnel must be trained in the proper donning, doffing, and disposal of PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields.Compliant with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against eye irritation from dust or splashes.
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile).Dispose of contaminated gloves after use in accordance with good laboratory practices.
Body Protection Laboratory coat or long-sleeved protective clothing.To prevent skin contact and irritation.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust, which may cause respiratory tract irritation. A NIOSH-approved respirator may be required for handling large quantities or in case of poor ventilation.

Operational Plan: Handling and Experimental Use

A systematic workflow minimizes the risk of exposure and contamination. The following procedure outlines the safe handling of this compound from receipt to experimental use.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood or a well-ventilated space.

    • Ensure all necessary PPE is available and in good condition.

    • Assemble all required equipment (spatulas, weigh boats, vials, solvents) within the designated area.

  • Weighing and Aliquoting:

    • The compound is a solid, typically a white to off-white powder.

    • To minimize dust formation, handle the solid carefully. Avoid scooping or pouring in a manner that creates airborne particles.

    • Use a microbalance within the fume hood for weighing.

    • Close the primary container immediately after extracting the required amount.

  • Solubilization:

    • If preparing a solution, add the solvent slowly to the solid to prevent splashing. This compound is soluble in water.

    • Cap the vial or flask securely before mixing or vortexing.

  • Experimental Use:

    • Conduct all procedures involving the compound or its solutions within the designated area.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory area.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment used.

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Handling prep_area Designate Handling Area (Fume Hood) prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_equip Assemble Equipment prep_ppe->prep_equip weigh Weigh Compound (Avoid Dust) prep_equip->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate Experiment complete doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Figure 1. A workflow for the safe handling of this compound.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
If Inhaled Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
In Case of Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination. All waste must be handled in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Management:

    • Use a container that is chemically compatible and sealable.

    • Label the container clearly with "Hazardous Waste" and the chemical name "this compound".

  • Storage:

    • Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal through your institution's licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

G cluster_collect 1. Waste Collection cluster_process 2. Waste Processing collect_solid Unused Solid & Contaminated Consumables waste_container Dedicated Hazardous Waste Container collect_solid->waste_container collect_liquid Aqueous Solutions collect_liquid->waste_container label_waste Label Container Clearly waste_container->label_waste Seal container store_waste Store in Secondary Containment label_waste->store_waste dispose_waste Arrange Professional Disposal store_waste->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-O-Methyladenosine
Reactant of Route 2
2'-O-Methyladenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.